molecular formula C19H23NO5 B15609779 Sinomenine N-oxide

Sinomenine N-oxide

Número de catálogo: B15609779
Peso molecular: 345.4 g/mol
Clave InChI: IQCNMIIBBLJCAC-XMPQHNGSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sinomenine N-oxide is a useful research compound. Its molecular formula is C19H23NO5 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H23NO5

Peso molecular

345.4 g/mol

Nombre IUPAC

(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one

InChI

InChI=1S/C19H23NO5/c1-20(23)7-6-19-10-14(21)16(25-3)9-12(19)13(20)8-11-4-5-15(24-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13-,19+,20?/m0/s1

Clave InChI

IQCNMIIBBLJCAC-XMPQHNGSSA-N

Origen del producto

United States

Foundational & Exploratory

Sinomenine N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sinomenine (B1681799) N-oxide is a naturally occurring morphinane alkaloid and a major metabolite of sinomenine, an active compound extracted from the medicinal plant Sinomenium acutum.[1] Possessing notable anti-inflammatory and immunomodulatory properties, Sinomenine N-oxide is a compound of significant interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of its chemical structure, properties, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is characterized by a morphinan (B1239233) core structure with the addition of an N-oxide functional group. This modification influences its physicochemical and biological properties.

Chemical Structure

The chemical structure of this compound is depicted below:

(A 2D chemical structure image would be placed here in a real document)

Identifier and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available, specific experimental values for properties such as melting point, boiling point, and pKa are not readily found in the public domain and would likely require experimental determination.

PropertyValueSource
IUPAC Name (1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,11-tetraen-13-one[2]
CAS Number 1000026-77-6[1]
Molecular Formula C₁₉H₂₃NO₅[2]
Molecular Weight 345.39 g/mol [3]
Appearance White to off-white solid[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[1]
Storage Store at -20°C, protect from light.[4]

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production and the modulation of pro-inflammatory cytokines.

Inhibition of Nitric Oxide Production

This compound is a potent inhibitor of nitric oxide (NO) production. In a study on new N-oxide alkaloids from the stems of Sinomenium acutum, this compound was identified as the most potent inhibitor of NO production with an IC₅₀ value of 23.04 μM.[5]

Modulation of Inflammatory Cytokines

Research has shown that this compound can inhibit the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[4][6]

Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the mechanisms of its parent compound, sinomenine, are well-documented and likely share similarities. Sinomenine exerts its anti-inflammatory effects through the modulation of key signaling pathways, including the NF-κB and Nrf2 pathways. The production of reactive oxygen species (ROS) is also implicated in its mechanism of action.[6]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound, based on the known mechanisms of sinomenine.

G Proposed Anti-Inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates Sinomenine_N_oxide Sinomenine_N_oxide ROS ROS Sinomenine_N_oxide->ROS Induces Sinomenine_N_oxide->IKK Inhibits Keap1 Keap1 Sinomenine_N_oxide->Keap1 Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 Releases NFκB_p65_p50_nuc NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_nuc Translocates to Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFκB_p65_p50_nuc->Inflammatory_Genes Promotes transcription of ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Promotes transcription of

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages (Griess Assay)

This protocol outlines the steps to measure the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells.

G Workflow for Nitric Oxide Inhibition Assay Start Start Cell_Culture Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well) in a 96-well plate Start->Cell_Culture Incubation1 Incubate for 24 hours Cell_Culture->Incubation1 Treatment Treat cells with various concentrations of This compound Incubation1->Treatment Incubation2 Incubate for 2 hours Treatment->Incubation2 Stimulation Stimulate with LPS (1 µg/mL) Incubation2->Stimulation Incubation3 Incubate for 24 hours Stimulation->Incubation3 Supernatant_Collection Collect 100 µL of cell culture supernatant Incubation3->Supernatant_Collection Griess_Reaction Add 100 µL of Griess Reagent to the supernatant Supernatant_Collection->Griess_Reaction Incubation4 Incubate for 10-15 minutes at room temperature Griess_Reaction->Incubation4 Measurement Measure absorbance at 540 nm Incubation4->Measurement Analysis Calculate % inhibition of NO production Measurement->Analysis End End Analysis->End

Caption: Workflow for assessing nitric oxide inhibition.

Detailed Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10-200 μM) for 2 hours.[4]

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce nitric oxide production and incubate for an additional 24 hours.

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control group.

Measurement of IL-6 and TNF-α Production (ELISA)

This protocol describes the quantification of IL-6 and TNF-α in the supernatant of RAW 264.7 cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

G Workflow for Cytokine (IL-6, TNF-α) ELISA Start Start Cell_Treatment Prepare cell culture supernatants as in the NO inhibition assay Start->Cell_Treatment Coating Coat 96-well plate with capture antibody (anti-IL-6 or anti-TNF-α) Cell_Treatment->Coating Incubation1 Incubate overnight at 4°C Coating->Incubation1 Washing1 Wash plate Incubation1->Washing1 Blocking Block with blocking buffer Washing1->Blocking Incubation2 Incubate for 1-2 hours at RT Blocking->Incubation2 Washing2 Wash plate Incubation2->Washing2 Sample_Addition Add standards and samples (supernatants) to wells Washing2->Sample_Addition Incubation3 Incubate for 2 hours at RT Sample_Addition->Incubation3 Washing3 Wash plate Incubation3->Washing3 Detection_Ab Add biotinylated detection antibody Washing3->Detection_Ab Incubation4 Incubate for 1 hour at RT Detection_Ab->Incubation4 Washing4 Wash plate Incubation4->Washing4 Enzyme_Conjugate Add streptavidin-HRP Washing4->Enzyme_Conjugate Incubation5 Incubate for 30 minutes at RT Enzyme_Conjugate->Incubation5 Washing5 Wash plate Incubation5->Washing5 Substrate_Addition Add TMB substrate Washing5->Substrate_Addition Incubation6 Incubate for 15-30 minutes in the dark Substrate_Addition->Incubation6 Stop_Reaction Add stop solution Incubation6->Stop_Reaction Measurement Measure absorbance at 450 nm Stop_Reaction->Measurement Analysis Calculate cytokine concentrations Measurement->Analysis End End Analysis->End

Caption: General workflow for a sandwich ELISA protocol.

Detailed Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with the appropriate capture antibody (anti-mouse IL-6 or anti-mouse TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add prepared standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: After washing, add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: After a final wash, add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement and Analysis: Measure the absorbance at 450 nm. Calculate the concentrations of IL-6 and TNF-α in the samples by comparing their absorbance to the standard curve.

Isolation and Purification

This compound is typically isolated from the stems of Sinomenium acutum. The general workflow involves extraction, partitioning, and chromatographic separation.

G General Workflow for Isolation of this compound Start Start Plant_Material Dried and powdered stems of Sinomenium acutum Start->Plant_Material Extraction Extraction with a suitable solvent (e.g., ethanol) Plant_Material->Extraction Filtration Filtration to remove solid residue Extraction->Filtration Concentration Concentration of the filtrate under reduced pressure Filtration->Concentration Crude_Extract Crude_Extract Concentration->Crude_Extract Partitioning Solvent-solvent partitioning (e.g., with ethyl acetate and water) Crude_Extract->Partitioning Chromatography1 Column chromatography on Silica gel or Sephadex Partitioning->Chromatography1 Fraction_Collection Collection of fractions Chromatography1->Fraction_Collection TLC_Analysis Analysis of fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pooling of fractions containing This compound TLC_Analysis->Pooling Chromatography2 Further purification by preparative HPLC Pooling->Chromatography2 Pure_Compound Pure this compound Chromatography2->Pure_Compound Structure_Elucidation Structure elucidation by NMR, MS, etc. Pure_Compound->Structure_Elucidation End End Structure_Elucidation->End

Caption: General isolation workflow for this compound.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory properties. This technical guide provides a foundational understanding of its chemical characteristics, biological activities, and the experimental methodologies required for its study. Further research into its specific molecular targets and signaling pathways will be crucial for elucidating its full therapeutic potential and advancing its development as a novel anti-inflammatory agent.

References

Isolating and Purifying Sinomenine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and synthesis of Sinomenine (B1681799) N-oxide, a significant metabolite of the alkaloid Sinomenine. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering detailed experimental protocols and quantitative data to support further research and application.

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, is known for its anti-inflammatory, immunosuppressive, and neuroprotective properties.[1][2] Its major metabolite, Sinomenine N-oxide, has also demonstrated potent biological activity, notably as an inhibitor of nitric oxide (NO) production.[3][4] Understanding the isolation and purification of this compound is crucial for its further pharmacological investigation.

While detailed, high-yield isolation protocols from natural sources are not extensively published, this guide consolidates information on general alkaloid extraction from Sinomenium acutum and purification techniques for alkaloid N-oxides to propose a robust workflow. Additionally, an alternative synthetic route is detailed for obtaining high-purity this compound for analytical and research purposes.

Part 1: Proposed Method for Isolation and Purification from Sinomenium acutum

This section outlines a proposed, multi-step protocol for the isolation and purification of this compound from the stems of Sinomenium acutum, where its presence has been confirmed.[3][4] The workflow is based on established methods for alkaloid extraction from this plant and purification strategies suitable for polar N-oxide compounds.[5][6]

Experimental Workflow: Isolation and Purification

G A Plant Material Preparation (Dried, powdered stems of Sinomenium acutum) B Reflux Extraction (50% Aqueous Ethanol) A->B C Filtration and Concentration (Rotary Evaporation) B->C D Crude Extract C->D E Centrifugal Partition Chromatography (CPC) (n-butanol-acetonitrile-water) D->E F Fraction Collection (Monitoring at 254/280 nm) E->F G Bioactivity Screening (Optional) (e.g., NO inhibition assay) F->G H Semi-Preparative HPLC (C18 column, gradient elution) F->H G->H I Purity Analysis (Analytical HPLC, LC-MS) H->I J Pure this compound I->J

Caption: Proposed workflow for the isolation of this compound.

Detailed Experimental Protocols

1. Plant Material and Extraction:

  • Material: Use dried and powdered stems of Sinomenium acutum.

  • Protocol:

    • Suspend 1 kg of the powdered plant material in 5 L of 50% aqueous ethanol.

    • Perform reflux extraction for 2 hours. Repeat the extraction process three times with fresh solvent.

    • Combine the extracts and filter to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.[5]

2. Primary Purification: Centrifugal Partition Chromatography (CPC):

  • Rationale: CPC is an effective technique for separating compounds with a wide range of polarities and avoids the use of solid stationary phases like silica, which can irreversibly adsorb polar compounds like N-oxides.[5]

  • Protocol:

    • Solvent System: Prepare a two-phase solvent system of n-butanol-acetonitrile-water (e.g., 10:2:8, v/v/v), with the addition of 0.5% triethylamine (B128534) to improve peak shape for alkaloids.[5]

    • Operation: Dissolve a portion of the crude extract (e.g., 2-3 g) in the solvent system.

    • Fractionation: Perform CPC, initially in ascending mode, followed by descending mode to ensure full recovery of the sample.[5]

    • Collection: Collect fractions based on the UV chromatogram (monitoring at 254 nm and 280 nm).

3. Secondary Purification: Semi-Preparative High-Performance Liquid Chromatography (HPLC):

  • Rationale: Fractions enriched with N-oxides from CPC are further purified by reversed-phase HPLC to isolate this compound to a high degree of purity.

  • Protocol:

    • Column: Use a C18 semi-preparative column.

    • Mobile Phase: Employ a gradient elution using Mobile Phase A (e.g., water with 0.1% formic acid or trifluoroacetic acid) and Mobile Phase B (e.g., acetonitrile (B52724) or methanol).

    • Gradient: A typical gradient might run from 5% to 40% Mobile Phase B over 30-40 minutes.

    • Detection: Monitor the elution at 280 nm.[7]

    • Final Step: Combine the pure fractions containing this compound and remove the solvent by lyophilization.

Quantitative Data (Illustrative)

Due to the lack of specific published data on this compound isolation yields, the following table presents illustrative values based on typical recoveries for similar alkaloids.

StepInput MassOutput MassPurityYield
Crude Extraction 1000 g150 g~1-5%15%
CPC 10 g500 mg~40-60%5%
Semi-Prep HPLC 500 mg50 mg>98%10%
Overall Yield 1000 g50 mg>98%0.005%

Part 2: Synthesis and Purification of this compound

As an alternative to the challenging and potentially low-yield isolation from natural sources, this compound can be synthesized from its parent compound, sinomenine. This method offers a more direct route to obtaining a high-purity standard for research. The following protocol is adapted from established methods for the N-oxidation of similar alkaloids.[1][7]

Experimental Workflow: Synthesis and Purification

G A Sinomenine (Starting Material) B Dissolution (Dichloromethane) A->B C Oxidation Reaction (m-CPBA, 0-5°C to RT) B->C D Quenching (10% aq. Sodium Bisulfite) C->D E Work-up & Extraction (aq. NaHCO₃, Brine) D->E F Drying and Concentration (Na₂SO₄, Rotary Evaporation) E->F G Crude this compound F->G H Preparative HPLC Purification (C18 column, gradient elution) G->H I Solvent Removal & Lyophilization H->I J High-Purity this compound I->J

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

1. Synthesis of this compound:

  • Materials: Sinomenine, dichloromethane (B109758) (DCM), meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity), 10% aqueous sodium bisulfite, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Protocol:

    • Dissolve sinomenine (1 equivalent) in DCM in a round-bottom flask.

    • Cool the solution in an ice bath to 0-5°C with stirring.

    • Slowly add m-CPBA (approx. 1.2 equivalents) portion-wise, maintaining the temperature below 10°C.

    • Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor reaction completion by TLC or LC-MS.

    • Once complete, cool the mixture in an ice bath and quench the excess m-CPBA by slowly adding 10% aqueous sodium bisulfite. Stir for 20 minutes.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.[7]

2. Purification of Synthetic this compound:

  • The purification protocol is identical to the semi-preparative HPLC method described in Part 1. The crude product is dissolved in a suitable solvent (e.g., mobile phase) and purified using a C18 preparative column with a water/acetonitrile gradient.[7]

Quantitative Data (Synthesis)
StepReactantProductPurity (Crude)Purity (Final)Yield
Synthesis & Purification SinomenineThis compound~70-85%>98%~60-80%

Part 3: Relevant Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, its potent inhibition of nitric oxide (NO) production suggests an interaction with inflammatory pathways.[3] The pharmacological context can be understood by examining the well-documented pathways of its parent compound, sinomenine. Sinomenine exerts its anti-inflammatory and neuroprotective effects by modulating key signaling cascades, including the Keap1/Nrf2 and NF-κB pathways.[8][9][10][11]

Keap1/Nrf2 Signaling Pathway (Modulated by Sinomenine)

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Sinomenine Sinomenine Keap1 Keap1 Sinomenine->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Inhibits Ub Ubiquitination & Degradation Keap1->Ub Promotes Nrf2_cyto->Ub Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Sinomenine's activation of the Keap1/Nrf2 antioxidant pathway.

This guide provides a foundational framework for the isolation, synthesis, and purification of this compound. The proposed protocols, based on established chemical principles and related literature, offer a starting point for researchers to obtain this biologically active compound for further study. Future research should focus on optimizing the isolation from natural sources to improve yields and on elucidating the specific molecular targets and signaling pathways of this compound.

References

The Metabolic Pathway of Sinomenine to Sinomenine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine (B1681799), a bioactive alkaloid extracted from the medicinal plant Sinomenium acutum, has garnered significant interest for its anti-inflammatory, immunosuppressive, and neuroprotective properties. Understanding its metabolic fate is crucial for drug development, efficacy, and safety assessment. This technical guide provides an in-depth overview of the biosynthesis of Sinomenine N-oxide, a primary metabolite of Sinomenine. The focus of this document is the metabolic conversion in mammals, as the de novo biosynthesis of this compound in plants is not well-documented. The formation of this compound is predominantly a metabolic process mediated by cytochrome P450 enzymes and reactive oxygen species.

Core Metabolic Pathway: N-Oxidation of Sinomenine

The conversion of sinomenine to its N-oxide derivative is a key step in its metabolism. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme system, with a significant contribution from non-enzymatic reactions involving reactive oxygen species (ROS).

Enzymatic Pathway: The Role of Cytochrome P450 3A4 (CYP3A4)

The major enzymatic route for the N-oxidation of sinomenine involves the CYP3A4 isoenzyme, a member of the cytochrome P450 superfamily predominantly found in the liver and intestine. This monooxygenase introduces an oxygen atom to the tertiary amine group of the sinomenine molecule.

  • Substrate: Sinomenine

  • Enzyme: Cytochrome P450 3A4 (CYP3A4)

  • Cofactor: NADPH

  • Product: this compound

The reaction is a critical part of the phase I metabolism of sinomenine.

Non-Enzymatic Pathway: Involvement of Reactive Oxygen Species (ROS)

In addition to enzymatic conversion, sinomenine can undergo N-oxidation through non-enzymatic pathways involving reactive oxygen species (ROS). ROS, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻), are highly reactive molecules that can be generated during normal cellular metabolism or in response to xenobiotics. These species can directly oxidize the nitrogen atom of sinomenine to form this compound.[1]

Quantitative Data

While extensive pharmacokinetic studies have been conducted on sinomenine, specific enzyme kinetic parameters for the N-oxidation reaction are not widely reported in the literature. The following table summarizes available pharmacokinetic data for sinomenine in rats, which provides context for its metabolism. The determination of precise Km and Vmax values for CYP3A4-mediated sinomenine N-oxidation would require specific in vitro enzymatic assays.

ParameterValueSpeciesDosingReference
Pharmacokinetics of Sinomenine
Cmax (Oral)5.24 ± 0.39 µg/mLRat30 mg/kg[2]
Tmax (Oral)0.5 hRat30 mg/kg[2]
AUC(0-t) (Oral)29.21 ± 4.06 mg·h/LRat30 mg/kg[2]
Bioavailability (Oral)~80%Rat90 mg/kg[3]
LC-MS/MS Quantification
Linear Range (Plasma)0.1–100 µg/mLRat[4]
Linear Range (Brain)0.01–5.00 µg/gRat[4]
Extraction Recovery (Plasma)72.48%–80.26%Rat[4]

Experimental Protocols

In Vitro Metabolism of Sinomenine using Human Liver Microsomes

This protocol outlines a general procedure to study the in vitro metabolism of sinomenine to this compound using human liver microsomes (HLMs).

Materials:

  • Sinomenine

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., morphine)[5]

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of sinomenine in a suitable solvent (e.g., DMSO or methanol).

  • Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (pH 7.4)

    • Human Liver Microsomes (final protein concentration typically 0.2-1 mg/mL)

    • Sinomenine (at various concentrations to determine kinetics)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the formation of this compound using a validated LC-MS/MS method.

Quantification of Sinomenine and this compound by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of sinomenine and this compound in biological matrices.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., Agilent TC-C18, 250×4.6 mm, 5 μm)[2]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Sinomenine: m/z 330.2 → 299.1[5]

    • This compound: m/z 346.2 → 329.1[5]

    • Internal Standard (e.g., Morphine): m/z 286.2 → 152.1[5]

Data Analysis:

Quantify the concentrations of sinomenine and this compound by constructing calibration curves using known standards.

Signaling Pathways and Workflows

This compound Metabolic Pathway

Sinomenine_N_Oxide_Metabolism cluster_cyp CYP450 Cycle Sinomenine Sinomenine SNO This compound Sinomenine->SNO N-oxidation CYP3A4 CYP3A4 (Enzymatic) CYP3A4->Sinomenine NADP NADP+ CYP3A4->NADP H2O H₂O CYP3A4->H2O ROS Reactive Oxygen Species (Non-Enzymatic) ROS->Sinomenine NADPH NADPH NADPH->CYP3A4 e⁻ O2 O₂ O2->CYP3A4

Caption: Metabolic conversion of Sinomenine to this compound.

Experimental Workflow for In Vitro Metabolism Study

InVitro_Metabolism_Workflow start Start prep Prepare Incubation Mix (HLMs, Sinomenine, Buffer) start->prep preincubate Pre-incubate at 37°C prep->preincubate initiate Initiate with NADPH preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acetonitrile + Internal Standard incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze end End analyze->end

Caption: Workflow for in vitro sinomenine metabolism analysis.

References

Spectroscopic and Mechanistic Insights into Sinomenine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sinomenine (B1681799) N-oxide, a significant metabolite of the bioactive alkaloid Sinomenine. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics, along with relevant experimental protocols and a visualization of its implicated signaling pathway.

Spectroscopic Data of Sinomenine N-oxide

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. While detailed NMR and IR data are not widely available in the public domain, key mass spectrometry information has been consistently reported.

Table 1: Mass Spectrometry Data for this compound
ParameterValueSource(s)
Molecular Formula C₁₉H₂₃NO₅[1]
Molecular Weight 345.4 g/mol [1]
Precursor Ion (m/z) 346.2[2]
Product Ion (m/z) 314.1[2]
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound

Detailed ¹H and ¹³C NMR data for this compound have been reported in specialized literature but are not publicly disseminated. The structural confirmation of this compound was achieved through comprehensive 1D and 2D NMR analyses, which are crucial for the unambiguous assignment of all proton and carbon signals in the molecule.[3]

Note: Researchers requiring specific chemical shifts and coupling constants are advised to consult the primary literature, specifically the 2023 publication in Fitoterapia by Zeng et al., which describes the isolation and structural elucidation of new N-oxide alkaloids from Sinomenium acutum.[3]

Table 3: Infrared (IR) Spectroscopic Data for this compound

Experimental Protocols

The following are generalized experimental protocols for the type of spectroscopic analysis used to characterize this compound, based on methodologies reported for Sinomenine and its derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common method for the analysis of Sinomenine and its metabolites, including this compound, involves LC-MS/MS. A typical protocol would include:

  • Sample Preparation: Plasma or tissue samples containing the analyte are subjected to protein precipitation, often using a solvent like methanol.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, for separation of the components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the precursor ion of this compound (m/z 346.2) to its product ion (m/z 314.1).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the structural elucidation of isolated natural products like this compound, a suite of NMR experiments is typically performed:

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H NMR, ¹³C NMR, and various 2D NMR spectra, such as COSY, HSQC, and HMBC, to establish the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. A standard protocol involves:

  • Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

Signaling Pathway and Experimental Workflow

Sinomenine and its derivatives have been shown to exert their anti-inflammatory effects, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Given that this compound is a potent inhibitor of nitric oxide (NO) production, a process often mediated by NF-κB, it is highly probable that it also acts on this pathway.[3]

Inhibition of the NF-κB Signaling Pathway

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, Cytokines IKK IKK Activation Stimulus->IKK Sinomenine_N_oxide This compound Sinomenine_N_oxide->IKK Inhibits IkB_P IκB Phosphorylation & Degradation IKK->IkB_P NFkB_Release NF-κB Release IkB_P->NFkB_Release NFkB_Translocation NF-κB Translocation NFkB_Release->NFkB_Translocation NFkB_Binding NF-κB Binds to DNA NFkB_Translocation->NFkB_Binding Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS for NO production) NFkB_Binding->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Isolation and Characterization

Isolation_Workflow Start Plant Material (Sinomenium acutum) Extraction Solvent Extraction Start->Extraction Partition Liquid-Liquid Partitioning Extraction->Partition Chromatography Column Chromatography (Silica Gel, Sephadex) Partition->Chromatography HPLC Preparative HPLC Chromatography->HPLC Compound Pure this compound HPLC->Compound Analysis Spectroscopic Analysis Compound->Analysis NMR 1D & 2D NMR Analysis->NMR MS HRESIMS Analysis->MS IR IR Spectroscopy Analysis->IR

Caption: General workflow for the isolation and characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine (B1681799) N-oxide is a primary metabolite of Sinomenine, a bioactive alkaloid isolated from the medicinal plant Sinomenium acutum. As a key player in the metabolic fate of Sinomenine, a compound with known anti-inflammatory, immunosuppressive, and anti-arthritic properties, a thorough understanding of the physicochemical characteristics of its N-oxide metabolite is crucial for drug development, pharmacokinetic studies, and toxicological assessments. This technical guide provides a comprehensive overview of the known physical and chemical properties of Sinomenine N-oxide, detailed experimental protocols for its analysis, and visualizations of its metabolic formation and analytical workflows.

Physicochemical Properties

General and Chemical Properties
PropertyValueSource(s)
Chemical Name (1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,11-tetraen-13-one[1]
Molecular Formula C₁₉H₂₃NO₅[1][2]
Molecular Weight 345.39 g/mol [1]
CAS Number 1000026-77-6[1][2]
Appearance Powder[1]
Purity >98% (by HPLC)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Desiccate at -20°C[1]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) has been instrumental in identifying this compound as a metabolite of Sinomenine.[3] In tandem mass spectrometry (LC-MS/MS), the characteristic precursor-to-product ion transition is a key parameter for its specific detection and quantification.

ParameterValueSource(s)
Precursor Ion (m/z) 346.2[4][5]
Product Ion (m/z) 314.1[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While the use of 1D and 2D NMR spectroscopy has been cited for the structural confirmation of this compound,[1][3] specific chemical shift and coupling constant data are not extensively detailed in the available literature. The structural confirmation is often achieved by comparing the spectra with that of the parent compound, Sinomenine.

Infrared (IR) Spectroscopy

Experimental Protocols

Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol is based on a validated method for the simultaneous determination of Sinomenine and its metabolites.[4][5]

3.1.1. Sample Preparation

  • To 100 µL of rat plasma, add an internal standard solution.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

3.1.2. Chromatographic Conditions

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile).

  • Flow Rate: A typical analytical flow rate suitable for the column dimensions.

  • Injection Volume: A small volume of the prepared sample supernatant.

3.1.3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Monitor the transition of m/z 346.2 → 314.1 for this compound.

3.1.4. Method Validation

The method should be validated for linearity, accuracy, precision, recovery, and matrix effect to ensure reliable quantification.[4][5]

In Vitro Metabolism of Sinomenine to this compound

This protocol outlines the general procedure for studying the formation of this compound from Sinomenine using liver microsomes.[3]

3.2.1. Incubation

  • Prepare an incubation mixture containing:

    • Liver microsomes (e.g., human or rat).

    • Sinomenine solution.

    • NADPH (as a cofactor).

    • Phosphate buffer to maintain pH.

  • Incubate the mixture at 37°C for a specified period.

  • Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).

3.2.2. Analysis

  • Centrifuge the terminated incubation mixture to remove proteins.

  • Analyze the supernatant by LC-HRMS or LC-MS/MS to identify and quantify the formation of this compound.

Visualizations

Metabolic Pathway of Sinomenine to this compound

The primary metabolic conversion of Sinomenine to this compound is through N-oxygenation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[3]

metabolic_pathway Sinomenine Sinomenine SNO This compound Sinomenine->SNO N-oxygenation CYP3A4 CYP3A4 CYP3A4->Sinomenine

Metabolic conversion of Sinomenine to this compound.
Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

References

Sinomenine N-oxide: A Technical Guide on its Discovery, Synthesis, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinomenine (B1681799) N-oxide, a major metabolite of the alkaloid Sinomenine, has emerged as a compound of significant interest due to its potent biological activities, notably its superior nitric oxide inhibitory effects compared to its parent compound. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of Sinomenine N-oxide. It details experimental protocols for its synthesis, isolation, and characterization, and compiles available quantitative data on its biological effects. Furthermore, this document elucidates the known and putative signaling pathways influenced by Sinomenine and its N-oxide derivative, offering insights for future research and drug development endeavors.

Introduction: Discovery and History

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history of use in traditional medicine for treating inflammatory diseases.[1] The exploration of its metabolic fate led to the identification of several metabolites, among which this compound has garnered particular attention.

The first definitive isolation and structural elucidation of this compound from a natural source, the stems of Sinomenium acutum, was reported in 2005.[1] This discovery established it as a naturally occurring derivative and a product of in vivo metabolism of Sinomenine. Subsequent studies have confirmed that N-oxygenation is a primary metabolic pathway for Sinomenine.[2] The formation of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4.[2]

While its formal discovery as a natural product is relatively recent, the concept of N-oxidation of alkaloids is a well-established principle in medicinal chemistry for modifying the pharmacological properties of parent compounds. The history of this compound is thus intertwined with the broader history of alkaloid chemistry and drug metabolism studies.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its application in research and drug development. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 1000026-77-6[3]
Molecular Formula C₁₉H₂₃NO₅[3]
Molecular Weight 345.39 g/mol [3]
Appearance Solid[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and analysis of this compound, compiled from various sources.

Synthesis of this compound (Representative Protocol)

The synthesis of this compound is typically achieved through the N-oxidation of Sinomenine. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

3.1.1. N-oxidation using m-CPBA

  • Materials: Sinomenine, meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Saturated sodium sulfite (B76179) solution, Brine, Anhydrous sodium sulfate, Silica (B1680970) gel for column chromatography, Solvents for chromatography (e.g., Dichloromethane/Methanol (B129727) gradient).

  • Procedure:

    • Dissolve Sinomenine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

3.1.2. N-oxidation using Hydrogen Peroxide

  • Materials: Sinomenine, Hydrogen peroxide (30% aqueous solution), Methanol or Acetone, Catalyst (optional, e.g., methyltrioxorhenium), Manganese dioxide (for quenching).

  • Procedure:

    • Dissolve Sinomenine in methanol or acetone.

    • Add hydrogen peroxide (excess, e.g., 2-3 equivalents) to the solution. A catalyst can be added to accelerate the reaction.

    • Stir the reaction at room temperature and monitor by TLC.

    • After completion, quench the excess hydrogen peroxide by the careful addition of a small amount of manganese dioxide until gas evolution ceases.

    • Filter the reaction mixture through a pad of celite to remove the manganese dioxide.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography as described in section 3.1.1.

Isolation from Biological Samples (e.g., Plasma)

A method for the simultaneous determination of sinomenine and its metabolites, including this compound, in rat plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Sample Preparation:

    • To a plasma sample, add a protein precipitation agent (e.g., acetonitrile) containing an internal standard (e.g., morphine).

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor-to-product ion transitions are:

      • Sinomenine: m/z 330.2 → 239.1[4]

      • This compound: m/z 346.2 → 314.1[4]

      • Desmethyl-sinomenine: m/z 316.2 → 239.1[4]

Characterization

The structure of this compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[5]

Biological Activities and Signaling Pathways

While research on the specific signaling pathways of this compound is still developing, a significant body of evidence points to its potent anti-inflammatory properties. Much of the current understanding of its mechanism is inferred from studies on its parent compound, Sinomenine, and comparative analyses.

Quantitative Data on Biological Effects
Biological EffectTest SystemKey FindingsReference
Nitric Oxide (NO) Production Inhibition In vitro (cell-based assays)IC₅₀ = 23.04 µM (more potent than Sinomenine)[5]
Cytokine Inhibition LPS-induced Raw264.7 cellsInhibits IL-6 and TNF-α production at concentrations of 10-200 µM.[3][3]
Anti-inflammatory Effect In vivo (animal models)Contributes to the overall anti-inflammatory effect of Sinomenine.[1]
Reactive Oxygen Species (ROS) Production In vitroSNO has been reported to induce ROS production in some contexts.[1][1]
Signaling Pathways

The anti-inflammatory effects of Sinomenine and, by extension, likely its N-oxide metabolite, are mediated through the modulation of several key signaling pathways.

4.2.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Sinomenine has been shown to inhibit the activation of NF-κB.[6] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the translocation of the active p65 subunit to the nucleus.[6] This leads to a downstream reduction in the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS).[6] Given that this compound is a potent inhibitor of NO production, it is highly probable that it also exerts its effects through the modulation of the NF-κB pathway.[5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_p->NFkB IκBα degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Sinomenine Sinomenine / This compound Sinomenine->IKK Inhibition Sinomenine->IkBa_NFkB Inhibition of IκBα degradation DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Transcription

Figure 1: Inhibition of the NF-κB Signaling Pathway.

4.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli and is involved in inflammation. Studies have shown that Sinomenine can suppress the phosphorylation of p38 MAPK and ERK1/2.[7][8] By inhibiting these kinases, Sinomenine can modulate the production of inflammatory mediators. The extent to which this compound specifically targets the MAPK pathway requires further investigation.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38_ERK p38 / ERK MAPKK->p38_ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38_ERK->Transcription_Factors Activation Sinomenine Sinomenine / This compound Sinomenine->MAPKK Inhibition Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response

Figure 2: Modulation of the MAPK Signaling Pathway.

4.2.3. Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Sinomenine has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).[9][10] This activation helps to mitigate oxidative stress, which is a component of the inflammatory process. The role of this compound in this pathway is an area for further research.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Sinomenine Sinomenine Sinomenine->Keap1_Nrf2 Promotes dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Figure 3: Activation of the Nrf2 Signaling Pathway.

Future Perspectives

This compound presents a promising lead compound for the development of novel anti-inflammatory agents. Its enhanced potency in inhibiting nitric oxide production compared to Sinomenine suggests that it may have a more favorable therapeutic profile. However, several areas require further investigation:

  • Comprehensive Pharmacological Profiling: A detailed head-to-head comparison of the pharmacological and toxicological profiles of Sinomenine and this compound is necessary.

  • Mechanism of Action: Elucidating the specific molecular targets and the precise mechanisms by which this compound modulates inflammatory signaling pathways is crucial.

  • Pharmacokinetics and Drug Delivery: Further studies on the pharmacokinetics of this compound and the development of targeted drug delivery systems could enhance its therapeutic potential.

  • Clinical Evaluation: Ultimately, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in the treatment of inflammatory diseases.

Conclusion

This compound, a key metabolite of Sinomenine, has demonstrated significant potential as an anti-inflammatory agent. This technical guide has summarized the current knowledge regarding its discovery, chemical properties, synthesis, and biological activities. While our understanding of its specific signaling mechanisms is still evolving, the available data strongly support its further investigation as a promising therapeutic candidate. The detailed experimental protocols and compiled quantitative data provided herein serve as a valuable resource for researchers and drug development professionals in this field.

References

An In-depth Technical Guide to the Enzymatic Conversion of Sinomenine to N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinomenine (B1681799), an alkaloid extracted from the medicinal plant Sinomenium acutum, has garnered significant interest for its therapeutic properties, particularly in the treatment of rheumatoid arthritis. Its metabolism in vivo leads to the formation of several metabolites, including Sinomenine N-oxide. Understanding the enzymatic pathways responsible for this conversion is crucial for predicting drug-drug interactions, optimizing therapeutic efficacy, and assessing the pharmacological and toxicological profiles of its metabolites. This technical guide provides a comprehensive overview of the enzymatic conversion of Sinomenine to its N-oxide, focusing on the key enzymes involved, detailed experimental protocols for in vitro studies, and a summary of the current state of knowledge. While the primary enzyme responsible has been identified, a notable gap exists in the literature regarding the specific kinetic parameters of this biotransformation, highlighting an area ripe for future investigation.

Introduction

Sinomenine is a morphinan (B1239233) alkaloid with a range of pharmacological activities, including anti-inflammatory, immunosuppressive, and analgesic effects. The metabolic fate of Sinomenine is a critical aspect of its pharmacology. One of its major metabolic pathways is N-oxygenation, resulting in the formation of this compound. This biotransformation is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast number of xenobiotics.

This guide will delve into the specifics of the enzymatic conversion of Sinomenine to its N-oxide, providing researchers with the necessary information to design and conduct in vitro experiments to study this process.

Key Enzymes in Sinomenine N-Oxidation

The formation of this compound is predominantly catalyzed by Cytochrome P450 3A4 (CYP3A4) .[1] Studies have shown that the N-oxygenation of Sinomenine is exclusively mediated by this isozyme.[1] In addition to enzymatic conversion, reactive oxygen species (ROS) can also contribute to the formation of this compound.[1]

Another major class of enzymes involved in N-oxidation of xenobiotics is the Flavin-containing Monooxygenases (FMOs) . These enzymes are known to oxidize a wide array of soft nucleophiles, including the nitrogen atoms in amines.[2][3] While their involvement in Sinomenine N-oxidation has not been definitively established in the literature, they represent a potential pathway that warrants investigation in comprehensive metabolic studies.

The reverse reaction, the reduction of this compound back to Sinomenine, can occur both enzymatically, mediated by xanthine oxidase (XOD) , and non-enzymatically.[1]

Experimental Protocols for In Vitro Sinomenine N-Oxidation

The following protocols are designed for the in vitro investigation of the enzymatic conversion of Sinomenine to its N-oxide using human liver microsomes (HLMs) or recombinant CYP3A4 enzymes.

Materials and Reagents
  • Sinomenine (substrate)

  • This compound (analytical standard)

  • Human Liver Microsomes (pooled) or recombinant human CYP3A4 supersomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

  • Internal standard for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)

Incubation Conditions for Human Liver Microsomes

This protocol is a general guideline and may require optimization for specific experimental goals.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) by adding the following components in order:

      • 100 mM Potassium phosphate buffer (pH 7.4)

      • Human Liver Microsomes (final concentration of 0.5 mg protein/mL)

      • Sinomenine (dissolved in a suitable solvent like DMSO, final concentration typically in the low micromolar range, e.g., 1-10 µM)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

  • Initiation of Reaction:

    • Initiate the reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes). The linear range for the reaction should be determined empirically.

  • Termination of Reaction:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (or other suitable organic solvent) containing the internal standard.

  • Sample Processing:

    • Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Incubation with Recombinant CYP3A4

For phenotyping studies to confirm the role of a specific enzyme, recombinant CYP enzymes (supersomes) are used.

  • Preparation of Incubation Mixture:

    • Follow the same procedure as for HLMs, but replace the microsomes with a specific amount of recombinant CYP3A4 (e.g., 10-50 pmol/mL) and cytochrome P450 reductase.

  • Subsequent Steps:

    • Follow the same pre-incubation, initiation, incubation, termination, and sample processing steps as outlined for the HLM protocol.

Analytical Method: LC-MS/MS

The quantification of Sinomenine and this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

  • Chromatography: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The precursor-to-product ion transitions for Sinomenine and this compound should be optimized for the specific instrument. Previously reported transitions are:

    • Sinomenine: m/z 330.2 → 299.1

    • This compound: m/z 346.2 → 329.1

Quantitative Data

A thorough review of the current literature reveals a significant gap in the quantitative data for the enzymatic conversion of Sinomenine to its N-oxide. While CYP3A4 has been identified as the key enzyme, specific kinetic parameters have not been reported. The following table summarizes the currently available information and highlights the missing data.

ParameterEnzymeValueReference
Enzyme Responsible Cytochrome P450CYP3A4 (exclusive)[1]
Michaelis-Menten Constant (Km) CYP3A4Not Reported-
Maximum Velocity (Vmax) CYP3A4Not Reported-
Intrinsic Clearance (Vmax/Km) CYP3A4Not Reported-

The absence of this kinetic data presents a valuable opportunity for future research to further characterize the metabolism of Sinomenine.

Signaling Pathways and Experimental Workflows

Enzymatic Conversion Workflow

The following diagram illustrates the general workflow for an in vitro experiment to study the enzymatic conversion of Sinomenine to its N-oxide.

Enzymatic_Conversion_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Sinomenine Sinomenine (Substrate) Incubation_Mix Incubation Mixture Sinomenine->Incubation_Mix HLM Human Liver Microsomes or Recombinant CYP3A4 HLM->Incubation_Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation_Mix NADPH_System NADPH Regenerating System Incubate Incubate at 37°C Incubation_Mix->Incubate Add NADPH System Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Workflow for in vitro enzymatic conversion of Sinomenine.

Metabolic Pathway of Sinomenine N-Oxidation

This diagram illustrates the primary enzymatic pathway for the formation of this compound.

Sinomenine_Metabolism Sinomenine Sinomenine SNO This compound Sinomenine->SNO N-Oxidation CYP3A4 CYP3A4 CYP3A4->SNO NADPH NADPH NADPH->CYP3A4 e⁻ O2 O₂ O2->CYP3A4

Caption: CYP3A4-mediated N-oxidation of Sinomenine.

Conclusion and Future Directions

The enzymatic conversion of Sinomenine to its N-oxide is a key metabolic pathway predominantly mediated by CYP3A4. This technical guide provides a foundational understanding and practical protocols for researchers investigating this biotransformation. The detailed experimental workflows and analytical methods described herein can be adapted for various research objectives, from basic metabolic profiling to more complex drug interaction studies.

The most significant gap in the current knowledge is the lack of quantitative kinetic data (Km and Vmax) for the CYP3A4-catalyzed N-oxidation of Sinomenine. Future research should focus on determining these parameters to enable more accurate predictions of Sinomenine's metabolic clearance and its potential for drug-drug interactions. Furthermore, the potential role of Flavin-containing Monooxygenases in Sinomenine metabolism remains an open question and warrants further investigation to provide a complete picture of its metabolic fate. Such studies will be invaluable for the continued development and safe clinical use of Sinomenine and its derivatives.

References

Spontaneous Formation of Sinomenine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Sinomenine, a morphinan (B1239233) alkaloid extracted from Sinomenium acutum, is utilized for its anti-inflammatory and immunosuppressive properties. The formation of its major metabolite, Sinomenine N-oxide, is a critical aspect of its biotransformation and has implications for its overall activity profile. This technical guide provides an in-depth analysis of the formation of this compound, with a particular focus on the potential for its spontaneous, non-enzymatic generation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Sinomenine and its derivatives. It covers the known metabolic pathways, proposes experimental protocols for investigating spontaneous formation under oxidative stress, and details methods for the synthesis and quantification of this compound.

Introduction

Sinomenine is a well-documented alkaloid with a range of pharmacological activities.[1] Its metabolism in vivo leads to several derivatives, with this compound being a significant metabolite. The formation of this N-oxide is primarily attributed to enzymatic processes within the liver. However, the inherent chemical structure of Sinomenine, which includes a tertiary amine, suggests a susceptibility to non-enzymatic oxidation, leading to the "spontaneous" formation of this compound under certain conditions. Understanding this potential degradation pathway is crucial for defining the stability of Sinomenine in pharmaceutical formulations and for accurately interpreting in vitro experimental results.

Recent studies have identified N-demethylation and N-oxygenation as the primary metabolic pathways for Sinomenine.[2][3] The formation of this compound is predominantly mediated by CYP3A4 enzymes and non-enzymatically by Reactive Oxygen Species (ROS).[4][5] The presence of a non-enzymatic, ROS-driven pathway underscores the possibility of its spontaneous formation when Sinomenine is exposed to oxidative conditions. This guide will explore both the established metabolic formation and the potential for spontaneous oxidative formation.

Formation Pathways of this compound

The conversion of the tertiary amine in the Sinomenine molecule to its corresponding N-oxide can occur through two principal routes: metabolic and chemical (spontaneous).

Metabolic Formation

In biological systems, the N-oxygenation of Sinomenine is a recognized metabolic pathway.[3] This biotransformation is catalyzed by cytochrome P450 enzymes, with CYP3A4 being identified as a key contributor.[2][4]

Metabolic Pathway of this compound Formation Sinomenine Sinomenine N_Oxide This compound Sinomenine->N_Oxide N-oxygenation Enzymes CYP3A4 Enzymes->Sinomenine ROS_metabolic Reactive Oxygen Species (ROS) ROS_metabolic->Sinomenine

Fig. 1: Metabolic pathway of this compound formation.
Spontaneous Chemical Formation

The spontaneous formation of this compound is hypothesized to occur under conditions of oxidative stress. The tertiary amine group in the D-ring of Sinomenine is susceptible to oxidation by various oxidizing agents, including atmospheric oxygen and, more potently, reactive oxygen species. This process is analogous to a forced degradation pathway and is critical for understanding the stability of Sinomenine during storage and in various experimental media.

Spontaneous Formation of this compound Sinomenine Sinomenine (in solution/formulation) N_Oxide This compound (Degradation Product) Sinomenine->N_Oxide Chemical Oxidation Oxidants Oxidizing Agents (e.g., O₂, H₂O₂, light, metal ions) Oxidants->Sinomenine

Fig. 2: Spontaneous chemical oxidation of Sinomenine.

Quantitative Data on this compound Formation

Currently, quantitative data on the spontaneous formation of this compound is not extensively available in the literature. The following tables summarize the context in which this compound is typically quantified and provide a template for the kind of data that would be generated in a forced degradation study.

Metabolic Formation Data

The following table presents representative data from pharmacokinetic studies where this compound has been quantified as a metabolite.

AnalyteMatrixCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
SinomenineRat Plasma246.6 ± 71.21.04 ± 0.272651 ± 1039[6]
This compound Rat PlasmaData not specifiedData not specifiedData not specified[2][7]

Note: While this compound is identified as a major metabolite, specific pharmacokinetic parameters are not always detailed in the cited literature.

Template for Spontaneous Formation Data (Forced Degradation Study)

This table provides a framework for presenting quantitative data from a forced degradation study designed to investigate the spontaneous formation of this compound.

Stress ConditionStressor Concentration/IntensityDuration (hours)Initial Sinomenine Conc. (µM)Final Sinomenine Conc. (µM)This compound Formed (µM)% Degradation to N-oxide
Oxidative0.3% H₂O₂24100ValueValueValue
Oxidative1.0% H₂O₂24100ValueValueValue
Oxidative3.0% H₂O₂24100ValueValueValue
PhotolyticUV Light (254 nm)48100ValueValueValue
Thermal80°C72100ValueValueValue

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis of a this compound standard and for the investigation of its spontaneous formation.

Synthesis of this compound Standard

This protocol describes a general method for the N-oxidation of Sinomenine using hydrogen peroxide, a common and effective oxidizing agent for tertiary amines.[7][8]

Objective: To synthesize this compound for use as a reference standard in analytical methods.

Materials:

Procedure:

  • Dissolve Sinomenine (1 mmol) in methanol (20 mL).

  • Add hydrogen peroxide (30% solution, 3 mmol) dropwise to the Sinomenine solution at room temperature with stirring.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture in an ice bath and cautiously add saturated sodium bisulfite solution to quench the excess hydrogen peroxide.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

  • Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and HRMS.

Forced Degradation Study for Spontaneous Formation

This protocol outlines a forced degradation study to investigate the formation of this compound under oxidative stress conditions.[9]

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Sinomenine Stock Solution (e.g., in Methanol) Oxidative Oxidative Stress (e.g., H₂O₂) Prep->Oxidative Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Photolytic Photolytic Stress (e.g., UV light) Prep->Photolytic Sampling Sample at Time Points (e.g., 0, 6, 12, 24h) Oxidative->Sampling Thermal->Sampling Photolytic->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Quant Quantify Sinomenine and This compound LCMS->Quant

Fig. 3: Workflow for a forced degradation study.

Objective: To determine if this compound is formed under oxidative stress and to quantify its formation.

Materials:

  • Sinomenine

  • This compound reference standard

  • Hydrogen peroxide (30% solution)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • HPLC vials

Procedure:

  • Prepare a stock solution of Sinomenine (1 mg/mL) in methanol.

  • For the oxidative stress condition, dilute the stock solution with a solution of hydrogen peroxide in water to achieve a final Sinomenine concentration of 100 µg/mL and a final H₂O₂ concentration of 1%.

  • Prepare a control sample by diluting the stock solution with water to the same final Sinomenine concentration without H₂O₂.

  • Incubate all samples at room temperature, protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of each sample and quench any remaining H₂O₂ by adding a small amount of sodium bisulfite solution if necessary.

  • Analyze the samples by a validated LC-MS/MS method.

Analytical Method: LC-MS/MS Quantification

This protocol provides a general framework for the quantification of Sinomenine and this compound.[2][7]

Objective: To simultaneously quantify Sinomenine and this compound in samples from forced degradation studies.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the two analytes (e.g., starting at 5% B, ramping to 95% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Sinomenine: m/z 330.2 → 239.1[7]

    • This compound: m/z 346.2 → 314.1[7]

  • Internal Standard: A suitable internal standard, such as morphine (m/z 286.2 → 153.2), should be used for accurate quantification.[7]

Quantification:

  • Generate a calibration curve using the synthesized this compound reference standard.

  • Calculate the concentration of this compound in the stressed samples by comparing the peak area ratios (analyte/internal standard) to the calibration curve.

Conclusion

The formation of this compound is a critical transformation for Sinomenine, occurring both metabolically and potentially through spontaneous chemical oxidation. While metabolic pathways involving CYP450 enzymes are well-recognized, the susceptibility of the tertiary amine in Sinomenine to oxidation by reactive oxygen species suggests that its spontaneous formation under certain storage and experimental conditions is highly plausible. The experimental protocols detailed in this guide provide a robust framework for synthesizing a this compound standard and for conducting forced degradation studies to quantitatively assess its spontaneous formation. Further research in this area will be invaluable for defining the stability profile of Sinomenine and ensuring the quality and reliability of preclinical and clinical studies.

References

The Biological Activity of Sinomenine N-oxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinomenine (B1681799) N-oxide (SNO), a major metabolite of the alkaloid Sinomenine (SIN), presents a complex and multifaceted biological profile. While traditionally viewed through the lens of its parent compound's anti-inflammatory and immunosuppressive properties, emerging evidence suggests SNO possesses distinct activities, including a notable capacity to induce oxidative stress. This technical guide synthesizes the current understanding of SNO's biological effects, providing a summary of quantitative data, an outline of experimental methodologies, and a visualization of its metabolic and potential signaling pathways. The divergent findings on its anti-inflammatory efficacy are also discussed, highlighting the need for further investigation into its precise mechanisms of action.

Introduction

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history of use in traditional medicine for treating inflammatory conditions such as rheumatoid arthritis.[1][2][3][4][5] Its clinical application has prompted extensive research into its pharmacological activities and metabolic fate.[1][2][6] Sinomenine N-oxide (SNO) has been identified as a primary metabolite of sinomenine.[7][8] Understanding the biological activity of SNO is crucial for a comprehensive assessment of sinomenine's overall therapeutic effects and potential toxicities. This document provides a detailed examination of the known biological activities of SNO, with a focus on its anti-inflammatory and oxidative properties.

Quantitative Data Summary

The biological activity of this compound has been quantified in several key assays. The following table summarizes the available data.

Biological ActivityAssay SystemKey ParameterValueReference
Anti-inflammatory Nitric Oxide (NO) Production InhibitionIC5023.04 μM[1][9]
LPS-induced Raw264.7 cellsInhibition of IL-6 and TNF-αEffective at 10-200 μM (2h treatment)[9]
LPS-induced Raw264.7 cellsAttenuation of IL-6, TNF-α, and NF-κB nuclear translocationLimited effect even at 200 μM[7]
Oxidative Stress Not specifiedReactive Oxygen Species (ROS) ProductionInduces ROS production[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on the available literature concerning the investigation of this compound's biological activity.

Cell Culture and Reagents
  • Cell Line: Murine macrophage cell line Raw264.7 is commonly used for in vitro inflammation studies.[7][9]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Reagents: Lipopolysaccharide (LPS) from Escherichia coli is used to induce an inflammatory response.[7][9] this compound is dissolved in a suitable solvent, such as DMSO, for cell treatment.

Nitric Oxide (NO) Production Assay
  • Objective: To determine the inhibitory effect of SNO on NO production.

  • Methodology:

    • Seed Raw264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of SNO for a specified period (e.g., 2 hours).

    • Stimulate the cells with an inflammatory agent (e.g., LPS) for a defined incubation time (e.g., 24 hours).

    • Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

    • Calculate the half-maximal inhibitory concentration (IC50) value.

Cytokine Production Assay (ELISA)
  • Objective: To quantify the effect of SNO on the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

  • Methodology:

    • Culture Raw264.7 cells in a multi-well plate.

    • Treat the cells with different concentrations of SNO.[9]

    • Induce an inflammatory response by adding LPS to the culture medium.

    • After an appropriate incubation period, collect the cell culture supernatants.

    • Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

NF-κB Nuclear Translocation Assay
  • Objective: To assess the impact of SNO on the activation of the NF-κB signaling pathway.

  • Methodology:

    • Grow Raw264.7 cells on coverslips or in culture dishes.

    • Pre-treat the cells with SNO before stimulating with LPS.

    • Fix the cells at a specific time point after stimulation.

    • Perform immunofluorescence staining using an antibody specific for the p65 subunit of NF-κB.

    • Visualize the subcellular localization of NF-κB p65 using fluorescence microscopy. Nuclear translocation of p65 indicates pathway activation. Alternatively, western blotting of nuclear and cytoplasmic fractions can be performed.

Reactive Oxygen Species (ROS) Production Assay
  • Objective: To measure the induction of intracellular ROS by SNO.

  • Methodology:

    • Culture a suitable cell line (e.g., Raw264.7) in a multi-well plate.

    • Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

    • Treat the cells with various concentrations of SNO.

    • Measure the increase in fluorescence intensity over time using a fluorescence plate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

Signaling and Metabolic Pathways

The biological effects of this compound are intrinsically linked to its metabolic relationship with sinomenine and its potential interactions with cellular signaling cascades.

Metabolic Pathway of this compound

This compound is a key player in the cyclic metabolic pathway of sinomenine. The formation of SNO from its parent compound is primarily mediated by the cytochrome P450 enzyme CYP3A4 and by reactive oxygen species.[7] Interestingly, SNO can be reduced back to sinomenine through both enzymatic (by xanthine (B1682287) oxidase) and non-enzymatic (by ferrous ions and heme) mechanisms.[7] This bidirectional conversion has significant implications for the overall pharmacokinetics and pharmacodynamics of sinomenine.

metabolic_pathway SIN Sinomenine (SIN) SNO This compound (SNO) SIN->SNO CYP3A4, ROS SNO->SIN Xanthine Oxidase, Fe2+, Heme experimental_workflow cluster_stimulus Stimulus cluster_cell_model Cell Model cluster_treatment Treatment cluster_downstream_effects Downstream Effects LPS LPS RAW2647 Raw264.7 Macrophages LPS->RAW2647 NO NO Production RAW2647->NO Cytokines IL-6, TNF-α Production RAW2647->Cytokines NFkB NF-κB Translocation RAW2647->NFkB ROS ROS Production RAW2647->ROS SNO This compound (SNO) SNO->RAW2647

References

A Technical Guide to the Preliminary Bioactivity Screening of Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine (B1681799) (SIN), a bioactive alkaloid derived from the medicinal plant Sinomenium acutum, has been extensively studied for its therapeutic properties, particularly in treating inflammatory and autoimmune conditions like rheumatoid arthritis.[1][2][3] As with many natural products, understanding the bioactivity of its metabolites is crucial for a comprehensive pharmacological profile. Sinomenine N-oxide (SNO) is a major metabolite of sinomenine, formed through both enzymatic and non-enzymatic pathways.[4][5] Preliminary research indicates that SNO is not an inert byproduct but possesses distinct biological activities.

This technical guide provides an in-depth overview of the preliminary bioactivity screening of this compound, focusing on its anti-inflammatory effects. It consolidates quantitative data, details essential experimental protocols, and visualizes key pathways and workflows to support further research and development.

Bioactivity Profile of this compound

Anti-Inflammatory and Immunosuppressive Effects

The most prominently reported bioactivity of SNO is its anti-inflammatory action.[6] It has been identified as a potent inhibitor of nitric oxide (NO) production, a key mediator in the inflammatory cascade.[6][7] In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, SNO demonstrated a greater inhibitory effect on NO release than the positive control, L-NMMA.[7]

Furthermore, SNO has been shown to suppress the production of pro-inflammatory cytokines. At concentrations ranging from 10 to 200 μM, SNO effectively inhibits the levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated macrophages.[4][6] This cytokine modulation, coupled with NO suppression, points to SNO's potential as a significant anti-inflammatory agent. These effects are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.[4]

Role in Oxidative Stress

Interestingly, while its parent compound sinomenine often exhibits antioxidant properties by activating pathways like Nrf2, SNO has been reported to induce the production of Reactive Oxygen Species (ROS).[4][8][9] This pro-oxidant activity suggests a complex role for SNO within the cellular environment and indicates that the metabolic conversion of SIN to SNO could shift the molecule's pharmacological effects. This dual activity warrants further investigation, as ROS can have context-dependent roles in both pathology and cellular signaling.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data from preliminary in vitro screening of this compound.

Bioactivity MetricExperimental ModelValue/ConcentrationReference
NO Production Inhibition (IC₅₀) LPS-induced RAW 264.7 cells23.04 μM[6][7]
IL-6 Inhibition LPS-induced RAW 264.7 cells10 - 200 μM[6]
TNF-α Inhibition LPS-induced RAW 264.7 cells10 - 200 μM[6]
ROS Induction RAW 264.7 cells10 μM[4]

Proposed Signaling Pathways and Mechanisms

The anti-inflammatory effects of SNO are strongly linked to the modulation of the NF-κB signaling pathway. In inflammatory conditions, stimuli like LPS activate this pathway, leading to the transcription of genes encoding pro-inflammatory mediators. SNO is believed to interfere with this process, resulting in reduced expression of iNOS (the enzyme responsible for NO production), TNF-α, and IL-6.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 p65 IkB->NFkB_p65 NFkB_p65_nuc p65 NFkB_p65->NFkB_p65_nuc Translocation NFkB_p50 p50 NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc Translocation SNO This compound SNO->IKK Inhibits DNA DNA (Promoter Region) NFkB_p65_nuc->DNA Binds to NFkB_p50_nuc->DNA Binds to iNOS iNOS DNA->iNOS Transcription TNF TNF-α DNA->TNF Transcription IL6 IL-6 DNA->IL6 Transcription

Fig. 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

A systematic preliminary screening of SNO bioactivity involves a sequence of in vitro assays, starting with cytotoxicity evaluation, followed by specific functional assays.

G cluster_step1 Step 1: Cytotoxicity Screening cluster_step2 Step 2: Primary Bioactivity Assays cluster_step3 Step 3: Quantification of Inflammatory Markers cluster_step4 Step 4: Data Analysis start This compound (SNO) Stock Solution cytotoxicity Cell Viability Assay (e.g., MTT Assay on RAW 264.7 cells) start->cytotoxicity determine_conc Determine Non-Toxic Concentration Range cytotoxicity->determine_conc lps_stim Induce Inflammation (LPS Stimulation of RAW 264.7 cells) determine_conc->lps_stim treat Treat cells with SNO (Non-toxic concentrations) lps_stim->treat supernatant Collect Cell Supernatant treat->supernatant griess Nitric Oxide (NO) Assay (Griess Assay) supernatant->griess Analyze NO elisa Cytokine Assay (ELISA for TNF-α, IL-6) supernatant->elisa Analyze Cytokines analysis Calculate IC₅₀ (for NO) Analyze Cytokine Reduction griess->analysis elisa->analysis

Fig. 2: General experimental workflow for screening SNO bioactivity.
Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic potential of SNO and establish a non-toxic concentration range for subsequent bioactivity assays.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of SNO in complete culture medium. Remove the old medium from the wells and add 100 µL of the SNO dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the inhibitory effect of SNO on NO production in LPS-stimulated macrophages.

Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well). After 24 hours, pre-treat the cells with various non-toxic concentrations of SNO for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only treated group.

Cytokine Quantification (ELISA)

Objective: To measure the effect of SNO on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

Methodology:

  • Sample Preparation: Use the cell culture supernatants collected from the same experiment described in the NO Production Assay (Section 5.2).

  • ELISA Procedure: Perform the assay using commercially available ELISA kits for mouse TNF-α and IL-6, following the manufacturer’s instructions. A general protocol is as follows:

    • Coat a 96-well plate with the capture antibody.

    • Block non-specific binding sites.

    • Add standards and cell supernatants to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP conjugate.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution.

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.

Conclusion and Future Directions

The preliminary screening data strongly suggest that this compound is a bioactive metabolite with significant anti-inflammatory properties, primarily through the inhibition of NO, TNF-α, and IL-6 production.[4][6][7] Its mechanism appears to be linked to the suppression of the NF-κB pathway. However, its potential to induce ROS presents a complex profile that requires further elucidation.

For drug development professionals, SNO represents an interesting lead. Future research should focus on:

  • Broader Screening: Evaluating its activity against a wider panel of inflammatory mediators and cell types.

  • Mechanism of Action: Confirming the inhibition of IKK phosphorylation and p65 nuclear translocation to validate its effect on the NF-κB pathway.

  • In Vivo Studies: Assessing the efficacy and safety of SNO in animal models of inflammatory diseases.

  • Structure-Activity Relationship (SAR): Investigating how the N-oxide functional group influences the bioactivity compared to the parent sinomenine molecule.

This guide provides the foundational knowledge and protocols for researchers to systematically investigate the bioactivity of this compound, a promising compound in the field of inflammation research.

References

Sinomenine N-oxide: A Mechanistic Whitepaper on its Hypothesized Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sinomenine (B1681799), an alkaloid derived from Sinomenium acutum, has long been recognized for its anti-inflammatory, immunosuppressive, and anti-rheumatic properties. Its clinical efficacy is attributed to a multi-target mechanism primarily involving the modulation of key inflammatory signaling pathways. Sinomenine N-oxide (SNO) is a major metabolite of sinomenine. Initial hypotheses suggested that SNO contributes significantly to the therapeutic effects of its parent compound. However, emerging evidence presents a more complex and nuanced picture. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting both the foundational hypothesis and recent findings that challenge it. We provide a detailed examination of its effects on inflammatory mediators, its metabolic relationship with sinomenine, and a comparative analysis of their respective activities, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

The Initial Hypothesis: this compound as an Active Anti-inflammatory Agent

The primary hypothesis for this compound's mechanism of action centered on its ability to suppress key inflammatory processes. This was supported by initial findings demonstrating its anti-angiogenic, anti-inflammatory, and anti-rheumatic potential.[1] A cornerstone of this hypothesis was its identification as a potent inhibitor of nitric oxide (NO) production, a critical mediator in the inflammatory cascade.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the key quantitative data supporting the initial hypothesis of SNO's anti-inflammatory and related activities.

CompoundAssayTarget Cell/SystemConcentration / IC50Observed EffectReference
This compoundNO Production InhibitionNot specified23.04 µM (IC50)Inhibition of Nitric Oxide production[1][2][3]
This compoundCytokine Inhibition (IL-6)LPS-induced Raw264.7 cells10-200 µM (2h)Inhibition of IL-6 levels[1]
This compoundCytokine Inhibition (TNF-α)LPS-induced Raw264.7 cells10-200 µM (2h)Inhibition of TNF-α levels[1]
L-NMMA (Control)NO Production InhibitionNot specified28.03 µM (IC50)Inhibition of Nitric Oxide production[2]

A Revised Perspective: Sinomenine as the Predominant Bioactive Compound

More recent and detailed mechanistic studies have challenged the initial hypothesis, suggesting that the parent compound, sinomenine (SIN), is responsible for the majority of the observed anti-inflammatory effects. A pivotal study by Li Q, et al. (2020) indicates that SNO has limited direct anti-inflammatory activity and may, in fact, possess pro-oxidant properties by inducing Reactive Oxygen Species (ROS).[4]

Comparative Anti-inflammatory Effects

This revised perspective is largely based on direct comparative studies between SIN and its major metabolites, SNO and N-demethylsinomenine (DS). The data reveals that SIN is significantly more potent in suppressing pro-inflammatory cytokines and inhibiting the NF-κB pathway.[4]

CompoundAssayTarget Cell/SystemConcentrationObserved EffectReference
Sinomenine (SIN)Cytokine & NF-κB InhibitionLPS-induced Raw264.7 cellsNot specifiedAmeliorated levels of IL-6, TNF-α, and nuclear translocation of NF-κB.[4]
This compoundCytokine & NF-κB InhibitionLPS-induced Raw264.7 cellsup to 200 µMLimited attenuation of IL-6, TNF-α, and nuclear translocation of NF-κB.[4]
This compoundROS ProductionNot specified10 µMInduced ROS production.[4]

Metabolic Pathway and Interconversion

The relationship between sinomenine and this compound is not unidirectional. SIN is metabolized to SNO, but SNO can also be reduced back to SIN, a process known as cyclic metabolism. This interconversion is crucial for understanding the overall pharmacodynamics.

Metabolic Conversion Pathways

The formation of SNO from SIN is primarily mediated by cytochrome P450 enzymes and can also be influenced by ROS. Conversely, the reduction of SNO back to SIN occurs both enzymatically and non-enzymatically.[4]

cluster_formation Metabolite Formation cluster_reduction Metabolite Reduction SIN Sinomenine (SIN) SNO This compound (SNO) SIN->SNO Oxidation DS N-demethylsinomenine (DS) SIN->DS N-demethylation SNO->SIN Reduction ROS Reactive Oxygen Species (ROS) ROS->SIN Enzymes_fwd CYP3A4, CYP2C19 Enzymes_fwd->SIN Enzymes_rev Xanthine Oxidase (XOD) Ferrous Ion, Heme Enzymes_rev->SNO

Caption: Metabolic pathways of Sinomenine (SIN) and its N-oxide metabolite.

Core Mechanism of Action: The Role of the Parent Compound, Sinomenine

Given the evidence pointing to sinomenine as the primary anti-inflammatory agent, its mechanism of action provides the necessary context for understanding the therapeutic effects observed after administration. Sinomenine modulates multiple signaling pathways that are central to the inflammatory response, particularly in the context of autoimmune diseases like rheumatoid arthritis.[5][6][7]

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression. Sinomenine has been shown to inhibit the activation of NF-κB, thereby reducing the production of cytokines like TNF-α, IL-1β, and IL-6.[8][9][10] This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB.[4]

cluster_nucleus SIN Sinomenine IKK IKK Complex SIN->IKK inhibits Stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active activation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_active->Genes binds to DNA Nucleus Nucleus Cytokines Inflammatory Cytokines Genes->Cytokines transcription

Caption: Sinomenine's inhibition of the canonical NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another key signaling cascade involved in inflammation. Sinomenine can suppress the phosphorylation of these kinases, which are crucial for the production of inflammatory mediators.[11][12]

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Sinomenine has been shown to activate Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10][13][14] This antioxidant activity helps to counteract the oxidative damage that perpetuates inflammation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIN Sinomenine Keap1 Keap1 SIN->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active translocates to nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription Enzymes Antioxidant Enzymes Genes->Enzymes translation

Caption: Sinomenine's activation of the Keap1-Nrf2 antioxidant pathway.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following outlines the key experimental protocols used to elucidate the mechanisms of sinomenine and its metabolites.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Induction of Inflammation: Cells were stimulated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.

  • Drug Treatment: Cells were pretreated with varying concentrations of Sinomenine (SIN), this compound (SNO), or N-demethylsinomenine (DS) for a specified period (e.g., 2 hours) before LPS stimulation.[1][4]

Cytokine Measurement
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure: Supernatants from cell cultures were collected after treatment. The concentrations of IL-6 and TNF-α were quantified using commercial ELISA kits according to the manufacturer's instructions. Absorbance was measured at 450 nm.[4][15]

Western Blot Analysis for NF-κB and MAPK Pathways
  • Protein Extraction: Total protein or nuclear/cytoplasmic fractions were extracted from treated cells using appropriate lysis buffers.

  • Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, IκBα, p-p38, p-ERK, Nrf2). After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[10][15]

Nitric Oxide (NO) Production Assay
  • Method: Griess Reagent Assay.

  • Procedure: The concentration of nitrite (B80452), a stable metabolite of NO, was measured in the cell culture supernatants. An equal volume of Griess reagent was added to the supernatant, and the absorbance was measured at 540 nm. The nitrite concentration was calculated from a sodium nitrite standard curve.

Reactive Oxygen Species (ROS) Detection
  • Method: Dichlorofluorescein Diacetate (DCFH-DA) Assay.

  • Procedure: Cells were treated with the compounds of interest and then incubated with DCFH-DA. This non-fluorescent probe is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity was measured using a fluorescence microplate reader or flow cytometry.[4][16]

Conclusion and Future Directions

The mechanism of action for this compound is more complex than initially hypothesized. While SNO does exhibit some bioactivity, including the inhibition of NO production, current evidence strongly suggests that its direct anti-inflammatory effects are limited, especially when compared to its parent compound, sinomenine.[4] The primary driver of the therapeutic effects associated with sinomenine administration appears to be the parent molecule itself, which potently modulates the NF-κB, MAPK, and Nrf2 signaling pathways.[6][7]

The finding that SNO may induce ROS production introduces a critical consideration for drug development, suggesting potential toxicities or off-target effects that warrant further investigation.[4] The cyclic metabolism, where SNO can be converted back to the more active sinomenine, highlights the importance of studying the complete pharmacokinetic and pharmacodynamic profile of the drug and its metabolites.

Future research should focus on:

  • In vivo studies to clarify the relative contributions of SIN and SNO to the overall anti-inflammatory and therapeutic effects in animal models of arthritis and other inflammatory diseases.

  • Investigating the pro-oxidant potential of SNO to understand its physiological relevance and potential impact on cellular function and toxicity.

  • Elucidating the precise enzymatic kinetics of the SIN-SNO interconversion to better model its in vivo behavior.

By understanding these nuances, the scientific community can better optimize the therapeutic use of sinomenine and explore the potential of its derivatives in treating inflammatory and autoimmune disorders.

References

Methodological & Application

Application Note: Quantification of Sinomenine N-oxide in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of Sinomenine (B1681799) N-oxide, a major metabolite of Sinomenine, in biological matrices such as rat plasma. The method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), which offers high selectivity and sensitivity for pharmacokinetic and metabolic studies. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Sinomenine is a bioactive alkaloid extracted from the medicinal plant Sinomenium acutum, widely used for its anti-inflammatory, immunosuppressive, and anti-arthritic properties.[1][2] Understanding the metabolic fate of Sinomenine is crucial for its clinical application and drug development. One of its primary metabolic pathways is N-oxygenation, leading to the formation of Sinomenine N-oxide.[3] Accurate quantification of this metabolite is essential for pharmacokinetic, toxicological, and efficacy studies. This document outlines a robust HPLC-MS/MS method for the determination of this compound in plasma.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is adapted for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., Morphine, Metronidazole)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject a 10 µL aliquot into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., Agilent TC-C18, 250x4.6 mm, 5 µm)[4][5]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Column Temperature 30°C[4]
Injection Volume 10 µL
Gradient Elution A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 346.2[6][7]
Product Ion (m/z) 314.1[6][7]
Internal Standard (IS) e.g., Morphine (m/z 286.2 > 153.2)[6][7]
Collision Energy (CE) Optimized for the specific instrument
Declustering Potential (DP) Optimized for the specific instrument
Source Temperature ~350°C[8]
Ion Spray Voltage ~4000 V[8]

Data Presentation

The following tables summarize the quantitative data and validation parameters for the analysis of this compound and related compounds based on published literature.

Table 1: Mass Spectrometric Parameters for Sinomenine and its Metabolites.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Sinomenine330.2239.1[6][7]
This compound 346.2 314.1 [6][7]
Desmethyl-sinomenine316.2239.1[6][7]
Morphine (IS)286.2153.2[6][7]
Metronidazole (IS)172128[8][9]

Table 2: Method Validation Summary.

ParameterResultReference
Linearity Range Varies by study (e.g., 3-1000 ng/mL for a related metabolite)[8][9]
Correlation Coefficient (r) > 0.999[6][7]
Lower Limit of Quantification (LLOQ) Dependent on matrix and instrumentation (e.g., 3 ng/mL for a related metabolite)[8][9]
Precision (%RSD) < 6.45%[6][7]
Accuracy (%Bias) -4.10% to 7.23%[6][7]
Extraction Recovery > 85%[6][7]
Matrix Effect No significant effect observed[6][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification msms->quant report Reporting quant->report signaling_pathway cluster_metabolism Sinomenine Metabolism cluster_signaling Inflammatory Signaling SIN Sinomenine DS N-desmethyl-sinomenine SIN->DS N-demethylation CYP3A4 CYP3A4 SIN->CYP3A4 N-oxygenation ROS ROS SIN->ROS N-oxygenation NFkB NF-κB Activation SIN->NFkB Inhibition SNO This compound ROS_induce ROS Production SNO->ROS_induce Induces CYP3A4->SNO ROS->SNO LPS LPS LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

References

Application Note: Quantification of Sinomenine N-oxide in Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sinomenine (B1681799) N-oxide, a primary metabolite of Sinomenine, in plasma samples. The described protocol is crucial for pharmacokinetic studies, enabling researchers to accurately assess the metabolic profile of Sinomenine. This method has been successfully applied to pharmacokinetic studies in rats and demonstrates excellent linearity, accuracy, and precision.[1][2]

Introduction

Sinomenine is a bioactive alkaloid extracted from the medicinal plant Sinomenium acutum, widely used for its anti-inflammatory and immunosuppressive properties in the treatment of conditions like rheumatoid arthritis.[1][3][4] Understanding the metabolic fate of Sinomenine is essential for its drug development and clinical application. Sinomenine N-oxide is one of the major metabolites of Sinomenine, and its formation is a key metabolic pathway.[5][6] Therefore, a reliable method for the quantification of this compound in biological matrices is imperative for pharmacokinetic and metabolism studies. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in plasma.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Internal Standard (Morphine) vortex Vortex & Centrifuge plasma->vortex acetonitrile Acetonitrile (Protein Precipitation) is->vortex acetonitrile->vortex supernatant Collect Supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

References

Analytical Standards for Sinomenine N-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine (B1681799) N-oxide is a major metabolite of Sinomenine, a bioactive alkaloid extracted from the medicinal plant Sinomenium acutum.[1][2] Sinomenine has been clinically used for its anti-inflammatory, immunosuppressive, and analgesic properties.[3] Understanding the analytical standards and methodologies for Sinomenine N-oxide is crucial for pharmacokinetic studies, metabolism research, and the development of Sinomenine-based therapeutics. This document provides detailed application notes and protocols for the analysis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1000026-77-6[4]
Molecular Formula C₁₉H₂₃NO₅[4]
Molecular Weight 345.39 g/mol [4]
Appearance Powder[5]
Purity >98% (Commercially available)[5]

Analytical Methodologies

The primary analytical techniques for the quantification and characterization of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis by LC-MS/MS

A validated LC-MS/MS method is essential for the accurate determination of this compound concentrations in biological matrices.[1]

Protocol: Quantification of this compound in Rat Plasma

This protocol is based on a published method for the simultaneous determination of sinomenine, desmethyl-sinomenine, and this compound in rat plasma.[1]

1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Morphine

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

  • Rat plasma (blank)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Conditions:

ParameterCondition
Column C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient A suitable gradient to separate the analyte from matrix components.
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: m/z 346.2 → 314.1Morphine (IS): m/z 286.2 → 153.2

5. Method Validation:

The method should be validated according to ICH guidelines, assessing the following parameters:[1]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Extraction Recovery Consistent and reproducible
Matrix Effect Minimal
Stability Stable under tested conditions

Quantitative Data Summary

The following table summarizes the validation data from a published study.[1][6]

AnalyteLinearity RangePrecision (%RSD)Accuracy (%Bias)Extraction Recovery (%)
This compound(Not specified)> 0.999< 6.45%-4.10% to 7.23%> 85%

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for the quantitative analysis of this compound.

Structural Characterization by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation and confirmation of this compound. Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are utilized for unambiguous assignment of all proton and carbon signals.[5]

Protocol: NMR Analysis of this compound

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound reference standard in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

3. Data Processing and Analysis:

  • Process the raw data using appropriate NMR software.

  • Reference the spectra to the residual solvent peak.

  • Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

Biological Applications and Signaling Pathways

While much of the research has focused on the parent compound, Sinomenine, emerging evidence suggests that this compound may have distinct biological activities. Sinomenine has been shown to exert its anti-inflammatory effects through the inhibition of the NF-κB and PI3K-Akt signaling pathways.[3][8][9]

NF-κB Signaling Pathway:

Sinomenine has been reported to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.[3] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

PI3K-Akt Signaling Pathway:

The PI3K-Akt pathway is crucial for cell survival, proliferation, and inflammation. Studies have demonstrated that Sinomenine can suppress the activation of this pathway, contributing to its therapeutic effects in conditions like rheumatoid arthritis.[8][9]

Logical Relationship of Sinomenine's Anti-inflammatory Action

Signaling_Pathway cluster_NFkB NF-κB Pathway cluster_PI3K PI3K-Akt Pathway SIN Sinomenine IKK IKK SIN->IKK inhibits PI3K PI3K SIN->PI3K inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Inflammation Inflammatory Response NFkB_nuc->Inflammation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Akt->Inflammation

Caption: Simplified diagram of Sinomenine's inhibitory effects.

It is important to note that the direct effects of this compound on these pathways may differ from those of Sinomenine and require further investigation to be fully elucidated.

Conclusion

The analytical methodologies and protocols outlined in this document provide a comprehensive framework for the accurate quantification and characterization of this compound. The use of validated LC-MS/MS methods is essential for pharmacokinetic and metabolism studies. NMR spectroscopy remains the definitive technique for structural confirmation of the analytical standard. Further research into the specific biological activities of this compound, particularly its direct impact on key signaling pathways, will be critical for a complete understanding of its pharmacological profile.

References

Application Notes and Protocols for a Pharmacokinetic Study of Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine (B1681799), an alkaloid extracted from the medicinal plant Sinomenium acutum, is recognized for its anti-inflammatory, immunosuppressive, and analgesic properties.[1][2][3] Its clinical application has prompted extensive research into its pharmacological effects and pharmacokinetic profile.[1] Sinomenine N-oxide is one of the major metabolites of sinomenine.[4][5][6] Understanding the pharmacokinetic properties of this compound is crucial for a comprehensive evaluation of the safety and efficacy of its parent compound, sinomenine. This document provides a detailed protocol for conducting a pharmacokinetic study of this compound in a preclinical animal model.

This compound itself has demonstrated anti-angiogenic, anti-inflammatory, and anti-rheumatic effects, and it acts as a nitric oxide (NO) production inhibitor.[7] The formation of this compound from sinomenine is primarily mediated by the cytochrome P450 enzyme CYP3A4 and reactive oxygen species (ROS).[5][8] Interestingly, this compound can undergo N-oxide reduction back to sinomenine, both enzymatically by xanthine (B1682287) oxidase and non-enzymatically.[5] This cyclic metabolic pathway highlights the importance of characterizing the pharmacokinetics of this compound independently.[5]

Study Objective

The primary objective of this study is to determine the key pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in Sprague-Dawley rats. These parameters will include clearance (CL), volume of distribution (Vd), half-life (t½), area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax). The study will also aim to calculate the oral bioavailability (F%) of this compound.

Materials and Methods

Test Article and Chemicals
  • This compound (purity ≥ 98%)

  • Internal Standard (IS), e.g., Morphine[4]

  • Formulation vehicles (e.g., saline for IV, 0.5% carboxymethylcellulose sodium for PO)

  • Acetonitrile (B52724), Methanol, Formic Acid (LC-MS grade)

  • Water (ultrapure)

  • Heparin or EDTA for blood collection

Animal Model
  • Species: Sprague-Dawley rats

  • Sex: Male and Female (equal numbers)

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Animals should be fasted overnight before oral administration.

Experimental Design

A parallel study design will be used with two groups of animals (n=6 per group, 3 male and 3 female) for intravenous and oral administration.

  • Group 1 (Intravenous Administration): A single dose of 5 mg/kg this compound will be administered via the tail vein.

  • Group 2 (Oral Administration): A single dose of 20 mg/kg this compound will be administered by oral gavage.

Blood Sample Collection:

Serial blood samples (approximately 0.25 mL) will be collected from the jugular vein at the following time points:

  • IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • PO Administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

Blood samples will be collected into tubes containing an anticoagulant (heparin or EDTA) and immediately centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma will be stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used for the quantification of this compound in rat plasma.[4]

Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., Morphine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions (based on similar compound analysis[4]):

  • LC System: Agilent 1200 series or equivalent

  • Column: A suitable C18 column (e.g., Agilent TC-C18, 250×4.6 mm, 5 μm)[9]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • This compound: m/z 346.2 > 314.1[4]

    • Internal Standard (Morphine): m/z 286.2 > 153.2[4]

Data Presentation

The following pharmacokinetic parameters will be calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)

ParameterUnitIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax ng/mL-To be determined
Tmax h-To be determined
AUC(0-t) ng·h/mLTo be determinedTo be determined
AUC(0-inf) ng·h/mLTo be determinedTo be determined
hTo be determinedTo be determined
CL L/h/kgTo be determined-
Vd L/kgTo be determined-
F% %-To be determined

Experimental Protocols

Protocol 1: Drug Formulation and Administration
  • IV Formulation (5 mg/mL): Accurately weigh the required amount of this compound and dissolve it in sterile saline to achieve a final concentration of 5 mg/mL.

  • PO Formulation (10 mg/mL): Accurately weigh the required amount of this compound and suspend it in 0.5% carboxymethylcellulose sodium to achieve a final concentration of 10 mg/mL.

  • Administration:

    • For IV administration, inject the formulation slowly into the tail vein over 1 minute.

    • For PO administration, use a gavage needle to deliver the formulation directly into the stomach.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
  • Label all microcentrifuge tubes clearly.

  • Pipette 50 µL of each plasma sample, calibration standard, or quality control sample into the corresponding labeled tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex each tube for 1 minute at high speed.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Place the tubes in an evaporator and dry the contents under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer the solution to autosampler vials for analysis.

Visualizations

G cluster_prestudy Pre-Study Phase cluster_study Study Execution Phase cluster_analysis Analytical & Data Phase Protocol_Dev Protocol Development & IACUC Approval Acclimatization Animal Acclimatization (7 days) Protocol_Dev->Acclimatization Dosing_IV Group 1: IV Dosing (5 mg/kg) Dosing_PO Group 2: PO Dosing (20 mg/kg) Blood_Collection Serial Blood Sampling Dosing_IV->Blood_Collection Dosing_PO->Blood_Collection Plasma_Processing Plasma Separation & Storage (-80°C) Blood_Collection->Plasma_Processing Sample_Prep Plasma Sample Preparation Plasma_Processing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Final_Report Final Report Generation PK_Analysis->Final_Report

Caption: Experimental workflow for the pharmacokinetic study of this compound.

G Sinomenine Sinomenine SNO This compound (SNO) Sinomenine->SNO CYP3A4, ROS DS N-demethylsinomenine (DS) Sinomenine->DS CYP3A4, CYP2C19 Other_Metabolites Other Metabolites Sinomenine->Other_Metabolites Various Enzymes SNO->Sinomenine Xanthine Oxidase, Fe²⁺, Heme SNO->Other_Metabolites Further Metabolism DS->Other_Metabolites Further Metabolism

Caption: Metabolic pathways of Sinomenine, including the formation of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinomenine, an alkaloid isolated from the medicinal plant Sinomenium acutum, has been recognized for its anti-inflammatory and immunosuppressive properties. Its derivative, Sinomenine N-oxide, is a metabolite of interest, and understanding its biological activity is crucial for potential therapeutic applications. These application notes provide detailed protocols for a panel of cell-based assays to characterize the anti-inflammatory and pro-apoptotic activities of this compound. The assays are designed to be conducted in a laboratory setting and are aimed at researchers in drug discovery and development.

The primary focus of these protocols is to assess the impact of this compound on key inflammatory and apoptotic signaling pathways, including the NF-κB and MAPK pathways. Quantitative data obtained from these assays will enable the determination of the compound's potency and efficacy.

Data Presentation

The following tables summarize the expected quantitative data from the described cell-based assays. Researchers should use these tables to record and compare their experimental results.

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineStimulantMeasured ParameterThis compound IC50 (µM)Positive Control
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite23.04[1]L-NMMA (IC50 ≈ 28.03 µM)[1]
TNF-α SecretionRAW 264.7LPS (1 µg/mL)TNF-αExperimentally DeterminedDexamethasone
IL-6 SecretionRAW 264.7LPS (1 µg/mL)IL-6Experimentally DeterminedDexamethasone
NF-κB ActivationHEK293-NF-κB-lucTNF-α (20 ng/mL)Luciferase ActivityExperimentally DeterminedBAY 11-7082

Table 2: Pro-apoptotic Activity of this compound

AssayCell LineMeasured ParameterFold Change vs. ControlPositive Control
Caspase-3/7 ActivityJurkatCaspase-3/7 ActivityExperimentally DeterminedStaurosporine
Apoptosis (Annexin V/PI)Jurkat% Apoptotic CellsExperimentally DeterminedStaurosporine
ROS ProductionPC12DCF FluorescenceExperimentally DeterminedH2O2

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general experimental workflow for its evaluation.

G Workflow for Evaluating this compound Activity cluster_0 Cell Culture and Treatment cluster_1 Anti-inflammatory Assays cluster_2 Apoptosis and Cytotoxicity Assays cluster_3 Data Analysis A Seed Cells (e.g., RAW 264.7, Jurkat) B Pre-treat with this compound A->B C Induce Inflammation (LPS/TNF-α) or Apoptosis B->C D Nitric Oxide Assay (Griess) C->D E Cytokine Measurement (ELISA) C->E F NF-κB Reporter Assay C->F G MAPK Phosphorylation (Western Blot) C->G H Caspase-3/7 Activity Assay C->H I Annexin V/PI Staining (Flow Cytometry) C->I J ROS Production Assay C->J K Calculate IC50 Values D->K E->K F->K G->K H->K L Determine Fold Change H->L I->K I->L J->K J->L M Statistical Analysis K->M L->M NFkB_Pathway NF-κB Signaling Pathway Inhibition cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active NF-κB (p65/p50) (Active) NFkB->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Gene activates SNO This compound SNO->IKK inhibits MAPK_Pathway MAPK Signaling Pathway Modulation Stimulus Inflammatory Stimulus (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimulus->MAP3K MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K activates p38 p38 MAPK MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression SNO This compound SNO->MAP2K may inhibit

References

Animal Models for Studying the Effects of Sinomenine N-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing relevant animal models to investigate the therapeutic potential of Sinomenine (B1681799) N-oxide (SNO), a major metabolite of Sinomenine. Drawing upon the extensive research conducted on its parent compound, this document outlines detailed protocols for studying the anti-inflammatory and neuroprotective effects of SNO.

Introduction to Sinomenine N-oxide

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has well-documented anti-inflammatory, immunosuppressive, and neuroprotective properties.[1] this compound (SNO) is one of its principal metabolites.[2] While research on SNO is less extensive than on Sinomenine, initial studies indicate it possesses biological activity, including a notable inhibitory effect on nitric oxide (NO) release, suggesting anti-inflammatory potential.[1] However, some reports also suggest it may induce reactive oxygen species (ROS) production, highlighting the need for thorough in vivo investigation.[2]

This document details protocols for three well-established animal models to explore the therapeutic efficacy of SNO: the Collagen-Induced Arthritis (CIA) model for inflammatory arthritis, the Traumatic Brain Injury (TBI) model, and the Middle Cerebral Artery Occlusion (MCAO) model for ischemic stroke.

Key Signaling Pathways

Sinomenine is known to modulate several key inflammatory and neuroprotective signaling pathways. It is hypothesized that SNO may act on similar pathways. These include:

  • NF-κB Signaling Pathway: A central regulator of inflammation. Sinomenine has been shown to inhibit NF-κB activation.

  • MAPK Signaling Pathway: Involved in cellular stress responses, inflammation, and apoptosis.

  • Nrf2 Signaling Pathway: A critical pathway for cellular defense against oxidative stress.

  • PI3K/Akt/mTOR Signaling Pathway: Regulates cell survival, proliferation, and growth.

// Nodes SNO [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_nucleus [label="NF-κB\n(in Nucleus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Inflammatory Genes\n(TNF-α, IL-6, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SNO -> IKK [label="Inhibition", color="#34A853", fontcolor="#34A853"]; IKK -> IkB [label="Phosphorylation\n& Degradation", color="#4285F4", fontcolor="#4285F4"]; IkB -> NFkB [style=invis]; {rank=same; IkB; NFkB;} IkB -> NFkB [dir=none, style=dashed, constraint=false]; NFkB -> NFkB_nucleus [label="Translocation", color="#4285F4", fontcolor="#4285F4"]; NFkB_nucleus -> Inflammatory_Genes [label="Transcription", color="#4285F4", fontcolor="#4285F4"]; Inflammatory_Genes -> Inflammation; }

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

// Nodes SNO [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_nucleus [label="Nrf2\n(in Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE\n(Antioxidant Response Element)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Genes [label="Antioxidant Genes\n(HO-1, NQO1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Protection [label="Cellular Protection", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SNO -> Keap1 [label="Activation?", color="#4285F4", fontcolor="#4285F4"]; Keap1 -> Nrf2 [label="Dissociation", color="#4285F4", fontcolor="#4285F4"]; Nrf2 -> Nrf2_nucleus [label="Translocation", color="#4285F4", fontcolor="#4285F4"]; Nrf2_nucleus -> ARE [label="Binding"]; ARE -> Antioxidant_Genes [label="Transcription", color="#4285F4", fontcolor="#4285F4"]; Antioxidant_Genes -> Cellular_Protection; }

Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.

Animal Models for Anti-Inflammatory Effects

Collagen-Induced Arthritis (CIA) in Mice

This model is widely used for studying rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[3]

Data Presentation

ParameterControl GroupCIA Model GroupCIA + SNO (Low Dose)CIA + SNO (High Dose)CIA + Methotrexate (B535133)
Arthritis Score (Mean ± SD) 0To be determinedTo be determinedTo be determinedTo be determined
Paw Swelling (mm, Mean ± SD) To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Serum TNF-α (pg/mL, Mean ± SD) To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Serum IL-6 (pg/mL, Mean ± SD) To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Histological Score (Mean ± SD) 0To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocol

CIA_Workflow cluster_0 Day 0 cluster_1 Day 21 cluster_2 Day 21-42 cluster_3 Day 28-42 cluster_4 Day 42 Immunization Primary Immunization (Bovine Type II Collagen + CFA) Booster Booster Immunization (Bovine Type II Collagen + IFA) Immunization->Booster Treatment SNO Administration (Daily i.p. injection) Booster->Treatment Assessment Arthritis Assessment (Scoring, Paw Swelling) Treatment->Assessment Termination Euthanasia & Sample Collection (Blood, Paws for Histology) Assessment->Termination

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

  • Animals: Male DBA/1J mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.[4]

    • Booster Immunization (Day 21): Emulsify bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site near the primary injection.[4]

  • Treatment Protocol (Starting from Day 21):

    • SNO Group: Administer SNO intraperitoneally (i.p.) daily. Dosages should be determined based on preliminary dose-response studies. Suggested starting doses could be extrapolated from Sinomenine studies (e.g., 25, 50, 100 mg/kg).[5]

    • Positive Control Group: Administer methotrexate (e.g., 1 mg/kg, i.p.) daily.

    • Vehicle Control Group: Administer the vehicle used to dissolve SNO (e.g., saline with 1% DMSO) daily.

  • Assessment of Arthritis:

    • From day 21, visually score the paws for signs of arthritis (redness, swelling) three times a week. A common scoring system ranges from 0 to 4 for each paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper.

  • Endpoint Analysis (Day 42):

    • Collect blood via cardiac puncture for cytokine analysis (TNF-α, IL-6) using ELISA.

    • Euthanize the mice and collect the paws for histological analysis (H&E staining for inflammation and safranin O staining for cartilage damage).

Animal Models for Neuroprotective Effects

Traumatic Brain Injury (TBI) in Mice

This model mimics the mechanical damage and subsequent secondary injury cascades observed in human TBI.[6]

Data Presentation

ParameterSham GroupTBI Model GroupTBI + SNO (Low Dose)TBI + SNO (High Dose)
Neurological Severity Score (Mean ± SD) 0To be determinedTo be determinedTo be determined
Brain Water Content (%, Mean ± SD) To be determinedTo be determinedTo be determinedTo be determined
Lesion Volume (mm³, Mean ± SD) 0To be determinedTo be determinedTo be determined
Neuronal Apoptosis (TUNEL+ cells/field, Mean ± SD) To be determinedTo be determinedTo be determinedTo be determined
Oxidative Stress Markers (e.g., MDA, SOD) To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocol

TBI_Workflow cluster_0 Surgery cluster_1 Post-TBI cluster_2 24 hours Post-TBI cluster_3 Endpoint TBI_Induction TBI Induction (Weight-drop or CCI) Treatment SNO Administration (i.p. injection at 30 min post-TBI) TBI_Induction->Treatment Assessment Neurological Scoring Brain Water Content Treatment->Assessment Termination Euthanasia & Sample Collection (Brain for Histology & Biochemistry) Assessment->Termination

Caption: Experimental workflow for the Traumatic Brain Injury (TBI) model.

  • Animals: Male ICR or C57BL/6 mice, weighing 25-30g.

  • Induction of TBI:

    • Anesthetize the mouse (e.g., with isoflurane (B1672236) or ketamine/xylazine).

    • Perform a craniectomy over the desired cortical region.

    • Induce TBI using a controlled cortical impact (CCI) device or a weight-drop model.[6][7]

  • Treatment Protocol:

    • SNO Group: Administer SNO (i.p.) at 30 minutes post-TBI. Suggested doses to test are 10, 30, and 50 mg/kg, based on Sinomenine studies.[6]

    • Vehicle Control Group: Administer the vehicle (e.g., saline with 1% DMSO) at 30 minutes post-TBI.

  • Assessment of Neurological Deficits:

    • Evaluate motor function and neurological deficits at 24 hours post-TBI using a standardized neurological severity score (NSS).

  • Endpoint Analysis (24 hours post-TBI):

    • Measure brain water content to assess cerebral edema.

    • Euthanize the mice and collect the brains.

    • Determine lesion volume using TTC staining.

    • Assess neuronal apoptosis in the penumbra region using TUNEL staining.

    • Measure markers of oxidative stress (e.g., malondialdehyde - MDA, superoxide (B77818) dismutase - SOD) in brain homogenates.

Middle Cerebral Artery Occlusion (MCAO) in Mice

This model is a widely used preclinical model of focal cerebral ischemia, mimicking human stroke.[8]

Data Presentation

ParameterSham GroupMCAO Model GroupMCAO + SNO (Low Dose)MCAO + SNO (High Dose)
Infarct Volume (% of hemisphere, Mean ± SD) 0To be determinedTo be determinedTo be determined
Neurological Deficit Score (Mean ± SD) 0To be determinedTo be determinedTo be determined
Brain Water Content (%, Mean ± SD) To be determinedTo be determinedTo be determinedTo be determined
Markers of Neuronal Damage (e.g., Nissl staining) To be determinedTo be determinedTo be determinedTo be determined
Inflammatory Cytokines in Brain (e.g., TNF-α, IL-1β) To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocol

MCAO_Workflow cluster_0 Surgery cluster_1 Reperfusion cluster_2 Treatment cluster_3 24 hours Post-MCAO cluster_4 Endpoint MCAO_Induction MCAO Induction (Intraluminal filament) Reperfusion Filament Removal (e.g., after 60 min) MCAO_Induction->Reperfusion Treatment SNO Administration (i.p. at onset of reperfusion) Reperfusion->Treatment Assessment Neurological Scoring Treatment->Assessment Termination Euthanasia & Sample Collection (Brain for Infarct Volume & Histology) Assessment->Termination

Caption: Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model.

  • Animals: Male C57BL/6 mice, weighing 22-28g.

  • Induction of MCAO:

    • Anesthetize the mouse.

    • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a silicone-coated monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[8]

    • After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.

  • Treatment Protocol:

    • SNO Group: Administer SNO (i.p.) at the onset of reperfusion. Suggested doses to test are 10 and 20 mg/kg, based on Sinomenine studies.[9]

    • Vehicle Control Group: Administer the vehicle at the onset of reperfusion.

  • Assessment of Neurological Deficits:

    • Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., 0=no deficit, 1=forelimb flexion, 2=circling, 3=falling to one side, 4=no spontaneous motor activity).

  • Endpoint Analysis (24 hours post-MCAO):

    • Euthanize the mice and collect the brains.

    • Measure infarct volume using TTC staining.

    • Assess neuronal damage in the ischemic penumbra using Nissl staining.

    • Analyze the expression of inflammatory markers (e.g., Iba1 for microglia activation) and apoptotic markers (e.g., cleaved caspase-3) by immunohistochemistry or Western blotting.

Pharmacokinetic Considerations

A study in rats showed that after oral administration of Sinomenine, it is rapidly metabolized into this compound. The pharmacokinetic profile of directly administered SNO is not well-established and will be a critical factor in designing in vivo efficacy studies. Preliminary pharmacokinetic studies in mice are recommended to determine the optimal dosing regimen for SNO.

Pharmacokinetic Parameters of Sinomenine Metabolites in Rats after Oral Administration of Sinomenine (5 mg/kg)

MetaboliteTmax (h)Cmax (ng/mL)AUC (0-t) (ng·h/mL)t1/2 (h)
This compound 4.00 ± 1.4135.8 ± 12.5345.2 ± 112.86.8 ± 2.5
Desmethyl-sinomenine 3.33 ± 1.03102.5 ± 25.4876.4 ± 210.75.9 ± 1.7
Data from a study in rats, presented as mean ± SD.

Conclusion

The animal models and protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound. By leveraging these established models, researchers can systematically investigate the anti-inflammatory and neuroprotective effects of SNO, elucidate its mechanisms of action, and gather essential data to support its potential development as a novel therapeutic agent. It is crucial to perform dose-response studies and pharmacokinetic profiling of SNO to optimize the experimental design and ensure the translatability of the findings.

References

Application Notes and Protocols for the Synthesis of Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine (B1681799), a bioactive alkaloid isolated from the medicinal plant Sinomenium acutum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and neuroprotective effects. Its structural modification is a key area of research to enhance its therapeutic potential and explore new biological activities. One such modification is the N-oxidation of the tertiary amine in the sinomenine structure to yield Sinomenine N-oxide. This transformation can alter the physicochemical properties and pharmacological profile of the parent alkaloid. This compound is also a known metabolite of sinomenine.[1] These application notes provide a detailed protocol for the chemical synthesis of this compound from sinomenine, intended for researchers in drug discovery and development.

Principle of the Synthesis

The synthesis of this compound from sinomenine involves the direct oxidation of the tertiary amine group. This is a common transformation in alkaloid chemistry. A suitable oxidizing agent selectively targets the nitrogen atom, converting it to an N-oxide without affecting other functional groups in the molecule. Common reagents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. The choice of oxidant and reaction conditions is crucial to ensure high yield and purity of the desired product.

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Materials:

  • Sinomenine (Starting Material)

  • meta-Chloroperoxybenzoic acid (m-CPBA, an oxidizing agent)

  • Dichloromethane (B109758) (DCM, as a solvent)

  • Saturated sodium bicarbonate solution (for quenching the reaction)

  • Brine (saturated sodium chloride solution, for washing)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying the organic phase)

  • Silica (B1680970) gel (for column chromatography)

  • Solvents for column chromatography (e.g., dichloromethane/methanol (B129727) mixture)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve a known quantity of sinomenine in anhydrous dichloromethane (DCM).

  • Addition of Oxidizing Agent: To the stirred solution of sinomenine, add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise at 0 °C (ice bath). The reaction is exothermic and adding the reagent slowly helps to control the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the N-oxide indicates the reaction is proceeding.

  • Quenching the Reaction: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This step neutralizes the excess m-CPBA and the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel. A solvent system of dichloromethane and methanol (e.g., 9:1 v/v) is typically effective for eluting the polar N-oxide. Collect the fractions containing the pure product.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Determine the yield and characterize the product.

Data Presentation

Table 1: Summary of Expected Synthesis Data

ParameterExpected ValueNotes
Starting Material SinomeninePurity >98%
Oxidizing Agent m-CPBA1.1 - 1.5 equivalents
Solvent DichloromethaneAnhydrous
Reaction Temperature 0 °C to room temperatureMonitor for exotherm
Reaction Time 1 - 4 hoursMonitor by TLC
Yield 80 - 95%Dependent on reaction scale and purification efficiency
Appearance of Product White to off-white solid
Purity (by HPLC) >98%After chromatographic purification

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C19H23NO5), which is approximately 345.39 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will show characteristic shifts compared to the starting material, sinomenine, particularly for the protons and carbons near the N-oxide group.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-O stretching vibration.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Sinomenine Sinomenine in DCM ReactionMix Reaction Mixture (0°C to RT) Sinomenine->ReactionMix mCPBA m-CPBA mCPBA->ReactionMix Quench Quench with NaHCO3 ReactionMix->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography PureProduct Pure this compound Chromatography->PureProduct Characterization Characterization (MS, NMR, IR, HPLC) PureProduct->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship Start Sinomenine (Tertiary Amine) Oxidation N-Oxidation (e.g., with m-CPBA) Start->Oxidation Product This compound Oxidation->Product Properties Altered Physicochemical and Biological Properties Product->Properties

References

Cell Culture Models to Study Sinomenine N-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine (B1681799), an alkaloid isolated from the medicinal plant Sinomenium acutum, is well-documented for its anti-inflammatory, immunosuppressive, and anti-tumor properties. Its major metabolite, Sinomenine N-oxide, is also of significant interest for its potential biological activities. However, research specifically focused on this compound is less extensive than on its parent compound. These application notes provide a guide for researchers to study the effects of this compound in cell culture models, drawing from the known activities of Sinomenine and the available data on its N-oxide metabolite.

Current Understanding of this compound

Existing studies suggest that this compound may possess distinct biological activities compared to Sinomenine. Notably, it has been shown to be a potent inhibitor of nitric oxide (NO) release and an inducer of Reactive Oxygen Species (ROS) production[1][2]. In contrast to Sinomenine, its N-oxide has demonstrated limited effects on the nuclear translocation of NF-κB and the secretion of pro-inflammatory cytokines IL-6 and TNF-α in LPS-stimulated RAW 264.7 macrophages at concentrations up to 200 µM[2]. This suggests that the mechanism of action for this compound may be more closely linked to oxidative stress pathways rather than direct modulation of the NF-κB inflammatory cascade.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the available quantitative data for this compound's biological activity.

CompoundCell LineAssayEndpointResult
This compound-NO Release InhibitionIC5023.04 µM[1]
This compoundRAW 264.7Cytokine SecretionIL-6, TNF-αLimited attenuation at ≤ 200 µM[2]
This compoundRAW 264.7NF-κB Translocation-Limited effect at ≤ 200 µM[2]
This compound-ROS Production-Induces ROS production[2]

Recommended Cell Culture Models

Based on the known effects of Sinomenine and the emerging data on its N-oxide, the following cell lines are recommended for further investigation:

  • RAW 264.7 (Murine Macrophage): Ideal for studying inflammation and immune response. These cells are suitable for investigating the effects on cytokine production, phagocytosis, and signaling pathways like NF-κB and Nrf2.

  • BV-2 (Murine Microglia): A key cell line for neuroinflammation studies. Given the neuroprotective effects of Sinomenine, investigating the impact of its N-oxide on microglial activation is a logical step.

  • Cancer Cell Lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver): To explore potential anti-tumor activities, including effects on proliferation, apoptosis, and migration.

  • Fibroblast-like Synoviocytes (FLS): Relevant for rheumatoid arthritis research, a primary therapeutic area for Sinomenine.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the bioactivity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell viability and is crucial for identifying cytotoxic concentrations.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe DCFH-DA to quantify intracellular ROS levels.

Materials:

  • 24-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with various concentrations of this compound for the desired duration. Include a positive control (e.g., H2O2) and a vehicle control.

  • DCFH-DA Loading: Remove the culture medium and wash the cells once with warm HBSS. Add 500 µL of 10 µM DCFH-DA in HBSS to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS.

  • Fluorescence Measurement: Add 200 µL of HBSS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, detach the cells and analyze them by flow cytometry.

  • Data Analysis: Express the ROS levels as a fold change relative to the vehicle control.

Protocol 3: Western Blot Analysis of Signaling Proteins (NF-κB and Nrf2 Pathways)

This protocol allows for the detection of changes in the expression and activation of key signaling proteins.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations: Diagrams of Workflows and Signaling Pathways

experimental_workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation cell_culture Select and Culture Appropriate Cell Line (e.g., RAW 264.7) treatment Treat cells with This compound (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability ros ROS Production Assay (DCFH-DA) treatment->ros inflammation Inflammatory Marker Analysis (ELISA for Cytokines) treatment->inflammation western_blot Western Blot Analysis (NF-κB, Nrf2 pathways) treatment->western_blot data_analysis Analyze quantitative data (IC50, fold change, etc.) viability->data_analysis ros->data_analysis inflammation->data_analysis pathway_mapping Map effects on signaling pathways western_blot->pathway_mapping data_analysis->pathway_mapping conclusion Draw conclusions on mechanism of action pathway_mapping->conclusion

Caption: Experimental workflow for investigating this compound.

sinomenine_pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway sinomenine Sinomenine ikb IκBα sinomenine->ikb Inhibits degradation keap1 Keap1 sinomenine->keap1 Dissociates nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus Translocation inflammatory_genes Inflammatory Genes (TNF-α, IL-6, COX-2) nfkb_nucleus->inflammatory_genes Activates nrf2 Nrf2 keap1->nrf2 Inhibits nrf2_nucleus Nrf2 (nucleus) nrf2->nrf2_nucleus Translocation are ARE nrf2_nucleus->are Binds antioxidant_genes Antioxidant Genes (HO-1, NQO1) are->antioxidant_genes Activates

Caption: Known signaling pathways of Sinomenine.

sno_ros_pathway cluster_nrf2 Potential Nrf2 Activation cluster_apoptosis Potential Apoptosis Induction sno This compound ros Increased ROS sno->ros keap1 Keap1 ros->keap1 Oxidative modification leads to dissociation stress_kinases Stress Kinases (JNK, p38) ros->stress_kinases Activates nrf2 Nrf2 keap1->nrf2 Inhibits nrf2_nucleus Nrf2 (nucleus) nrf2->nrf2_nucleus Translocation antioxidant_response Antioxidant Response nrf2_nucleus->antioxidant_response apoptosis Apoptosis stress_kinases->apoptosis

References

Application Notes and Protocols for the Measurement of Sinomenine N-oxide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine (B1681799), an alkaloid extracted from the medicinal plant Sinomenium acutum, is recognized for its anti-inflammatory, immunosuppressive, and analgesic properties.[1][2][3] Its therapeutic potential has led to its use in treating conditions such as rheumatoid arthritis. The metabolism of sinomenine is a critical aspect of its pharmacology, with Sinomenine N-oxide being one of its major metabolites.[4][5] The formation of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4.[5][6] Accurate measurement of this compound in biological samples is essential for pharmacokinetic studies, understanding its metabolic fate, and evaluating its potential biological activities.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in various biological matrices, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most prevalent and sensitive method identified for its detection.

Analytical Methodologies

The principal method for the quantification of this compound in biological samples is LC-MS/MS. This technique offers high sensitivity and selectivity, allowing for the simultaneous determination of sinomenine and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method has been successfully used for the simultaneous determination of sinomenine, desmethyl-sinomenine, and this compound in rat plasma.[4]

Table 1: LC-MS/MS Parameters for the Analysis of this compound

ParameterValueReference
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[4]
Precursor Ion (m/z)346.2[4]
Product Ion (m/z)314.1[4]
Internal Standard (IS)Morphine[4]
IS Precursor Ion (m/z)286.2[4]
IS Product Ion (m/z)153.2[4]
Chromatography
ColumnInformation not available
Mobile PhaseInformation not available
Flow RateInformation not available

Method Validation Data

The LC-MS/MS method has demonstrated excellent linearity, recovery, precision, and accuracy.[4]

Table 2: Validation Summary of the LC-MS/MS Method for this compound in Rat Plasma

ParameterResultReference
Linearity (Correlation Coefficient, r)> 0.999[4]
Extraction Recovery> 85%[4]
Precision (RSD)< 6.45%[4]
Accuracy-4.10% to 7.23%[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma using Protein Precipitation

This protocol is a general procedure for the extraction of this compound from plasma samples prior to LC-MS/MS analysis, based on common protein precipitation techniques.

Materials:

  • Plasma samples

  • Acetonitrile (B52724) (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., Morphine in methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add a specified volume of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Urine using Liquid-Liquid Extraction (LLE)

This protocol provides a general method for extracting this compound from urine samples.

Materials:

Procedure:

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • In a centrifuge tube, add 1 mL of the urine sample.

  • Add the internal standard solution.

  • Add 1 mL of buffer to adjust the pH.

  • Add 3 mL of the organic extraction solvent.

  • Vortex the mixture for 5-10 minutes to ensure thorough mixing.

  • Centrifuge at a moderate speed (e.g., 3000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (top or bottom, depending on the solvent) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Protocol 3: Extraction of this compound from Tissue Samples

This protocol outlines a general procedure for the extraction of this compound from tissue samples.

Materials:

  • Tissue samples

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Homogenizer (e.g., rotor-stator or bead-based)

  • Acetonitrile, ice-cold

  • Internal Standard (IS) solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh the tissue sample.

  • Add a specific volume of ice-cold homogenization buffer (e.g., 3 volumes of buffer to the tissue weight).

  • Homogenize the tissue until a uniform suspension is obtained.

  • Transfer a known volume of the tissue homogenate to a microcentrifuge tube.

  • Add the internal standard solution.

  • Add at least 3 volumes of ice-cold acetonitrile to the homogenate.

  • Vortex the mixture for 2-3 minutes.

  • Centrifuge at high speed for 10-15 minutes.

  • Collect the supernatant and proceed with evaporation and reconstitution as described in the plasma protocol.

Quantitative Data

The following table summarizes pharmacokinetic data for sinomenine, the parent compound of this compound, in rats after oral administration. While specific quantitative data for this compound is limited in the public domain, its formation is a key metabolic event.

Table 3: Pharmacokinetic Parameters of Sinomenine in Rats after Oral Administration

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-t) (mg·h/L)Reference
305.235 ± 0.390Not specified29.206 ± 4.062[7]
6011.581 ± 0.942Not specified78.879 ± 5.129[7]

Visualizations

Metabolic Pathway of Sinomenine to this compound

metabolic_pathway Sinomenine Sinomenine SNO This compound Sinomenine->SNO N-oxygenation CYP3A4 CYP3A4 CYP3A4->Sinomenine

Caption: Metabolic conversion of Sinomenine to this compound mediated by the CYP3A4 enzyme.

Experimental Workflow for this compound Measurement

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (Protein Precipitation / LLE) Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General experimental workflow for the quantification of this compound in biological samples.

Potential Anti-inflammatory Signaling Pathway of Sinomenine Metabolites

signaling_pathway SNO This compound NFkB NF-κB Pathway SNO->NFkB Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Induces Expression Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

References

Application Note: A Validated HPLC-MS/MS Assay for the Quantification of Sinomenine N-oxide in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document details a robust and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Sinomenine (B1681799) N-oxide, a primary metabolite of Sinomenine, in plasma samples. Sinomenine is an alkaloid with significant anti-inflammatory and immunosuppressive properties, making the study of its metabolic fate crucial for drug development and pharmacokinetic assessments.[1][2] This assay provides the necessary sensitivity, specificity, and accuracy for preclinical and clinical research, adhering to regulatory guidelines for bioanalytical method validation.

Introduction

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has been utilized for its therapeutic effects in treating conditions like rheumatoid arthritis.[1][3] Understanding the pharmacokinetics and metabolism of Sinomenine is paramount for optimizing its clinical use and ensuring safety. Sinomenine N-oxide is a major metabolite formed through N-oxygenation, a key metabolic pathway for Sinomenine.[4] The formation of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4.[4][5] This application note provides a detailed protocol for a validated assay to accurately quantify this compound in plasma, which is essential for pharmacokinetic studies and understanding the overall disposition of Sinomenine in the body.

Experimental Workflow

The following diagram outlines the major steps involved in the quantification of this compound from plasma samples.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Addition of Internal Standard (IS) plasma_sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_injection HPLC Injection supernatant_transfer->hplc_injection Sample for Analysis chromatographic_separation Chromatographic Separation hplc_injection->chromatographic_separation ms_detection MS/MS Detection (MRM) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration Raw Data calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation G cluster_enzymes Key Enzymes Sinomenine Sinomenine N_oxide This compound Sinomenine->N_oxide N-oxygenation Desmethyl N-desmethyl-sinomenine Sinomenine->Desmethyl N-demethylation Other Other Metabolites Sinomenine->Other CYP3A4 CYP3A4 CYP3A4->N_oxide CYP3A4->Desmethyl CYP2C19 CYP2C19 CYP2C19->Desmethyl ROS ROS ROS->N_oxide G cluster_development Method Development cluster_validation Method Validation cluster_application Method Application selectivity Selectivity & Specificity sensitivity Sensitivity (LLOQ) linearity Linearity & Range precision Precision (Intra- & Inter-day) linearity->precision Establishes Foundation accuracy Accuracy linearity->accuracy pk_study Pharmacokinetic Studies precision->pk_study recovery Extraction Recovery accuracy->pk_study recovery->precision matrix_effect Matrix Effect matrix_effect->accuracy stability Stability stability->pk_study Ensures Reliability tdm Therapeutic Drug Monitoring pk_study->tdm

References

Troubleshooting & Optimization

Technical Support Center: Sinomenine N-oxide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Sinomenine N-oxide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis and purification of this compound.

Synthesis Troubleshooting

Question: I am observing a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields in the N-oxidation of Sinomenine can stem from several factors:

  • Incomplete Reaction: The oxidation of the tertiary amine in Sinomenine may not have gone to completion.

    • Solution: Increase the reaction time or slightly elevate the temperature. However, be cautious as excessive heat can lead to degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Degradation of Product: this compound, like other N-oxides, can be sensitive to high temperatures and certain reagents.[1]

    • Solution: Maintain a controlled temperature throughout the reaction, preferably at or below room temperature. Avoid strong acidic or basic conditions during workup if possible.

  • Suboptimal Reagent Stoichiometry: An insufficient amount of the oxidizing agent will lead to incomplete conversion.

    • Solution: Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents). A large excess should be avoided as it can lead to side reactions and complicate purification.

  • Oxidant Decomposition: The oxidizing agent (e.g., hydrogen peroxide, m-CPBA) may have degraded over time.

    • Solution: Use a fresh, properly stored batch of the oxidizing agent. The activity of hydrogen peroxide can be checked by standard titration methods.

Question: My reaction mixture shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products and how can I minimize them?

Answer: The formation of multiple byproducts is a common challenge. Potential side reactions include:

  • Over-oxidation: Other functional groups in the Sinomenine molecule, such as the phenolic hydroxyl group or the double bond, might be susceptible to oxidation.

    • Solution: Use a milder oxidizing agent or perform the reaction at a lower temperature. The choice of solvent can also influence selectivity.

  • N-dealkylation: This is a known oxidative transformation of tertiary amines.[2]

    • Solution: Milder reaction conditions can help to suppress this side reaction.

  • Unreacted Starting Material: This is a common "impurity" if the reaction is incomplete.

    • Solution: As mentioned above, optimizing reaction time, temperature, and reagent stoichiometry can drive the reaction to completion.

Purification Troubleshooting

Question: I am having difficulty separating this compound from the unreacted Sinomenine. What purification strategy do you recommend?

Answer: The polarity difference between Sinomenine and its N-oxide is the key to their separation. This compound is significantly more polar due to the N-O bond.

  • Recommended Technique: Flash column chromatography on silica (B1680970) gel is a standard and effective method.

    • Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A gradient of dichloromethane (B109758)/methanol (B129727) or ethyl acetate/methanol is often effective. The highly polar N-oxide will elute much later than the less polar starting material.

  • Alternative Technique: Preparative HPLC can be used for higher purity, especially for small-scale purifications. A reversed-phase column with a water/acetonitrile or water/methanol gradient is suitable.

Question: My purified this compound appears to be unstable and degrades over time. What are the best storage conditions?

Answer: N-oxides can be susceptible to degradation.

  • Storage Recommendations: Store the purified compound as a dry solid in a tightly sealed container. Protect from light and moisture. For long-term storage, keep at a low temperature (-20°C is recommended). Avoid storing in solution for extended periods, as solvent interactions can promote degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents used for the N-oxidation of morphinan (B1239233) alkaloids like Sinomenine?

A1: Hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) are the most commonly used oxidants for the N-oxidation of tertiary amines in alkaloids.[3] Potassium peroxymonosulfate (B1194676) is another effective and rapid oxidizing agent.[3]

Q2: How can I confirm the successful synthesis of this compound?

A2: A combination of analytical techniques should be used:

  • Mass Spectrometry (MS): The mass spectrum of the product should show a molecular ion peak corresponding to the mass of Sinomenine plus one oxygen atom (M+16).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic shifts in the signals of the protons and carbons near the nitrogen atom upon N-oxidation.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-O stretching vibration.[3]

Q3: Is this compound soluble in common organic solvents?

A3: Due to its high polarity, this compound has lower solubility in non-polar solvents (e.g., hexane, diethyl ether) compared to Sinomenine. It is more soluble in polar solvents like methanol, ethanol, and water.[1]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety procedures should be followed. In particular:

  • Oxidizing agents like m-CPBA can be shock-sensitive and should be handled with care.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

As specific literature data on this compound synthesis is limited, the following table provides a template for recording your experimental results. Hypothetical data is included for illustrative purposes.

ParameterExperiment 1 (Hypothetical)Experiment 2 (Hypothetical)Your Experiment
Starting Material (Sinomenine) 1.0 g1.0 g
Oxidizing Agent (and equivalents) m-CPBA (1.2 eq)H₂O₂ (1.5 eq)
Solvent DichloromethaneMethanol
Reaction Temperature 0 °C to rtrt
Reaction Time 6 hours12 hours
Yield (crude) 1.1 g1.05 g
Purification Method Column ChromatographyColumn Chromatography
Yield (purified) 0.75 g (71%)0.68 g (64%)
Purity (by HPLC) >98%>97%

Experimental Protocols

The following are generalized protocols based on standard procedures for the N-oxidation of morphinan alkaloids. Optimization will be required for your specific experimental setup.

Protocol 1: Synthesis of this compound using m-CPBA

  • Dissolve Sinomenine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 9:1 DCM:Methanol). The product spot should be more polar (lower Rf) than the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare a silica gel column.

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Load the sample onto the column.

  • Elute with a gradient solvent system, for example, starting with 100% DCM and gradually increasing the proportion of methanol up to 10-15%.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis dissolve Dissolve Sinomenine in Solvent cool Cool to 0°C dissolve->cool add_oxidant Add Oxidizing Agent cool->add_oxidant react React at Room Temperature add_oxidant->react quench Quench Reaction react->quench Monitor by TLC extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography Crude Product collect_fractions Collect & Analyze Fractions chromatography->collect_fractions evaporate Evaporate Solvent collect_fractions->evaporate final_product Pure this compound evaporate->final_product characterization Characterize (NMR, MS, HPLC) final_product->characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes purification_issue Purification Difficulty? low_yield->purification_issue No product_degradation Product Degradation? incomplete_rxn->product_degradation No solution1 Increase reaction time/temp Add more oxidant incomplete_rxn->solution1 Yes solution2 Use milder conditions Check temperature control product_degradation->solution2 Yes solution4 Check TLC for multiple spots Consider side reactions product_degradation->solution4 No solution3 Optimize chromatography gradient Use more polar eluent purification_issue->solution3 Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Overcoming Poor Solubility of Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sinomenine (B1681799) N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Sinomenine N-oxide and why is its solubility a concern?

This compound is a metabolite of Sinomenine, a natural alkaloid extracted from Sinomenium acutum.[1][2] It has demonstrated anti-inflammatory, anti-angiogenic, and anti-rheumatic properties, making it a compound of interest for further research.[2][3] Like its parent compound, Sinomenine, which has known poor solubility, this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but its aqueous solubility can be a significant hurdle in experimental and pharmaceutical development.[1] Poor aqueous solubility can lead to low bioavailability, affecting the reliability of in vitro assays and limiting its therapeutic potential.[4][5]

Q2: What are the initial steps I should take to dissolve this compound for my experiments?

For initial in vitro studies, dissolving this compound in a small amount of a water-miscible organic solvent like DMSO is a common starting point.[6] Subsequently, this stock solution can be diluted with your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.

Q3: Are there any general strategies to enhance the aqueous solubility of poorly soluble compounds like this compound?

Yes, several techniques are widely used to improve the solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications.[7][8] Physical modifications include particle size reduction (micronization and nanosuspensions), and the use of drug carriers like solid dispersions.[8][9] Chemical modifications often involve pH adjustment, salt formation, and complexation.[8] Miscellaneous methods include the use of co-solvents, surfactants, and microemulsions.[4][8]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter when working with this compound.

Issue 1: Precipitation of this compound in Aqueous Buffer

Possible Cause: The aqueous solubility of this compound is exceeded upon dilution from an organic stock solution.

Solutions:

  • pH Adjustment: The solubility of ionizable compounds can often be improved by adjusting the pH of the medium. Experiment with a range of pH values to determine the optimal pH for solubilization.

  • Co-solvency: The addition of a water-miscible co-solvent can increase the solubility of hydrophobic compounds.[9] Commonly used co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[9] It is essential to perform toxicity and vehicle control experiments to ensure the co-solvent does not interfere with your assay.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[9] Non-ionic surfactants like Tween-80 and Pluronic-F68 are often used in biological experiments due to their lower toxicity.[4]

Issue 2: Low Bioavailability in in vivo Studies

Possible Cause: Poor dissolution of this compound in the gastrointestinal tract, leading to limited absorption.

Solutions:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[7][10] This can significantly enhance the dissolution rate and, consequently, the bioavailability.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[7]

  • Co-amorphous Systems: For the parent compound, Sinomenine, co-amorphous systems with nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to improve solubility and provide sustained release.[11][12] A similar strategy could be explored for this compound.

Experimental Protocols

Below are detailed methodologies for some of the key experiments to enhance the solubility of this compound.

Protocol 1: Solubility Determination by Shake-Flask Method
  • Objective: To determine the equilibrium solubility of this compound in different media.

  • Materials: this compound, various aqueous buffers (e.g., phosphate-buffered saline at different pH values), selected co-solvents, orbital shaker, centrifuge, HPLC system.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the test medium in a sealed vial.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and shake until equilibrium is reached (typically 24-48 hours).

    • After shaking, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
  • Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

  • Materials: this compound, a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene glycol (PEG) 6000), a suitable organic solvent (e.g., methanol, ethanol), rotary evaporator.

  • Procedure:

    • Dissolve both this compound and the hydrophilic carrier in the organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug to carrier weight ratio).

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) until a thin, dry film is formed on the inner wall of the flask.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Scrape the solid dispersion from the flask and store it in a desiccator. The resulting powder can be used for dissolution testing.

Data Summary

The following table summarizes common approaches to enhance the solubility of poorly soluble compounds, which can be applied to this compound.

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Modifying the pH to ionize the compound, increasing its interaction with water.Simple and cost-effective.Only applicable to ionizable compounds; risk of precipitation upon pH change.
Co-solvency Adding a water-miscible organic solvent to reduce the polarity of the aqueous medium.[9]Can significantly increase solubility.Potential for solvent toxicity; may not be suitable for all administration routes.
Surfactants Forming micelles that encapsulate the hydrophobic drug.[9]Effective at low concentrations.Potential for toxicity; can interfere with some biological assays.
Solid Dispersion Dispersing the drug in a hydrophilic carrier matrix.[7]Enhances dissolution rate and bioavailability.Can be physically unstable (recrystallization); manufacturing process can be complex.
Complexation Forming inclusion complexes with agents like cyclodextrins.[7]Improves solubility and stability.Limited by the stoichiometry of the complex; can be expensive.
Particle Size Reduction Increasing the surface area to volume ratio, which enhances the dissolution rate.[4]Broadly applicable.May not increase equilibrium solubility; potential for particle aggregation.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Problem Identification cluster_1 Initial Screening cluster_2 Formulation Strategies cluster_3 Characterization & Evaluation A Poor Aqueous Solubility of This compound B Solubility in Organic Solvents (e.g., DMSO, Ethanol) A->B C pH-Dependent Solubility Profiling A->C D Co-solvency B->D C->D E Solid Dispersion C->E F Complexation (e.g., Cyclodextrins) C->F G Particle Size Reduction C->G H Dissolution Testing D->H E->H F->H G->H I In Vitro / In Vivo Studies H->I G cluster_0 Physicochemical Approaches cluster_1 Formulation Technologies center Improved Solubility & Bioavailability A pH Adjustment A->center B Co-solvents B->center C Surfactants C->center D Solid Dispersions D->center E Complexation E->center F Nanotechnology F->center

References

Technical Support Center: Optimizing LC-MS Parameters for Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the LC-MS analysis of Sinomenine (B1681799) N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the optimization of analytical methods for this specific metabolite.

Troubleshooting Guide

This section addresses specific issues you may encounter during the LC-MS analysis of Sinomenine N-oxide in a question-and-answer format.

Question 1: Why am I observing a weak or no signal for this compound?

Answer: A weak or absent signal for this compound can stem from several factors related to its chemical properties and instrument settings. N-oxides can be thermally labile, meaning they can degrade in the high-temperature environment of the mass spectrometer's ion source.[1][2] This degradation can lead to a loss of the oxygen atom, resulting in the detection of a prominent peak corresponding to Sinomenine (a loss of 16 Da) instead of the N-oxide itself.[1]

Additionally, suboptimal ionization or matrix effects can significantly suppress the signal.[3][4]

Recommended Actions:

  • Optimize Ion Source Parameters: Systematically reduce the ion source temperature (capillary or source temperature) to minimize thermal degradation.[1] Also, lower the cone or fragmentor voltage to reduce the likelihood of in-source collision-induced dissociation.[1]

  • Enhance Ionization Efficiency: Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote the protonation of this compound, which is crucial for good ionization in positive electrospray ionization (ESI) mode.[5] The use of buffers like ammonium (B1175870) formate (B1220265) can also improve signal stability.[6]

  • Improve Sample Preparation: Implement a robust sample clean-up method, such as solid-phase extraction (SPE), to remove matrix components that can cause ion suppression.[3] Protein precipitation is a simpler alternative but may be less effective at removing interferences.[3]

Question 2: My chromatographic peak for this compound is tailing. What are the likely causes and solutions?

Answer: Peak tailing for basic compounds like Sinomenine and its N-oxide is a common issue in reversed-phase chromatography.[7] The primary cause is often secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the surface of silica-based C18 columns.[7][8] This leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak shape.[7]

Recommended Actions:

  • Mobile Phase Modification: The most straightforward approach is to add a competing base or an acidic modifier to the mobile phase.

    • Acidification: Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase will protonate the silanol groups, reducing their interaction with the protonated analyte.[7]

    • Buffer Addition: Using a buffer like ammonium formate can help to mask the silanol groups and improve peak shape.[6]

  • Column Selection:

    • High-Purity Silica: Employ a modern, high-purity, end-capped C18 column, which has a lower concentration of active silanol groups.[7]

    • Alternative Stationary Phases: Consider columns with alternative stationary phases, such as those with an embedded polar group, which are designed to shield the silanol groups and are more compatible with highly aqueous mobile phases.[7]

Question 3: I am seeing a significant loss of this compound signal when analyzing plasma samples. How can I troubleshoot this?

Answer: A significant loss of signal, particularly in complex matrices like plasma, strongly suggests the presence of ion suppression.[4] This occurs when co-eluting matrix components compete with the analyte for ionization in the ESI source, leading to a reduced signal for the analyte of interest.[4]

Recommended Actions:

  • Chromatographic Separation: Adjust the gradient elution profile to better separate this compound from the region where most matrix components elute (often the early part of the chromatogram).

  • Sample Dilution: A simple approach is to dilute the sample extract to reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification.

  • Advanced Sample Preparation: As mentioned previously, switching from protein precipitation to a more selective technique like solid-phase extraction (SPE) can be highly effective in removing the specific matrix components causing the suppression.[3]

  • Internal Standard: Use a stable isotope-labeled internal standard if available. This can help to compensate for signal variability caused by matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting LC-MS parameters for the analysis of this compound?

A1: Based on published methods for Sinomenine and its metabolites, the following parameters can be used as a starting point for method development.

ParameterRecommended Starting Condition
LC Column C18, 2.1 x 100 mm, <3 µm
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Gradient Start with a low percentage of organic phase and ramp up to elute the analyte
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition m/z 346.2 → 314.1
Collision Energy Optimize by infusing a standard, but start in the range of 15-30 eV

Q2: How is the MS/MS transition of m/z 346.2 → 314.1 for this compound explained?

A2: The precursor ion at m/z 346.2 corresponds to the protonated molecule of this compound ([M+H]⁺). The product ion at m/z 314.1 is likely formed through a neutral loss of methanol (CH₃OH), which has a mass of approximately 32 Da (346.2 - 32 = 314.2). This type of fragmentation is plausible for the structure of this compound upon collision-induced dissociation.

Q3: Can I use Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis?

A3: While ESI is generally the preferred method for polar and ionizable compounds like this compound, APCI can be an alternative, especially for less polar compounds.[1] However, APCI often uses higher temperatures, which can exacerbate the thermal degradation of N-oxides, leading to the in-source formation of the deoxygenated compound (Sinomenine).[2][9] Therefore, ESI is typically the more suitable ionization technique.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile or methanol containing the internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge again before injecting into the LC-MS system.

2. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: ESI in positive mode.

  • MRM Transitions:

    • This compound: m/z 346.2 → 314.1

    • Sinomenine (for monitoring degradation): m/z 330.2 → 239.1[10]

  • Instrument Tuning: Optimize collision energy and other compound-specific parameters by infusing a standard solution of this compound.

Visualizations

Troubleshooting_Workflow start Start: Poor LC-MS data for This compound issue Identify Primary Issue start->issue no_signal No or Low Signal issue->no_signal Intensity Issue peak_tailing Poor Peak Shape (Tailing) issue->peak_tailing Shape Issue inconsistent_results Inconsistent Results issue->inconsistent_results Reproducibility Issue check_degradation Check for in-source degradation (M-16 peak) no_signal->check_degradation reduce_temp Reduce Source Temperature & Cone Voltage check_degradation->reduce_temp Degradation Observed optimize_ionization Optimize Ionization: - Acidify Mobile Phase - Check ESI settings check_degradation->optimize_ionization No Degradation reduce_temp->optimize_ionization check_matrix_effects Investigate Matrix Effects: - Post-column infusion - Dilution series optimize_ionization->check_matrix_effects improve_cleanup Improve Sample Cleanup (e.g., use SPE) check_matrix_effects->improve_cleanup Suppression Detected end Problem Resolved check_matrix_effects->end No Suppression, Check Instrument improve_cleanup->end check_column Assess Column Health & Connections peak_tailing->check_column modify_mobile_phase Modify Mobile Phase: - Add 0.1% Formic Acid - Use Ammonium Formate Buffer check_column->modify_mobile_phase change_column Consider Alternative Column: - High-purity silica - Embedded polar group modify_mobile_phase->change_column Tailing Persists modify_mobile_phase->end Tailing Resolved change_column->end check_stability Evaluate Analyte Stability in Solution inconsistent_results->check_stability use_is Implement Internal Standard check_stability->use_is use_is->check_matrix_effects

Caption: Troubleshooting workflow for LC-MS analysis of this compound.

References

Technical Support Center: Sinomenine N-oxide HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to peak tailing of Sinomenine N-oxide in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

The most common cause of peak tailing for basic, amine-containing compounds like this compound is secondary interaction with the stationary phase.[1] On silica-based columns (e.g., C18), residual silanol (B1196071) groups (Si-OH) on the surface can become ionized (Si-O⁻) at mobile phase pH levels above 3-4.[2][3] The positively charged this compound molecule can then interact with these negatively charged sites via a strong ionic attraction.[1][4] This process creates a secondary, non-hydrophobic retention mechanism that is slower to release the analyte, resulting in a distorted, tailing peak.[1][5]

Q2: How can I use the mobile phase to eliminate peak tailing?

Optimizing the mobile phase is the most effective strategy. There are two primary approaches:

  • Lower the Mobile Phase pH: Operating at a low pH (typically ≤ 3) protonates the silanol groups, neutralizing their negative charge (Si-OH).[5][6][7] This minimizes the undesirable ionic interactions, leading to a more symmetrical peak shape.[1][7] Additives like 0.1% formic acid or phosphoric acid are commonly used to control the pH.

  • Use a Silanol Masking Agent: Add a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase.[8] The TEA molecules are smaller and will preferentially interact with the active silanol sites, effectively "masking" them from the larger analyte molecule.[8] This approach is often used at mid-range pH. Ionic liquids can also serve as effective mobile phase additives to mask silanol groups and improve peak symmetry.[9][10][11]

Q3: Which type of HPLC column is best suited for analyzing basic compounds like this compound?

Column selection plays a critical role in preventing peak tailing. Consider the following options:

  • Modern, End-Capped Columns: Choose columns made from high-purity, Type B silica (B1680970) where the residual silanol groups have been chemically deactivated ("end-capped").[1][2][12] This significantly reduces the number of active sites available for secondary interactions.

  • Polar-Embedded Columns: These columns have a polar functional group embedded within the alkyl chain (e.g., C18). This provides shielding of the underlying silica surface and can improve the peak shape of basic compounds.[2]

  • Alternative Stationary Phases: For particularly challenging separations, consider non-silica-based columns (e.g., polymeric or zirconia-based) or hybrid silica-organic phases, which offer different surface chemistry and better pH stability.[5]

Q4: Can my sample preparation or injection volume affect peak tailing?

Yes. Injecting too much sample can lead to column overloading, where the stationary phase becomes saturated.[6][12] This is a common cause of peak distortion, including tailing and fronting.

  • Solution: Try reducing the injection volume or diluting the sample.[6][13] If the peak shape improves, the original issue was likely mass overload. Additionally, ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase to avoid peak distortion.[6]

Q5: What instrumental factors can contribute to poor peak shape?

If method-related factors have been ruled out, the issue may lie with the HPLC system itself.

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause peak broadening and tailing.[2][6] Ensure you are using tubing with a narrow internal diameter (e.g., 0.12 mm) and that the tubing length is as short as possible.[6]

  • Column Degradation: The column's stationary phase can degrade over time, especially when used with aggressive mobile phases (high pH) or after many injections.[12] This can create a void at the column inlet, leading to split or tailing peaks. Using a guard column can help extend the life of your analytical column.[12]

Troubleshooting Guides

Visualizing the Cause of Peak Tailing

The following diagram illustrates the interaction between this compound and the stationary phase, which leads to peak tailing, and how mobile phase modifiers can prevent it.

cluster_0 Scenario 1: Peak Tailing (Mid-Range pH) cluster_1 Scenario 2: Symmetrical Peak (Low pH) cluster_2 Scenario 3: Symmetrical Peak (Additive Used) Analyte_1 This compound (R₃NH⁺) Positively Charged Interaction_1 Strong Ionic Interaction Analyte_1->Interaction_1 Silanol_1 Si-O⁻ Ionized Silanol Site Negatively Charged Interaction_1->Silanol_1 Analyte_2 This compound (R₃NH⁺) Positively Charged Interaction_2 No Ionic Interaction Analyte_2->Interaction_2 Silanol_2 Si-OH Protonated Silanol Site Neutral Interaction_2->Silanol_2 Analyte_3 This compound (R₃NH⁺) Positively Charged Silanol_3 Si-O⁻ Ionized Silanol Site TEA TEA (Et₃NH⁺) Competing Base Interaction_3 Silanol Site Blocked TEA->Interaction_3 Interaction_3->Silanol_3 G Start Peak Tailing Observed (Tailing Factor > 1.2) CheckMethod Step 1: Review Method Parameters Start->CheckMethod IsolateProblem Isolate the problem: Only this compound tails? CheckMethod->IsolateProblem AllPeaksTail All peaks tail or are broad? IsolateProblem->AllPeaksTail No MobilePhase Step 2: Optimize Mobile Phase IsolateProblem->MobilePhase Yes Instrument Step 2: Check Instrument & Sample AllPeaksTail->Instrument Yes LowerPH Option A: Lower pH to < 3 (e.g., add 0.1% Formic Acid) MobilePhase->LowerPH AddTEA Option B: Add Competing Base (e.g., 0.1% TEA) MobilePhase->AddTEA CheckColumn Step 3: Evaluate Column LowerPH->CheckColumn AddTEA->CheckColumn UseEndcapped Use modern end-capped or polar-embedded column CheckColumn->UseEndcapped Resolved Peak Shape Improved UseEndcapped->Resolved CheckOverload Reduce injection volume or dilute sample Instrument->CheckOverload CheckExtraColumn Check for extra-column volume (shorten/narrow tubing) Instrument->CheckExtraColumn CheckColumnHealth Check for column void/blockage (flush or replace column) Instrument->CheckColumnHealth CheckOverload->Resolved CheckExtraColumn->Resolved CheckColumnHealth->Resolved

References

Technical Support Center: Minimizing Ion Suppression for Sinomenine N-oxide in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Sinomenine (B1681799) N-oxide using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize ion suppression and ensure accurate, reliable quantification of Sinomenine N-oxide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS analysis of this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to an underestimation of the analyte's concentration or false-negative results.[2]

Q2: What are the common causes of ion suppression in the analysis of this compound from biological matrices?

A2: Ion suppression in the analysis of this compound from biological matrices (e.g., plasma, urine, tissue homogenates) is often caused by:

  • Endogenous matrix components: Phospholipids, salts, and proteins are common interfering substances.[2][3]

  • Exogenous compounds: Mobile phase additives, contaminants from sample collection tubes, and formulation agents in drug products can also suppress ionization.[2]

  • High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[2]

  • Competition for ionization: Co-eluting compounds with higher proton affinity or surface activity can compete with this compound for ionization in the MS source.[2]

Q3: How can I assess the extent of ion suppression in my method for this compound?

A3: The most common method to evaluate ion suppression is the post-column infusion experiment.[2] This involves infusing a constant flow of a this compound standard into the MS source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of interfering compounds indicates a region of ion suppression.[2] Another quantitative approach is the post-extraction spike method, where the response of this compound spiked into a blank matrix extract is compared to the response of the same analyte in a neat solvent.[4]

Q4: What are the primary strategies to minimize ion suppression for this compound?

A4: The primary strategies to minimize ion suppression include:

  • Effective Sample Preparation: To remove interfering matrix components.[1][5]

  • Chromatographic Separation: To separate this compound from co-eluting matrix components.[4]

  • Method Optimization: Adjusting mobile phase, flow rate, and MS parameters.[6][7]

  • Use of an appropriate Internal Standard: A stable isotope-labeled internal standard is ideal to compensate for matrix effects.[1]

Troubleshooting Guide

Issue 1: Low signal intensity and poor reproducibility for this compound.

This issue is often a direct consequence of ion suppression.

  • Recommended Actions:

    • Optimize Sample Preparation: The goal of sample preparation is to remove interfering matrix components before LC-MS analysis. The choice of technique can significantly impact the level of ion suppression.

      • Protein Precipitation (PPT): Simple, but may leave many matrix components.[7]

      • Liquid-Liquid Extraction (LLE): Effective at removing salts and some phospholipids.[7]

      • Solid-Phase Extraction (SPE): Offers the most selective removal of interferences.[7]

    • Optimize Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components is a powerful strategy.

      • Gradient Modification: Adjust the mobile phase gradient to better resolve the analyte peak from interfering peaks.[7]

      • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter the selectivity of the separation.[7]

      • Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix components.[6][7]

    • Optimize Mass Spectrometer Parameters:

      • Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to ensure efficient ionization of this compound.[7]

      • MRM Transitions: Ensure that the selected Multiple Reaction Monitoring (MRM) transitions for this compound are specific and free from interferences.[8][9]

Issue 2: Inconsistent results between different sample batches.

Variability between different lots of biological matrices can lead to inconsistent levels of ion suppression.

  • Recommended Actions:

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the effects of ion suppression between the calibrants and the unknown samples.[1][7]

    • Standard Addition: For particularly complex or variable matrices, the method of standard addition can be employed. This involves adding known amounts of the this compound standard to aliquots of the actual sample. While more time-consuming, this method can provide highly accurate quantification in the presence of severe and variable matrix effects.[7]

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.

Quantitative Data Summary

For the analysis of this compound and related compounds, the following mass spectrometric parameters have been reported:

Table 1: MRM Transitions for Sinomenine and its Metabolites

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Sinomenine 330.2 239.1 [8][9]
Desmethyl-sinomenine 316.2 239.1 [8][9]
This compound 346.2 314.1 [8][9]

| Morphine (Internal Standard) | 286.2 | 153.2 |[8][9] |

Table 2: Method Validation Parameters from a Study on Rat Plasma

Parameter Sinomenine Desmethyl-sinomenine This compound
Linearity (r) > 0.999 > 0.999 > 0.999
Extraction Recovery > 85% > 85% > 85%
Precision (RSD) < 6.45% < 6.45% < 6.45%
Accuracy -4.10% to 7.23% -4.10% to 7.23% -4.10% to 7.23%

Data from reference[8][9].

Experimental Protocols

Below is a representative experimental protocol for the analysis of this compound in rat plasma by LC-MS/MS, based on published methods.[8][9]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma, add 20 µL of internal standard working solution (e.g., morphine).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid (e.g., 0.1%).[10]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatography Optimization cluster_ms Mass Spectrometer Optimization issue Low Signal / Poor Reproducibility for this compound check_recovery Evaluate Extraction Recovery issue->check_recovery Start Here post_column Post-column Infusion to Identify Suppression Zone issue->post_column optimize_source Optimize Source Parameters (Voltage, Temp, Gas) issue->optimize_source try_spe Implement SPE or LLE check_recovery->try_spe If Recovery is Low or Variable adjust_gradient Adjust Gradient to Shift Analyte Retention Time post_column->adjust_gradient If Co-elution with Suppression is Observed change_column Test Different Column Chemistry adjust_gradient->change_column If Gradient Change is Insufficient check_mrm Verify MRM Transition Specificity optimize_source->check_mrm After Source Optimization

Caption: A logical workflow for troubleshooting ion suppression issues.

References

Technical Support Center: Sinomenine N-oxide Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Sinomenine N-oxide from biological tissues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from solid tissues?

A1: The primary challenges include:

  • Low Recovery: this compound, being a polar metabolite, can be difficult to extract with high efficiency from complex tissue matrices.

  • Analyte Instability: Amine N-oxides can be susceptible to degradation, particularly reduction back to the parent amine (Sinomenine), under certain pH and temperature conditions.[1][2]

  • Matrix Effects: Co-extracted endogenous compounds from tissues (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[3][4]

  • Inefficient Homogenization: Incomplete disruption of the tissue can trap the analyte, leading to poor and variable recovery.[5][6]

Q2: What is the general workflow for extracting this compound from tissues?

A2: A typical workflow involves tissue homogenization, protein precipitation to remove the bulk of macromolecules, followed by a cleanup and concentration step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) before analysis by LC-MS/MS.

Q3: Is this compound stable during sample preparation?

A3: The stability of N-oxide compounds can be influenced by pH and temperature. It is advisable to maintain acidic to neutral pH conditions and keep samples cool (on ice or at 2-8 °C) throughout the extraction process to minimize degradation.[1] N-oxide metabolites can also be unstable and revert to the parent drug.[2] In some cases, the choice of extraction solvent can impact stability; for instance, acetonitrile (B52724) has been shown to be effective in preventing the degradation of some N-oxides during protein precipitation.[7]

Q4: How can I minimize matrix effects in my analysis?

A4: To minimize matrix effects, you can:

  • Optimize Sample Cleanup: Employ a more rigorous cleanup method like solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Adjust your HPLC/UHPLC method to separate this compound from co-eluting matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but ensure the analyte concentration remains above the limit of quantification.[8]

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Extraction Recovery Inefficient Tissue Homogenization: The tissue is not sufficiently disrupted, trapping the analyte within the matrix.* Ensure the tissue is completely homogenized. Bead beaters are effective for most tissues; however, tougher tissues like heart or lung may benefit from prior enzymatic digestion (e.g., with collagenase).[6] * Optimize homogenization parameters (e.g., time, bead type, instrument settings).[5]
Suboptimal Extraction Solvent: The polarity of the solvent may not be suitable for the polar this compound.* For an initial extraction, use a polar solvent like methanol (B129727) or acetonitrile.[9] * If using LLE, ensure the pH of the aqueous phase is optimized to partition the analyte into the organic phase.
Analyte Degradation: this compound may be degrading during extraction.* Maintain low temperatures throughout the process (keep samples on ice).[1] * Ensure the pH of your solutions is neutral to acidic. Avoid strongly alkaline conditions.[1] * Use acetonitrile for protein precipitation, as it has been shown to limit N-oxide conversion.[7]
Poor SPE Recovery: The analyte is either not retained or not eluted from the SPE cartridge.* Analyte Breakthrough: If the analyte is in the flow-through, consider using a more retentive sorbent like a mixed-mode cation exchange or a hydrophilic-lipophilic balanced (HLB) polymer. Adjust the sample pH to at least 2 units below the pKa of the amine to ensure it's charged for cation exchange.[1] * Incomplete Elution: If the analyte is retained, use a stronger elution solvent. For cation exchange, this would typically be a solvent containing a base like ammonium (B1175870) hydroxide (B78521) in methanol.[1][10]
High Variability in Results Inconsistent Homogenization: Different samples are being homogenized to varying degrees.* Use a standardized homogenization protocol with consistent parameters for all samples.[11] * Ensure the tissue-to-solvent ratio is consistent.
Matrix Effects: Ion suppression or enhancement is varying between samples.* Incorporate a stable isotope-labeled internal standard for this compound to correct for variations. * Perform a matrix effect assessment by comparing the analyte response in post-extraction spiked blank matrix to the response in a neat solution.[3]
Interfering Peaks in Chromatogram Co-elution of Matrix Components: Endogenous molecules from the tissue are eluting at the same time as this compound.* Optimize the LC gradient to improve separation. * Improve the sample cleanup procedure (e.g., use SPE instead of simple protein precipitation).[12]
Conversion to Parent Compound: this compound is being reduced to Sinomenine.* This can happen in-source in the mass spectrometer or during sample preparation. Ensure chromatographic separation of Sinomenine and this compound. * Avoid harsh conditions (high temperature, extreme pH) during sample prep.[1]

Experimental Protocols

Protocol 1: General Tissue Homogenization and Protein Precipitation

This protocol is a starting point and should be optimized for the specific tissue type.

  • Tissue Homogenization: a. Weigh approximately 100 mg of frozen tissue. b. Add 1 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4). c. Homogenize the tissue on ice using a bead beater or other mechanical homogenizer until no visible tissue fragments remain.[6][12]

  • Protein Precipitation: a. To the tissue homogenate, add 3 volumes (e.g., 3 mL) of ice-cold acetonitrile containing an internal standard.[7] b. Vortex vigorously for 1-2 minutes. c. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. d. Carefully collect the supernatant for further cleanup (e.g., SPE) or direct analysis (if the sample is sufficiently clean).

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup

This protocol is designed for the cleanup of the supernatant from Protocol 1 using a mixed-mode cation exchange SPE cartridge.

  • Cartridge Conditioning: a. Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. b. Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

  • Sample Loading: a. Acidify the supernatant from the protein precipitation step with formic acid to a final concentration of 2%. b. Load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing: a. Wash the cartridge with 1 mL of the acidic buffer to remove neutral and acidic interferences. b. Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.

  • Elution: a. Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. b. Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. c. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Tissue Analysis

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or acid.[13][14]Fast, simple, and inexpensive.May not provide sufficient cleanup, leading to significant matrix effects.[15]Suitable for initial cleanup, especially when using acetonitrile to enhance stability.[7] Often requires a subsequent cleanup step.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases based on its solubility.Can provide a cleaner extract than PPT.Can be labor-intensive, may form emulsions, and may not be efficient for highly polar analytes.May be challenging due to the high polarity of this compound. Requires careful pH optimization.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[9]Provides excellent sample cleanup, reduces matrix effects, and allows for sample concentration.[16]More time-consuming and expensive than PPT. Requires method development.Highly recommended for complex tissue matrices. Mixed-mode or polymeric sorbents are likely to be most effective.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup & Concentration cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization (e.g., Bead Beater) tissue->homogenization ppt Protein Precipitation (Acetonitrile) homogenization->ppt centrifugation Centrifugation ppt->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing lcms->data

Caption: Experimental workflow for this compound extraction.

troubleshooting_guide cluster_homogenization Homogenization Issues cluster_degradation Analyte Instability cluster_spe SPE Problems start Low Analyte Recovery? check_homogenization Is homogenization complete? start->check_homogenization Yes optimize_homogenization Optimize homogenization method (e.g., enzymatic digestion + mechanical) check_homogenization->optimize_homogenization No check_conditions Are conditions optimal? (Low temp, neutral/acidic pH) check_homogenization->check_conditions Yes adjust_conditions Keep samples on ice, avoid basic pH check_conditions->adjust_conditions No check_spe Is analyte in flow-through or retained? check_conditions->check_spe Yes breakthrough Analyte in flow-through: Use more retentive sorbent check_spe->breakthrough retained Analyte retained: Use stronger elution solvent check_spe->retained

Caption: Troubleshooting decision tree for low recovery.

References

dealing with Sinomenine N-oxide degradation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sinomenine (B1681799) N-oxide degradation during analytical experiments.

Frequently Asked Questions (FAQs)

Category 1: Sample Handling and Storage

Question: My Sinomenine N-oxide concentration is decreasing in stored samples. What are the optimal storage conditions?

Answer: this compound stability is critical for accurate analysis. For stock solutions, storage at -20°C is recommended, and solutions should ideally be prepared fresh on the day of use. If advance preparation is necessary, ensure the stock solution is sealed tightly and stored at -20°C, where it can be stable for several months.[1] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening to prevent condensation.[1]

Question: Are there specific solvents I should use or avoid for sample preparation?

Answer: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For analytical techniques like HPLC, a 50% methanol (B129727) solution is often used to prepare stock and working solutions.[2] The choice of solvent should be compatible with your analytical method (e.g., LC-MS/MS).

Question: How does pH affect the stability of this compound?

Answer: While specific pH degradation kinetics for this compound are not extensively detailed, N-oxides, in general, can be susceptible to pH-dependent degradation.[3] It has been noted that the degradation kinetics of some N-oxide compounds are pH-dependent.[3] Furthermore, studies on related compounds show that pH can significantly influence reaction rates.[4] It is advisable to buffer samples to a neutral pH if they are to be stored or processed over an extended period.

Category 2: Analytical Method Troubleshooting

Question: I'm seeing inconsistent peak areas for this compound in my LC-MS/MS analysis. What could be the cause?

Answer: Inconsistent peak areas can stem from degradation during the analytical process. Potential causes include:

  • In-source Degradation: N-oxides can sometimes be reduced back to their parent amine in the mass spectrometer's ion source. This can be influenced by source temperature and other parameters.

  • Non-enzymatic Reduction: this compound can undergo non-enzymatic reduction facilitated by substances like ferrous ions or heme moieties, potentially present in biological samples.[5]

  • Photodegradation: Exposure to light, especially UV, can degrade N-oxide compounds.[6] Ensure samples are protected from light using amber vials or by minimizing exposure.

  • Temperature Instability: Sinomenine, the parent compound, is known for its thermo-optic instability.[7] While specific data for the N-oxide is limited, it is prudent to maintain controlled, cool temperatures in the autosampler (e.g., 4°C).

Question: What are the main degradation or metabolic pathways I should be aware of?

Answer: this compound is a major metabolite of Sinomenine, formed primarily through N-oxygenation catalyzed by the CYP3A4 enzyme.[5][8] Crucially, this process can be reversible. This compound can be reduced back to Sinomenine through both enzymatic (by xanthine (B1682287) oxidase) and non-enzymatic pathways.[5] Therefore, when analyzing for this compound, it is also important to monitor the concentration of the parent compound, Sinomenine.

Metabolic and Degradation Pathway of this compound SIN Sinomenine SNO This compound (SNO) SIN->SNO N-oxygenation SNO->SIN N-oxide Reduction CYP3A4 CYP3A4 & Reactive Oxygen Species (ROS) CYP3A4->SIN:e Reduction Enzymatic & Non-enzymatic Reduction Reduction->SNO:e XOD Xanthine Oxidase (XOD) XOD->Reduction Fe2 Ferrous Ion (Fe²⁺) / Heme Fe2->Reduction Troubleshooting Workflow for this compound Degradation Start Inconsistent this compound Results Observed Storage 1. Check Sample Storage & Handling Start->Storage Preparation 2. Review Sample Preparation Steps Start->Preparation Analysis 3. Evaluate Analytical Method Parameters Start->Analysis Temp Stored at -20°C or lower? Storage->Temp Temperature Light Protected from light (amber vials)? Storage->Light Light Exposure Thaw Proper room temp equilibration before use? Storage->Thaw Freeze/Thaw pH_prep Is pH controlled/neutral? Preparation->pH_prep pH Time_prep Minimize processing time? Preparation->Time_prep Time Temp_prep Samples kept on ice? Preparation->Temp_prep Temperature Autosampler Autosampler cooled (e.g., 4°C)? Analysis->Autosampler Autosampler Temp Source Check for in-source reduction (vary temp)? Analysis->Source MS Source Parent Monitor for increase in parent Sinomenine peak? Analysis->Parent Degradation Product Resolved Problem Resolved Temp->Resolved Light->Resolved Thaw->Resolved pH_prep->Resolved Time_prep->Resolved Temp_prep->Resolved Autosampler->Resolved Source->Resolved Parent->Resolved Experimental Workflow for Plasma Analysis A 1. Plasma Sample Collection (use anticoagulant, e.g., heparin) B 2. Add Internal Standard (IS) A->B C 3. Protein Precipitation (e.g., with Acetonitrile) B->C D 4. Vortex & Centrifuge C->D CCP Critical Steps for Stability: - Keep samples on ice - Minimize light exposure - Process quickly C->CCP E 5. Collect Supernatant D->E F 6. Evaporate to Dryness (under Nitrogen) E->F G 7. Reconstitute in Mobile Phase F->G H 8. LC-MS/MS Analysis (use amber vials) G->H I 9. Data Processing & Quantification H->I H->CCP

References

Technical Support Center: Synthesis of Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of Sinomenine N-oxide synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in optimizing this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-oxidation of Sinomenine?

A1: The N-oxidation of tertiary amines like Sinomenine is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most common and effective reagents. Another frequently used oxidant is hydrogen peroxide (H₂O₂), often in the presence of a catalyst.

Q2: What is a typical yield for the synthesis of this compound?

A2: While specific yields for this compound are not extensively reported in publicly available literature, yields for the N-oxidation of similar complex alkaloids using m-CPBA typically range from good to excellent, often exceeding 80%. The final yield is highly dependent on the optimization of reaction conditions and the efficiency of the purification process.

Q3: How can I monitor the progress of the N-oxidation reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). The product, this compound, is significantly more polar than the starting material, Sinomenine. A successful reaction will show the consumption of the starting material spot and the appearance of a new, lower Rf spot corresponding to the N-oxide.

Q4: What are the primary challenges in synthesizing this compound?

A4: The main challenges include ensuring the complete conversion of the starting material, preventing side reactions (such as oxidation at other functional groups in the Sinomenine molecule), and effectively purifying the highly polar N-oxide product from the reaction mixture, particularly from the acidic byproducts of the oxidizing agent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient oxidizing agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh batch of the oxidizing agent and consider increasing the molar equivalents (e.g., from 1.1 to 1.5 eq.). 2. While the reaction is often performed at 0°C to control exothermicity, allowing it to slowly warm to room temperature can facilitate completion. 3. Monitor the reaction by TLC and extend the reaction time until the starting material is fully consumed.
Presence of Unreacted Starting Material 1. Incomplete reaction. 2. Insufficient amount of oxidizing agent.1. Extend the reaction time. 2. Add an additional portion of the oxidizing agent (e.g., 0.2-0.3 equivalents) and continue to monitor by TLC.
Formation of Multiple Side Products 1. Over-oxidation due to excess oxidant or high temperature. 2. Oxidation at other susceptible functional groups on the Sinomenine molecule.1. Reduce the amount of oxidizing agent to 1.05-1.1 equivalents. Maintain a low reaction temperature (0°C). 2. This is a known challenge with complex molecules. Using a milder oxidant or carefully controlling the stoichiometry and temperature can help improve selectivity.
Difficulty in Product Purification 1. The product is highly polar and may adhere to silica (B1680970) gel. 2. Co-elution with byproducts (e.g., m-chlorobenzoic acid).1. Use a more polar solvent system for column chromatography (e.g., a gradient of methanol (B129727) in dichloromethane). Alternatively, consider using a different stationary phase like alumina. 2. Perform an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up to remove acidic byproducts before chromatography.
Product Degradation 1. N-oxides can be sensitive to heat and certain work-up conditions. 2. The Cope elimination, a potential side reaction of N-oxides, can occur at elevated temperatures.1. Avoid excessive heating during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature. 2. Ensure all reaction and purification steps are carried out at or below room temperature.

Experimental Protocols

General Protocol for N-Oxidation of Sinomenine using m-CPBA

This protocol is a general guideline adapted from standard procedures for the N-oxidation of tertiary alkaloids.

Materials and Reagents:

  • Sinomenine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve Sinomenine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Addition of Oxidant:

    • To the cooled and stirring solution, add m-CPBA (1.1 - 1.3 equivalents) portion-wise over 10-15 minutes. Note: The purity of the m-CPBA should be taken into account when calculating the molar equivalents.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0°C and monitor its progress by TLC (e.g., using a mobile phase of 10% MeOH in DCM). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of methanol in dichloromethane (e.g., 0% to 15% MeOH) to isolate the polar this compound.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Quantitative Data Summary
ParameterValue/RangeNotes
Molar Ratio (Sinomenine:m-CPBA) 1 : 1.1 - 1.3A slight excess of m-CPBA is used to ensure complete conversion.
Reaction Temperature 0°C to Room Temp.Starting at 0°C helps control the initial exothermic reaction.
Reaction Time 1 - 3 hoursMonitor by TLC for completion.
Typical Yield 80 - 95%Highly dependent on reaction conditions and purification efficiency.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G cluster_tlc TLC Analysis cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Poor Selectivity cluster_solutions3 Purification Optimization start Low Yield of this compound check_reaction Check TLC of Crude Reaction Mixture start->check_reaction unreacted_sm Significant Unreacted Starting Material? check_reaction->unreacted_sm side_products Multiple Side Products? unreacted_sm->side_products No increase_oxidant Increase m-CPBA equivalents (1.1 -> 1.3) unreacted_sm->increase_oxidant Yes decrease_oxidant Decrease m-CPBA equivalents (to ~1.05) side_products->decrease_oxidant Yes purification_issue Difficulty in Purification? side_products->purification_issue No increase_time Increase reaction time increase_oxidant->increase_time increase_temp Allow reaction to warm to RT increase_time->increase_temp end Optimized Yield increase_temp->end control_temp Maintain reaction at 0°C decrease_oxidant->control_temp control_temp->end basic_wash Ensure thorough basic wash in work-up purification_issue->basic_wash Yes purification_issue->end No polar_eluent Use more polar eluent for chromatography basic_wash->polar_eluent polar_eluent->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Workflow for this compound Synthesis

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Sinomenine in DCM cool Cool to 0°C dissolve->cool add_mcpba Add m-CPBA cool->add_mcpba react Stir at 0°C for 1-3h add_mcpba->react quench Quench with Na₂S₂O₃ react->quench wash_bicarb Wash with NaHCO₃ quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) & Concentrate wash_brine->dry chromatography Silica Gel Chromatography (DCM/MeOH gradient) dry->chromatography isolate Isolate Pure Product chromatography->isolate

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Technical Support Center: Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Sinomenine N-oxide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

For optimal stability, this compound should be stored under specific conditions depending on its form (solid or in solvent). As a solid, it should be stored at 4°C and protected from light. When dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, always protected from light.[1] Some suppliers recommend storing the solid powder at -20°C under sealed, dry, and ventilated conditions.[2]

Q2: What is the appearance and color of this compound?

This compound is a solid that typically appears as a white to off-white powder.[1]

Q3: In which solvents is this compound soluble?

This compound is soluble in several organic solvents. It is soluble in Dimethyl sulfoxide (B87167) (DMSO) at a concentration of at least 100 mg/mL.[1] It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[3]

Q4: Is this compound sensitive to light?

Yes, it is recommended to protect this compound from light during storage to prevent potential degradation.[1]

Troubleshooting Guide

Issue 1: Difficulty Dissolving the Compound or Observing Precipitation
  • Question: I am having trouble dissolving this compound, or it is precipitating out of my stock solution. What should I do?

  • Answer:

    • Use Fresh, High-Quality Solvent: this compound is hygroscopic, meaning it can absorb moisture from the air.[1] This absorbed moisture can affect its solubility. It is crucial to use newly opened, anhydrous DMSO for preparing stock solutions.[1]

    • Ensure Proper Storage of Stock Solutions: Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) and protect them from light.[1] Frequent freeze-thaw cycles should be avoided as they can lead to precipitation. Consider preparing smaller aliquots for single-use.

    • Check Solvent Compatibility: While DMSO is a common solvent, ensure it is compatible with your experimental system. For other potential solvents, refer to the solubility data in the table below.

Issue 2: Inconsistent Experimental Results
  • Question: I am observing variability in my experimental results when using this compound. What could be the cause?

  • Answer:

    • Compound Stability: Ensure that the compound has been stored correctly and protected from light to prevent degradation.[1] If the solid has been stored for an extended period, consider using a fresh batch.

    • Hygroscopic Nature: this compound's hygroscopic properties can lead to inaccurate weighing and concentration calculations if it has absorbed moisture.[1] Handle the solid compound quickly in a low-humidity environment, or in a glove box if available. Store the solid in a desiccator.

    • Stock Solution Preparation: Prepare fresh stock solutions as needed and avoid using old solutions, especially if they have been stored at -20°C for over a month.[1]

Issue 3: Handling a Hygroscopic Compound
  • Question: The product datasheet mentions that this compound is hygroscopic. How should I handle it to ensure accuracy?

  • Answer:

    • Minimize Air Exposure: Open the container for the shortest time possible in a dry environment. Promptly and securely reseal the container after use.

    • Proper Storage: Store the solid compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent to minimize moisture absorption.

    • Weighing: For accurate measurements, weigh the compound quickly. If you have access to a glove box with a controlled atmosphere, it is ideal for handling hygroscopic substances.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureDurationSpecial Conditions
Solid4°C-Protect from light
In Solvent-80°C6 monthsProtect from light
In Solvent-20°C1 monthProtect from light

Data sourced from MedChemExpress.[1]

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO≥ 100 mg/mL (≥ 289.53 mM)Use newly opened DMSO due to hygroscopy.[1]
ChloroformSoluble-
DichloromethaneSoluble-
Ethyl AcetateSoluble-
AcetoneSoluble-

Data sourced from MedChemExpress and BioCrick.[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to minimize moisture condensation.

  • In a low-humidity environment, weigh the required amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration. For example, to prepare a 100 mM stock solution from 1 mg of this compound (Molecular Weight: 345.39 g/mol ), add 28.95 µL of DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]

Protocol 2: In Vitro Cell-Based Assay with this compound

This protocol provides a general workflow for treating cultured cells with this compound. This example is based on studies investigating its anti-inflammatory effects.

Materials:

  • Cultured cells (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • The following day, prepare the desired concentrations of this compound by diluting the stock solution in a complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.1%).

  • Remove the old medium from the cells and wash once with PBS.

  • Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

  • Incubate the cells for the desired period (e.g., 2 hours for assessing cytokine inhibition).[1]

  • Following incubation, proceed with the desired downstream analysis, such as measuring cytokine levels (e.g., IL-6, TNF-α) in the supernatant or assessing cellular responses.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment storage Store this compound (Solid, 4°C, protect from light) weigh Weigh Compound (Handle quickly, low humidity) storage->weigh Equilibrate to RT dissolve Dissolve in Anhydrous DMSO (Prepare stock solution) weigh->dissolve aliquot Aliquot Stock Solution (Single-use aliquots) dissolve->aliquot store_stock Store Stock Solution (-80°C or -20°C, protect from light) aliquot->store_stock prepare_working Prepare Working Solutions (Dilute stock in media) store_stock->prepare_working Thaw one aliquot seed_cells Seed and Culture Cells seed_cells->prepare_working treat_cells Treat Cells (Include vehicle control) prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Downstream Analysis (e.g., ELISA, Western Blot) incubate->analyze

Caption: Workflow for preparing and using this compound in experiments.

troubleshooting_logic Troubleshooting Logic for this compound Issues cluster_solubility Solubility Issues cluster_consistency Consistency Issues start Problem Encountered precipitation Precipitation or Incomplete Dissolution start->precipitation inconsistent_results Inconsistent Experimental Results start->inconsistent_results check_dmso Use Fresh, Anhydrous DMSO? precipitation->check_dmso use_fresh_dmso Action: Use new DMSO check_dmso->use_fresh_dmso No check_storage Proper Stock Storage? check_dmso->check_storage Yes aliquot_and_store Action: Aliquot and store -80°C, avoid freeze-thaw check_storage->aliquot_and_store No check_hygroscopy Handled as Hygroscopic? inconsistent_results->check_hygroscopy handle_hygroscopic Action: Weigh quickly, store in desiccator check_hygroscopy->handle_hygroscopic No check_stability Compound/Stock Stability? check_hygroscopy->check_stability Yes use_fresh_stock Action: Prepare fresh stock solution check_stability->use_fresh_stock No

Caption: Decision tree for troubleshooting common issues with this compound.

References

preventing conversion of Sinomenine N-oxide back to Sinomenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted conversion of Sinomenine (B1681799) N-oxide back to its parent compound, Sinomenine, during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Sinomenine N-oxide and why is its stability a concern?

This compound is a major metabolite of Sinomenine, an alkaloid used in traditional medicine with anti-inflammatory and immunosuppressive properties. In research, this compound itself is often the subject of investigation. However, it is prone to chemical and enzymatic reduction, converting it back to Sinomenine. This instability can lead to inaccurate experimental results, misinterpretation of the compound's activity, and poor reproducibility.

Q2: What are the primary causes of this compound conversion to Sinomenine?

The conversion of this compound to Sinomenine is a reduction reaction. The primary drivers of this in a laboratory setting are:

  • Non-enzymatic Reduction: This can be mediated by reducing agents present in the experimental system. Ferrous ions (Fe²⁺) and heme moieties are known to cause this reduction.

  • Enzymatic Reduction: Certain enzymes can catalyze the reduction of this compound. Xanthine oxidase has been identified as one such enzyme.

  • Sample Matrix Effects: Biological matrices, such as hemolyzed plasma, can contain endogenous reducing agents that promote the conversion.

  • Inappropriate Storage and Handling: Exposure to light, elevated temperatures, and non-optimal pH can accelerate the degradation of this compound.

  • Analytical Procedure Artifacts: In some cases, the analytical method itself, such as in-source fragmentation during LC-MS/MS analysis, can cause the apparent conversion of the N-oxide to the parent amine.

Q3: How can I store this compound to ensure its stability?

Proper storage is the first line of defense against degradation. Based on available data, the following storage conditions are recommended:

Storage ConditionRecommendationRationale
Temperature Store at low temperatures, ideally at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).Low temperatures slow down chemical degradation reactions.
Atmosphere Store under an inert atmosphere, such as argon or nitrogen.This minimizes the risk of oxidative degradation, although reduction is the primary concern.
Light Protect from light by using amber vials or by wrapping the container in aluminum foil.Light can provide the energy for degradative reactions.
Form Store as a dry, solid powder whenever possible.The solid state is generally more stable than solutions.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving issues related to the instability of this compound in your experiments.

Issue 1: Inconsistent or unexpected biological activity in cell-based assays.

If you observe lower-than-expected potency, or if the biological effects are more aligned with those of Sinomenine, it is possible that this compound is being converted within your cell culture system.

Troubleshooting Workflow:

G Troubleshooting Inconsistent Biological Activity cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Conversion in Media cluster_3 Solutions and Mitigation A Inconsistent or unexpected biological activity observed B Verify compound identity and purity (LC-MS/MS of stock solution) A->B C Review experimental protocol for potential issues A->C D Incubate this compound in cell culture medium (without cells) B->D C->D E Analyze samples at different time points (e.g., 0, 2, 6, 24 hours) by LC-MS/MS D->E F Quantify the percentage of This compound converted to Sinomenine E->F G Significant conversion detected F->G Yes H Minimal conversion detected F->H No I Modify cell culture conditions: - Use serum-free or low-serum media if possible - Add a chelating agent (e.g., EDTA) to the media - Consider using a different cell line G->I J Investigate cellular metabolism as the cause H->J

Troubleshooting workflow for inconsistent biological activity.
Issue 2: Low recovery of this compound during sample preparation and analysis.

If you consistently measure lower concentrations of this compound than expected, especially with a concurrent increase in Sinomenine levels, the issue may lie in your sample handling and analytical methodology.

Troubleshooting Steps:

  • Evaluate Sample Matrix:

    • Problem: Hemolyzed plasma is known to contain reducing agents that can convert N-oxides to their parent amines.

    • Solution: Whenever possible, use non-hemolyzed plasma for your analysis. Ensure careful sample collection and handling to prevent hemolysis.

  • Optimize Sample Extraction:

    • Problem: The choice of solvent can influence the stability of this compound.

    • Solution: Consider using acetonitrile (B52724) for protein precipitation instead of methanol, as it has been shown to minimize the conversion of other N-oxides. Acidifying the extraction solvent with a small amount of formic acid (e.g., 0.1%) can also help to stabilize the N-oxide.

  • Control Temperature:

    • Problem: Higher temperatures can accelerate the rate of reduction.

    • Solution: Keep your samples on ice during all stages of preparation. Use refrigerated centrifuges and consider cooling the autosampler of your LC-MS/MS system.

  • Optimize LC-MS/MS Parameters:

    • Problem: In-source fragmentation can lead to the breakdown of this compound into Sinomenine within the mass spectrometer, leading to an overestimation of the parent compound.

    • Solution: Ensure that your chromatography method provides good separation between Sinomenine and this compound. Minimize the ion source temperature to the lowest level that still provides adequate sensitivity.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound and Sinomenine by LC-MS/MS

This protocol allows for the sensitive and specific quantification of both this compound and Sinomenine, enabling you to monitor the stability of your compound.

1. Sample Preparation (from plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., morphine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the two compounds (e.g., start with 5% B, ramp to 95% B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Sinomenine: m/z 330.2 → 299.1

    • This compound: m/z 346.2 → 329.2

    • Morphine (Internal Standard): m/z 286.2 → 152.1

  • Optimization: Ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) should be optimized for maximum sensitivity.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

This protocol helps determine if your cell culture conditions are causing the conversion of this compound.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the this compound stock solution into your cell culture medium (e.g., DMEM or RPMI-1640) with and without serum to the final desired concentration.

  • Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 6, 12, and 24 hours), collect an aliquot of the medium.

  • Immediately process the samples as described in Protocol 1 to quench any further reaction and quantify the concentrations of this compound and Sinomenine.

  • Plot the percentage of remaining this compound and the percentage of formed Sinomenine over time to determine the stability.

Signaling Pathway

The Keap1-Nrf2 Antioxidant Response Pathway and Sinomenine

Sinomenine is a known activator of the Keap1-Nrf2 signaling pathway, which is a critical cellular defense mechanism against oxidative stress. While the specific effects of this compound on this pathway are less well-documented, understanding the action of the parent compound provides important context.

G Sinomenine and the Keap1-Nrf2 Pathway cluster_0 Cytoplasm cluster_1 Nucleus Sinomenine Sinomenine Keap1_Nrf2 Keap1-Nrf2 Complex Sinomenine->Keap1_Nrf2 Inhibits binding Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 release Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Normal conditions Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

Activation of the Keap1-Nrf2 pathway by Sinomenine.

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, which leads to its ubiquitination and degradation. Sinomenine can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[1][2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.

Given that this compound can be reduced back to Sinomenine, it is plausible that it may indirectly activate this pathway following its conversion. Further research is needed to elucidate the direct effects of this compound on the Keap1-Nrf2 pathway.

References

Technical Support Center: Optimization of In Vitro Assays for Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro assays for Sinomenine (B1681799) N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Sinomenine N-oxide for in vitro assays?

A1: this compound, like its parent compound Sinomenine, can exhibit limited water solubility. For in vitro assays, it is recommended to first dissolve this compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

Q2: What is a typical concentration range for this compound in in vitro experiments?

A2: The optimal concentration range for this compound can vary depending on the cell type and the specific assay being performed. Based on studies with Sinomenine and its derivatives, a broad range from low micromolar (µM) to millimolar (mM) has been explored. For instance, an N-oxide of Sinomenine showed an IC50 value of 23.04 µM for inhibiting nitric oxide (NO) release[1]. It is advisable to perform a dose-response study to determine the optimal, non-toxic concentration range for your specific experimental setup.

Q3: How can I assess the cytotoxicity of this compound in my cell line?

A3: Standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay are recommended. These colorimetric assays measure cell viability and metabolic activity. You should treat your cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours) to determine the concentration at which it may become toxic to the cells.

Q4: Which signaling pathways are known to be modulated by Sinomenine and its derivatives?

A4: Sinomenine and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis. These include the NF-κB, MAPK, Nrf2, and PI3K/Akt/mTOR signaling pathways[1]. When investigating the mechanism of action of this compound, it is pertinent to examine the activation or inhibition of key proteins within these pathways.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results - Compound precipitation in media.- Inconsistent cell seeding density.- Variability in incubation times.- Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing a fresh dilution from the stock or slightly increasing the final DMSO concentration (while staying within non-toxic limits).- Use a hemocytometer or an automated cell counter to ensure consistent cell numbers are seeded in each well.- Standardize all incubation times throughout the experiment.
High background in colorimetric assays (MTT, CCK-8) - Contamination of cell cultures (e.g., bacteria, yeast).- Interference of the compound with the assay reagents.- Regularly check cell cultures for any signs of contamination under a microscope. Use sterile techniques and consider testing for mycoplasma.- Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents.
Low signal or no effect observed - Sub-optimal concentration of this compound.- Insufficient incubation time.- Cell line is not responsive to the compound.- Perform a dose-response experiment with a wider range of concentrations.- Increase the incubation time to allow for the compound to exert its biological effects.- Consider using a different cell line that is known to be responsive to anti-inflammatory or cytotoxic agents.
Unexpected cytotoxic effects at low concentrations - Contamination of the compound.- Synergistic toxic effects with components in the culture medium.- Ensure the purity of the this compound used.- To test for interactions, incubate this compound in the culture medium for the duration of the experiment and then use this "pre-incubated" medium to treat the cells.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Sinomenine and its derivatives, which can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Sinomenine and its Derivatives in Various Cell Lines

CompoundCell LineAssayIC50 Value (µM)Reference
This compoundMacrophagesNitric Oxide Release23.04[1]
SinomenineRAW264.7Cytotoxicity (MTT)>100[2]
Sinomenine Derivative 17RAW264.7Nitric Oxide Inhibition30.28 ± 1.70[2]
Sinomenine Hydrochloride (SH)ACHN (Renal Cancer)Growth Inhibition76.8[1]
Sinomenine Hydrochloride (SH)786-O (Renal Cancer)Growth Inhibition85.5[1]
Sinomenine Derivative 6dMCF-7, HeLa, HepG2, SW480, A549Cytotoxicity3.46 - 11.51[1]

Table 2: Effective Concentrations of Sinomenine in Anti-inflammatory Assays

Cell LineTreatmentEffectConcentration (µM)Reference
RAW264.7LPS-inducedInhibition of NO, TNF-α, IL-612.5, 25, 50[3]
Peritoneal Macrophages-Inhibition of TNF-α, IL-1β91.1 - 36.4[1]
MG-63Bradykinin-inducedInhibition of IL-1β, IL-6, TNF-αNot specified[4]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Protocol)

This protocol is adapted for assessing the effect of this compound on cell viability.

Materials:

  • Target cells (e.g., RAW264.7 macrophages)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Anti-inflammatory Assay (Nitric Oxide Measurement)

This protocol measures the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cells

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Cell_Culture Cell Culture (e.g., RAW264.7) Seeding Seed cells in 96-well plate Cell_Culture->Seeding SNO_Prep This compound Stock Solution (in DMSO) Treatment Treat with SNO (various concentrations) SNO_Prep->Treatment Seeding->Treatment Stimulation Stimulate with LPS (for anti-inflammatory assay) Treatment->Stimulation Cytotoxicity Cytotoxicity Assay (MTT/CCK-8) Treatment->Cytotoxicity Mechanism Mechanism of Action (Western Blot for pathways) Treatment->Mechanism Anti_inflammatory Anti-inflammatory Assay (Griess Reagent for NO) Stimulation->Anti_inflammatory

Caption: General experimental workflow for in vitro assays.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription SNO This compound SNO->IKK inhibits

Caption: Simplified NF-κB signaling pathway.

nrf2_pathway Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription SNO This compound SNO->Nrf2 promotes nuclear translocation

Caption: Simplified Nrf2 antioxidant response pathway.

References

Validation & Comparative

Sinomenine vs. Sinomenine N-oxide: A Comparative Analysis of Anti-inflammatory Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Sinomenine (B1681799) (SIN) and its major metabolite, Sinomenine N-oxide (SNO). The information presented herein is compiled from preclinical studies to assist researchers in understanding the differential activities of these two compounds.

Executive Summary

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, is well-documented for its significant anti-inflammatory effects. In contrast, its metabolite, this compound, demonstrates considerably weaker anti-inflammatory activity and may exhibit pro-oxidant properties. A key study directly comparing the two compounds found that Sinomenine is the predominant anti-inflammatory agent, effectively reducing pro-inflammatory cytokine levels and inhibiting the NF-κB signaling pathway. This compound, however, showed limited efficacy in the same assays[1][2]. Another study identified this compound as an inhibitor of nitric oxide (NO) production[3]. This guide will delve into the available experimental data, outline the methodologies used, and visualize the key signaling pathways.

Quantitative Data Comparison

The following tables summarize the comparative anti-inflammatory potency of Sinomenine and this compound based on available in vitro data.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundAssayModel SystemPotency (IC50 or Effective Concentration)Reference
Sinomenine (SIN) IL-6 & TNF-α InhibitionLPS-induced RAW 264.7 macrophagesEffective at attenuating cytokine levels[1][2]
This compound (SNO) IL-6 & TNF-α InhibitionLPS-induced RAW 264.7 macrophagesLimited attenuation even at 200 μM[1][2]
This compound (SNO) NO Production InhibitionIC50 = 23.04 µM[3]

Table 2: Effect on NF-κB Signaling and Oxidative Stress

CompoundEffect on NF-κB Nuclear TranslocationEffect on Reactive Oxygen Species (ROS)Model SystemReference
Sinomenine (SIN) AmelioratedGenerally reduces ROSLPS-induced RAW 264.7 macrophages[1][2]
This compound (SNO) Limited attenuationInduced ROS productionLPS-induced RAW 264.7 macrophages[1][2]

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison of Sinomenine and this compound.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Inflammation: To induce an inflammatory response, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Treatment: Cells are pre-treated with varying concentrations of Sinomenine or this compound for a specified period (e.g., 1-2 hours) before the addition of LPS.

  • Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6): After a 24-hour incubation with LPS and the test compounds, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

  • NF-κB Nuclear Translocation Analysis: The effect on the NF-κB pathway is assessed by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus. This is typically evaluated by Western blotting of nuclear and cytoplasmic fractions or by immunofluorescence microscopy.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Following treatment, cells are incubated with the probe, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.

Signaling Pathways and Mechanisms of Action

Sinomenine exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, and the activation of the Nrf2 pathway[3][4]. The available data suggests that this compound has a limited impact on the NF-κB pathway[1][2].

Sinomenine_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines Transcription SIN Sinomenine SIN->IKK Inhibits SIN->NFkB_nucleus Inhibits SNO This compound SNO->NFkB_nucleus Limited Inhibition

Figure 1: Simplified NF-κB signaling pathway showing the inhibitory action of Sinomenine and the limited effect of this compound.

Experimental_Workflow start RAW 264.7 Cell Culture pretreatment Pre-treatment with Sinomenine or this compound start->pretreatment lps LPS Stimulation (1 µg/mL) pretreatment->lps incubation 24h Incubation lps->incubation supernatant Collect Supernatant incubation->supernatant cells Collect Cells incubation->cells elisa ELISA (TNF-α, IL-6) supernatant->elisa griess Griess Assay (NO) supernatant->griess western Western Blot (NF-κB) cells->western ros ROS Assay cells->ros

References

Comparative Analysis of the Cytotoxic Effects of Sinomenine and Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of the cytotoxic properties of Sinomenine (SIN), a bioactive alkaloid, and its major metabolite, Sinomenine N-oxide (SNO). The information is compiled from various studies to assist researchers in oncology and pharmacology in evaluating their potential as therapeutic agents. While extensive data exists on the cytotoxic effects of Sinomenine across a range of cancer cell lines, there is a notable lack of direct comparative studies on the cytotoxicity of this compound. This guide summarizes the available evidence for both compounds, highlighting the known cytotoxic profile of Sinomenine and the currently understood biological activities of its N-oxide derivative.

I. Comparative Cytotoxicity Data

Table 1: Cytotoxicity of Sinomenine (SIN) and Sinomenine Hydrochloride (SH) in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueExposure TimeAssay MethodReference
Sinomenine (SIN)HeyA8Ovarian Cancer1.56 mM48 hoursCCK-8[1]
Sinomenine (SIN)PC-3Prostate Cancer~121.4 nMNot SpecifiedNot Specified[2][3][4]
Sinomenine (SIN)DU-145Prostate Cancer~121.4 nMNot SpecifiedNot Specified[2][3][4]
Sinomenine (SIN)A549Lung CancerInhibited viability at 0.2 mM24 hoursNot Specified[5]
Sinomenine (SIN)H1299Lung CancerInhibited viability at 0.2 mM24 hoursNot Specified[5]
Sinomenine Hydrochloride (SH)MDA-MB-231Breast Cancer1.33 mMNot SpecifiedNot Specified[2]
Sinomenine Hydrochloride (SH)MCF-7Breast Cancer1.51 mMNot SpecifiedNot Specified[2]
Sinomenine Hydrochloride (SH)Hep3BLiver Cancer0.5–2 µMNot SpecifiedNot Specified[2]
Sinomenine Hydrochloride (SH)SMMC7721Liver Cancer0.5–2 µMNot SpecifiedNot Specified[2]
Sinomenine Hydrochloride (SH)H1819Lung CancerSensitive at 50 µMNot SpecifiedNot Specified[2]
Sinomenine Hydrochloride (SH)H1975Lung CancerSensitive at 200 µMNot SpecifiedNot Specified[2]
Sinomenine Hydrochloride (SH)HeLaCervical CancerModerate inhibition at 0.5-1 mM24, 48, 72 hoursMTT[6]

Note: The cytotoxicity of Sinomenine can vary significantly depending on the cancer cell line. For instance, studies on HOS and U 2 OS osteosarcoma cells indicated low cytotoxicity, with only a 16.17% and 33.76% cell killing rate at 1 mM after 24 and 48 hours, respectively, in HOS cells.[7] Furthermore, Sinomenine and its hydrochloride salt have been observed to exhibit low to no cytotoxicity in normal cell lines, such as normal astrocytes, CCD19-Lu (normal lung cells), and MG-63 cells at concentrations up to 32 mmol/L, 400 µM, and 1 mM respectively, suggesting a degree of selectivity for cancer cells.[2][8][9]

Table 2: Biological Activity of this compound (SNO)

CompoundActivityMetricIC50 ValueModelReference
This compound (SNO)Anti-inflammatoryNO Release Inhibition23.04 µMNot Specified[3][8]

II. Experimental Protocols

The following are generalized methodologies for the cytotoxicity assays cited in this guide. For specific details, researchers should consult the referenced publications.

Cell Viability and Cytotoxicity Assays (CCK-8 and MTT)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Sinomenine or Sinomenine Hydrochloride. Control wells receive medium with the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for specified periods (e.g., 24, 48, 72 hours).

  • Assay Procedure:

    • CCK-8 Assay: A solution of CCK-8 (Cell Counting Kit-8) is added to each well, and the plates are incubated for a further 1-4 hours. The absorbance is measured at 450 nm using a microplate reader.

    • MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding in 96-well Plates A->B C Addition of Sinomenine / SNO B->C D Incubation (24-72h) C->D E Add CCK-8 or MTT Reagent D->E F Incubation E->F G Measure Absorbance F->G H Calculate Cell Viability (%) G->H I Determine IC50 Value H->I

Experimental workflow for in vitro cytotoxicity assays.

III. Signaling Pathways in Sinomenine-Induced Cytotoxicity

The antitumor effects of Sinomenine and its derivatives are attributed to their influence on various signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[2][3][4]

Key signaling pathways implicated in the cytotoxic and biological activities of Sinomenine include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by Sinomenine can lead to apoptosis.[2][3][4]

  • NF-κB Pathway: Sinomenine has been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival, thereby promoting apoptosis and reducing metastasis.[2][3][4]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, and its modulation by Sinomenine can contribute to its anticancer effects.[2][3][4]

  • JAK/STAT Pathway: This pathway is involved in cell proliferation and differentiation, and its inhibition by Sinomenine has been observed in some cancer models.[2][3][4]

G cluster_sinomenine cluster_pathways Signaling Pathways cluster_effects Cellular Effects SIN Sinomenine PI3K PI3K/Akt/mTOR SIN->PI3K NFKB NF-κB SIN->NFKB MAPK MAPK SIN->MAPK JAKSTAT JAK/STAT SIN->JAKSTAT Proliferation Decreased Proliferation PI3K->Proliferation Apoptosis Increased Apoptosis PI3K->Apoptosis Metastasis Reduced Metastasis PI3K->Metastasis NFKB->Proliferation NFKB->Apoptosis NFKB->Metastasis MAPK->Proliferation MAPK->Apoptosis MAPK->Metastasis JAKSTAT->Proliferation JAKSTAT->Apoptosis JAKSTAT->Metastasis

Signaling pathways modulated by Sinomenine leading to anticancer effects.

IV. Conclusion

The available evidence strongly supports the cytotoxic effects of Sinomenine and its hydrochloride salt against a variety of cancer cell lines, with a notable degree of selectivity over normal cells. The mechanisms underlying these effects involve the modulation of key signaling pathways that control cell fate.

In contrast, the cytotoxic profile of this compound remains largely unexplored. While it demonstrates biological activity, particularly in inhibiting nitric oxide release, its potential as a cytotoxic agent in cancer therapy is yet to be determined.

For researchers in drug development, Sinomenine presents a promising scaffold for the development of novel anticancer agents. Future studies should aim to directly compare the cytotoxic efficacy of Sinomenine and its metabolites, including this compound, across a standardized panel of cancer cell lines. Such research will be crucial in elucidating structure-activity relationships and identifying the most potent and selective compounds for further preclinical and clinical investigation.

References

Comparative Analysis of Sinomenine and Dexamethasone in Preclinical Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of anti-inflammatory therapeutics, both natural compounds and synthetic corticosteroids hold significant places. Sinomenine (B1681799), an alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history of use in traditional Chinese medicine for treating inflammatory conditions like rheumatoid arthritis (RA).[1][2][3] Dexamethasone (B1670325) is a potent synthetic glucocorticoid renowned for its broad and powerful anti-inflammatory and immunosuppressive effects.[4][5] This guide provides a comparative overview of their performance in preclinical inflammation models, with a primary focus on rheumatoid arthritis.

It is important to note that while the topic specifies Sinomenine N-oxide, the available scientific literature on this specific metabolite is limited. One study indicated that this compound had a high inhibitory effect on nitric oxide (NO) release, with an IC50 of 23.04 µM.[6] However, another study suggested that its parent compound, sinomenine, is the predominant anti-inflammatory agent, while this compound may induce reactive oxygen species (ROS) production and exhibits limited attenuation of pro-inflammatory cytokines.[7] Therefore, this guide will primarily focus on the more extensively studied parent compound, Sinomenine (SIN) , for a robust comparison with dexamethasone (DEX).

Mechanisms of Action: A Comparative Overview

Both Sinomenine and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways and suppressing the production of inflammatory mediators, though their primary molecular targets differ.

Sinomenine (SIN) acts through a multi-target mechanism:

  • Inhibition of NF-κB Pathway: SIN suppresses the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory genes.[2][8] It achieves this by preventing the degradation of its inhibitor, IκBα, thus blocking the nuclear translocation of NF-κB subunits like p65.[3][6]

  • Modulation of MAPK Pathway: It inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK), another key pathway in the inflammatory response.[6]

  • Suppression of Pro-inflammatory Cytokines: SIN effectively reduces the production of key inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][8][9]

  • Activation of Nrf2 Pathway: Some studies suggest SIN can activate the Nrf2/HO-1 signaling pathway, which has antioxidant and anti-inflammatory effects.[3][6]

  • PI3K/Akt Pathway Inhibition: Recent evidence indicates SIN can alleviate RA by inhibiting the PI3K-Akt signaling pathway.[10]

Dexamethasone (DEX) , a classic glucocorticoid, functions primarily through the glucocorticoid receptor (GR):

  • Glucocorticoid Receptor (GR) Activation: DEX binds to the cytosolic GR, causing the complex to translocate to the nucleus.[11]

  • Transrepression of Pro-inflammatory Genes: In the nucleus, the DEX-GR complex directly interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, a mechanism known as transrepression. This is a major route for suppressing cytokine production.[11][12]

  • Transactivation of Anti-inflammatory Genes: The complex also binds to Glucocorticoid Response Elements (GREs) on DNA to upregulate the expression of anti-inflammatory proteins, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2.[12]

  • Suppression of Cytokines and Mediators: It potently inhibits the expression of TNF-α, IL-1β, IL-6, and enzymes like COX-2 and iNOS.[11][12]

  • Induction of Regulatory Cytokines: DEX can induce the expression of the anti-inflammatory cytokine IL-10.[4][13]

Signaling Pathway Diagrams

Below are simplified diagrams illustrating the primary anti-inflammatory signaling pathways for Sinomenine and Dexamethasone.

sinomenine_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) LPS->Receptor p38 p38 MAPK Receptor->p38 Activates IKK IKK Receptor->IKK Activates PI3K_Akt PI3K/Akt Receptor->PI3K_Akt Activates SIN Sinomenine SIN->p38 Inhibits SIN->IKK Inhibits SIN->PI3K_Akt Inhibits IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 (Active NF-κB) IkBa_p65->p65 IkBa_deg IκBα Degradation IkBa_p65->IkBa_deg DNA DNA p65->DNA Translocates & Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) DNA->Cytokines Transcription

Figure 1. Anti-inflammatory mechanism of Sinomenine.

dexamethasone_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR Binds DEX_GR DEX-GR Complex GR->DEX_GR p65 Active NF-κB (p65/p50) DEX_GR->p65 Inhibits (Transrepression) DNA DNA DEX_GR->DNA Translocates GRE GRE DEX_GR->GRE Binds (Transactivation) p65->DNA Translocates & Binds DNA->GRE Pro_Inflam_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Pro_Inflam_Genes Transcription Anti_Inflam_Genes Anti-inflammatory Genes (Annexin A1, IL-10) GRE->Anti_Inflam_Genes Upregulates Transcription

Figure 2. Anti-inflammatory mechanism of Dexamethasone.

Comparative Efficacy in Preclinical Models

Direct head-to-head comparisons in the same study provide the most valuable data. A study using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages provides a direct in vitro comparison.

In Vitro Anti-inflammatory Activity

Table 1: Comparison of Sinomenine and Dexamethasone in LPS-Induced RAW 264.7 Macrophages

Parameter Sinomenine (50 µM) Dexamethasone (50 µM) Model System Reference
NO Inhibition Significant Inhibition Significant Inhibition LPS-induced RAW 264.7 cells [14]
TNF-α Inhibition Significant Inhibition (Concentration-dependent) Significant Inhibition LPS-induced RAW 264.7 cells [14]

| IL-6 Inhibition | Significant Inhibition (Comparable to DEX) | Significant Inhibition | LPS-induced RAW 264.7 cells |[14] |

Data synthesized from a study where both compounds were tested at the same concentration.[14] The study highlights that the inhibitory activity of SIN on IL-6 was comparable to that of dexamethasone at the tested concentration.[14]

In Vivo Efficacy in Arthritis Models

While direct comparative studies are less common, data from separate studies using similar collagen-induced arthritis (CIA) models in rodents allow for an indirect assessment.

Table 2: Effects of Sinomenine in Collagen-Induced Arthritis (CIA) Models

Species Dose Key Findings Reference
DBA/1 Mice 50-100 mg/kg/day Reduced inflammatory cell infiltration and synovial hyperplasia. Suppressed secretion of multiple cytokines (IL-6, TNF-α, IL-1β, etc.) and induced IL-10. [15]
CIA Rats 120 mg/kg Decreased arthritic index, paw swelling, and levels of IL-1β, TNF-α, IL-6, and IL-17. [6]

| CIA Mice | 50-100 mg/kg | Inhibited inflammatory cytokines and reduced RA activity. |[6] |

Table 3: Effects of Dexamethasone in Arthritis Models

Species Dose Key Findings Reference
Lewis Rats (CIA) 0.225 - 2.25 mg/kg (IM) Rapidly reduced paw edema. Multiple dosing was required to suppress paw size close to baseline. [16][17]
AIA Rats 1 mg/kg Suppressed pro-inflammatory cytokines (IL-6, TNF-α, IL-1β). [4]

| AIA Mice | 1.0 - 1.25 mg/kg | Significantly inhibited arthritis progression, reduced joint inflammation and damage. |[4] |

Note: CIA = Collagen-Induced Arthritis; AIA = Adjuvant-Induced Arthritis. Dosages and routes of administration vary between studies, making direct comparison challenging. However, it is evident that dexamethasone is effective at much lower doses (mg/kg) than sinomenine.

Experimental Protocols and Workflow

Typical In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

This model is frequently used to evaluate anti-rheumatic drugs and mimics many aspects of human RA.

  • Animal Model: Male Lewis rats are often used due to their susceptibility to CIA.[16][18][19]

  • Induction of Arthritis:

    • An emulsion is prepared by mixing type II collagen (e.g., from porcine or bovine source) with an adjuvant, typically Incomplete Freund's Adjuvant.[16][18][19]

    • On Day 0, rats are given a primary intradermal injection of the emulsion at the base of the tail.[16][18][19]

    • A booster injection may be given on Day 7.

  • Treatment Protocol:

    • Treatment with the test compounds (Sinomenine or Dexamethasone) or vehicle typically begins around Day 21-22 post-induction, when symptoms of arthritis (e.g., paw edema) are established.[16][18][19]

    • Sinomenine Dosing: Administered orally (gavage) or via injection at doses ranging from 50-120 mg/kg daily.[6][15]

    • Dexamethasone Dosing: Administered via intramuscular (IM) or subcutaneous (s.c.) injection at doses ranging from 0.225-2.25 mg/kg.[16][17]

  • Evaluation of Efficacy:

    • Clinical Scoring: Paw volume/edema is measured regularly using a plethysmometer. An arthritis index (AI) is scored based on the severity of redness and swelling in the joints.

    • Histopathology: At the end of the study, ankle joints are collected, sectioned, and stained (e.g., H&E for inflammation, Safranin O for cartilage) to assess synovial inflammation, cartilage damage, and bone erosion.[15]

    • Biomarker Analysis: Blood serum is collected to measure levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-drug antibodies using ELISA.[6] Synovial tissues can be analyzed for gene expression of inflammatory mediators via RT-PCR.[6]

Experimental Workflow Diagram

experimental_workflow Day0 Day 0: Arthritis Induction (Primary Collagen Injection) Day7 Day 7: Booster Injection (Optional) Day0->Day7 Day10_20 Days 10-20: Onset of Symptoms (Monitor for Paw Swelling) Day7->Day10_20 Day21 Day 21: Treatment Initiation (Grouping: Vehicle, SIN, DEX) Day10_20->Day21 Treatment_Period Treatment Period (Daily Dosing & Monitoring) Day21->Treatment_Period Monitoring Clinical Monitoring: - Paw Volume - Arthritis Index - Body Weight Treatment_Period->Monitoring Endpoint Study Endpoint (e.g., Day 35-42) Treatment_Period->Endpoint Analysis Terminal Analysis Endpoint->Analysis Histology Histopathology (Joints) Analysis->Histology ELISA Cytokine Analysis (Serum) (ELISA) Analysis->ELISA PCR Gene Expression (Tissue) (RT-PCR) Analysis->PCR

Figure 3. General experimental workflow for a CIA rat model.

Summary and Conclusion

This guide provides a comparative analysis of Sinomenine and the well-established corticosteroid, dexamethasone, in preclinical models of inflammation.

  • Mechanism: Both compounds effectively suppress key inflammatory pathways, particularly NF-κB. However, dexamethasone acts through the specific glucocorticoid receptor, leading to broad and potent effects, while sinomenine appears to have a more multitargeted profile, also modulating MAPK and PI3K/Akt signaling.[6][10][11]

  • Efficacy: Dexamethasone is demonstrably more potent, achieving significant anti-inflammatory effects at doses that are orders of magnitude lower than those required for sinomenine. In vitro, sinomenine shows efficacy comparable to dexamethasone for inhibiting certain cytokines like IL-6 at similar micromolar concentrations.[14]

  • Therapeutic Potential: Sinomenine's long history of clinical use for rheumatoid arthritis in China, combined with fewer reported cardiovascular and gastrointestinal side effects compared to NSAIDs, underscores its therapeutic relevance.[1] Dexamethasone remains a benchmark for potent anti-inflammatory action but its long-term use is associated with significant side effects.

For researchers and drug development professionals, sinomenine represents an interesting natural product with a proven clinical track record and a favorable side-effect profile for certain indications. While less potent than dexamethasone, its unique multi-target mechanism may offer advantages. Future research could focus on structural modifications of sinomenine to enhance its potency[3][5][20] or on combination therapies to leverage its distinct mechanism of action. Dexamethasone will continue to serve as a critical positive control and benchmark for the development of new anti-inflammatory agents.

References

A Comparative Analysis of Sinomenine N-oxide and Traditional NSAIDs in Inflammation Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Sinomenine (B1681799) N-oxide and its parent compound, Sinomenine, against traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document synthesizes available experimental data to elucidate their distinct mechanisms of action, efficacy, and safety profiles.

Executive Summary:

Traditional NSAIDs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis. This mechanism, while effective, is associated with a risk of gastrointestinal and cardiovascular adverse events, largely due to the inhibition of the homeostatic functions of COX-1.

In contrast, the alkaloid Sinomenine and its metabolite, Sinomenine N-oxide, appear to modulate inflammation through different molecular pathways. The available, though limited, evidence for this compound, and more extensive data for its parent compound, Sinomenine, points towards the inhibition of pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This fundamental mechanistic divergence suggests a potentially different efficacy and safety profile compared to traditional NSAIDs. A meta-analysis of clinical trials comparing Sinomenine with NSAIDs for rheumatoid arthritis indicated that Sinomenine was more effective in improving certain clinical markers and was associated with fewer digestive system adverse events[1][2]. However, it is crucial to note that specific experimental data for this compound remains scarce in publicly available literature.

Section 1: Mechanism of Action

Traditional NSAIDs: The Cyclooxygenase Pathway

Traditional NSAIDs, such as ibuprofen (B1674241) and naproxen, are non-selective inhibitors of the COX enzymes, COX-1 and COX-2[3][4].

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, including the protection of the gastric mucosa and regulation of platelet aggregation[3][4].

  • COX-2 is typically induced at sites of inflammation and is the primary mediator of the production of prostaglandins (B1171923) that cause pain and inflammation[3].

The inhibition of COX-2 is responsible for the therapeutic anti-inflammatory and analgesic effects of NSAIDs. Conversely, the simultaneous inhibition of COX-1 is largely responsible for their most common side effects, including gastric irritation and bleeding[4][5].

NSAID_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes_Physiological->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain NSAIDs Traditional NSAIDs NSAIDs->COX1 NSAIDs->COX2

Mechanism of Action of Traditional NSAIDs.
Sinomenine and this compound: NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of Sinomenine are primarily attributed to its ability to suppress the activation of the NF-κB and MAPK signaling pathways[6][7]. These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.

  • NF-κB Pathway: Sinomenine has been shown to inhibit the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of NF-κB target genes[7][8].

  • MAPK Pathway: Sinomenine can also inhibit the phosphorylation of key kinases in the MAPK cascade, such as p38, ERK1/2, and JNK, further downregulating the inflammatory response[9][10].

While direct evidence for this compound's mechanism is limited, a study has shown its potent ability to inhibit nitric oxide (NO) release, with an IC50 value of 23.04 µM[3]. This suggests an inhibitory effect on inducible nitric oxide synthase (iNOS), a gene transcriptionally regulated by NF-κB. However, another study indicated that this compound may induce the production of reactive oxygen species (ROS), which warrants further investigation into its safety profile[4].

Sinomenine_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK MAPK_Cascade MAPK Cascade (p38, ERK, JNK) Inflammatory_Stimuli->MAPK_Cascade IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 P p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Nucleus Nucleus p65_p50->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene_Transcription->Proinflammatory_Mediators Sinomenine Sinomenine Sinomenine->IKK Sinomenine->MAPK_Cascade

Anti-inflammatory Mechanism of Sinomenine.

Section 2: Quantitative Data Comparison

The following tables summarize the available quantitative data for the inhibitory activities of traditional NSAIDs and Sinomenine. It is important to reiterate that the data for this compound is currently limited to NO inhibition.

Table 1: In Vitro Inhibitory Activity of Traditional NSAIDs on COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen12800.15
Naproxen2.51.81.39
Diclofenac0.0760.0262.9
Indomethacin0.0090.310.029
Celecoxib826.812

Data compiled from various sources. Exact values may vary depending on the assay conditions.

Table 2: In Vitro Anti-inflammatory Activity of Sinomenine and this compound

CompoundTargetIC50 (µM)Cell/Assay System
This compound NO Production 23.04 LPS-stimulated macrophages [3]
SinomenineNO Production70.86 ± 1.00LPS-induced RAW 264.7 cells
SinomenineTNF-α~30-90Peritoneal macrophages and synoviocytes[3]
SinomenineIL-6~30-90Peritoneal macrophages and synoviocytes
SinomenineCOX-2 Expression-Inhibits expression in various cell types[7]

Section 3: Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • Test compounds and reference NSAIDs

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference NSAIDs in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or reference NSAID to the respective wells. Include control wells with solvent only.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at 590 nm at regular intervals for a set period (e.g., 5 minutes).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

COX_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Inhibitors) Start->Prepare_Reagents Plate_Setup Plate Setup (Enzyme, Buffer, Inhibitor) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Initiation Measurement Kinetic Measurement (Absorbance at 590 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate IC50) Measurement->Data_Analysis End End Data_Analysis->End

Workflow for COX Inhibition Assay.
NF-κB Luciferase Reporter Assay

Objective: To assess the inhibitory effect of a test compound on the NF-κB signaling pathway.

Principle: This assay utilizes a cell line that has been stably or transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin.

Materials:

  • HEK293T or similar cell line

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • NF-κB activator (e.g., TNF-α or LPS)

  • Test compound

  • Lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.

  • Pre-incubate for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) and incubate for an appropriate time (e.g., 6-8 hours).

  • Lyse the cells and transfer the lysate to a luminometer plate.

  • Add the luciferase assay substrate and measure the firefly luciferase activity.

  • Add a stop reagent and measure the Renilla luciferase activity (for normalization).

  • Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition of NF-κB activation.

Section 4: Conclusion and Future Directions

The comparison between this compound and traditional NSAIDs highlights a significant divergence in their anti-inflammatory mechanisms. While NSAIDs are potent inhibitors of the COX pathway, their clinical utility is often limited by mechanism-based side effects. Sinomenine and its N-oxide metabolite represent a compelling alternative, targeting distinct intracellular signaling pathways (NF-κB and MAPK) to suppress inflammation.

Future research should prioritize:

  • Direct, head-to-head preclinical studies comparing the anti-inflammatory and analgesic efficacy of this compound with various traditional NSAIDs in validated animal models of inflammation and pain.

  • Comprehensive investigation of the mechanism of action of this compound , including its effects on the COX pathway, and a detailed analysis of its impact on the NF-κB and MAPK signaling cascades.

  • In-depth safety and toxicology studies of this compound, with a particular focus on its potential to induce oxidative stress and its gastrointestinal and cardiovascular safety profile.

A thorough understanding of these aspects will be critical in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Unveiling the Potential of Sinomenine N-oxide: A Comparative Analysis for Therapeutic Targeting in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive evaluation of Sinomenine (B1681799) N-oxide (SNO), a major metabolite of the anti-inflammatory compound Sinomenine (SIN), is now available for researchers and drug development professionals. This guide provides a detailed comparison of SNO's therapeutic potential against its parent compound and other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the validation of SNO as a potential therapeutic target in inflammatory diseases.

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history of use in traditional medicine for treating inflammatory conditions like rheumatoid arthritis.[1][2] Its clinical application has been bolstered by numerous studies demonstrating its anti-inflammatory, immunosuppressive, and analgesic properties.[3][4][5] The primary mechanism of action for Sinomenine involves the modulation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)-Akt.[3][6][7]

As a major metabolite, Sinomenine N-oxide presents a unique profile for investigation. Understanding its distinct pharmacological activities is crucial for a complete picture of Sinomenine's therapeutic effects and for exploring the potential of SNO as a standalone therapeutic agent. This guide synthesizes available data to facilitate a clear, evidence-based assessment.

Comparative Anti-inflammatory Efficacy

A pivotal study directly compared the anti-inflammatory effects of Sinomenine (SIN), this compound (SNO), and another major metabolite, N-demethylsinomenine (DS), in a lipopolysaccharide (LPS)-induced inflammatory model using RAW264.7 macrophage cells. The results, summarized below, indicate a nuanced role for SNO.

CompoundConcentrationInhibition of IL-6 ProductionInhibition of TNF-α ProductionEffect on NF-κB Nuclear Translocation
Sinomenine (SIN) PretreatmentAmelioratedAmelioratedAmeliorated
This compound (SNO) up to 200 μMLimited attenuationLimited attenuationLimited attenuation
N-demethylsinomenine (DS) up to 200 μMLimited attenuationLimited attenuationLimited attenuation

Data sourced from Li et al., 2020.[8]

The data reveals that Sinomenine is the primary contributor to the anti-inflammatory effects observed, with both SNO and DS showing limited direct inhibitory activity on the production of pro-inflammatory cytokines IL-6 and TNF-α, as well as on the nuclear translocation of NF-κB, at the tested concentrations.[8]

Interestingly, the study also highlighted a contrasting effect of SNO on reactive oxygen species (ROS) production. While SIN is known to possess antioxidant properties, SNO was found to induce ROS production.[8] This finding suggests a complex role for SNO that may differ significantly from its parent compound and warrants further investigation into its potential pro-oxidative effects.

Signaling Pathways and Experimental Workflows

The anti-inflammatory action of Sinomenine, and by extension the context for evaluating SNO, is rooted in its ability to modulate critical signaling cascades. The following diagrams illustrate the established pathway for Sinomenine and the experimental workflow used to assess the comparative efficacy of SIN, SNO, and DS.

G Sinomenine's Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates NFkB NF-κB IkB IκBα IKK->IkB phosphorylates p65p50 p65/p50 IkB->p65p50 releases nucleus Nucleus p65p50->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines induces transcription of SIN Sinomenine SIN->NFkB inhibits

Caption: Sinomenine's inhibitory effect on the NF-κB signaling pathway.

G Experimental Workflow for Comparative Analysis cluster_cell_culture Cell Culture and Treatment cluster_assays Assays cluster_data Data Analysis raw_cells RAW264.7 Cells pretreatment Pretreatment with SIN, SNO, or DS raw_cells->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation elisa ELISA for IL-6 and TNF-α lps_stimulation->elisa western_blot Western Blot for NF-κB Nuclear Translocation lps_stimulation->western_blot ros_assay ROS Production Assay lps_stimulation->ros_assay comparison Comparative Analysis of Anti-inflammatory Effects elisa->comparison western_blot->comparison ros_assay->comparison

Caption: Workflow for evaluating the anti-inflammatory effects of Sinomenine and its metabolites.

Detailed Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental protocols are provided below.

LPS-Induced Inflammation in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pretreated with varying concentrations of Sinomenine (SIN), this compound (SNO), or N-demethylsinomenine (DS) for a specified duration (e.g., 1 hour).

  • Inflammatory Stimulus: Following pretreatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time period (e.g., 24 hours) to induce an inflammatory response.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Sample Collection: After LPS stimulation, the cell culture supernatant is collected.

  • Assay Procedure: The concentrations of IL-6 and TNF-α in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The absorbance is read at the appropriate wavelength, and the cytokine concentrations are calculated based on a standard curve.

Western Blot for NF-κB Nuclear Translocation
  • Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from the treated cells using a nuclear extraction kit.

  • Protein Quantification: The protein concentration of each fraction is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the p65 subunit of NF-κB. After washing, the membrane is incubated with a secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Production Assay
  • Cell Preparation: Cells are cultured and treated as described in the inflammation protocol.

  • Staining: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: The level of ROS production is proportional to the fluorescence intensity.

Conclusion and Future Directions

The available evidence suggests that this compound does not share the same direct anti-inflammatory potency as its parent compound, Sinomenine, particularly concerning the inhibition of key pro-inflammatory cytokines and NF-κB signaling.[8] However, its unique pro-oxidative properties open new avenues for research.[8] Further studies are warranted to elucidate the specific mechanisms underlying SNO's effects and to explore its potential therapeutic applications, which may be distinct from those of Sinomenine. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their validation of this compound as a potential therapeutic target.

References

Comparative Analysis of Sinomenine Antibody Cross-Reactivity with Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of anti-Sinomenine antibodies with its major metabolite, Sinomenine N-oxide. The following sections detail hypothetical experimental data, comprehensive protocols for assessing cross-reactivity, and the relevant signaling pathways of Sinomenine, offering a framework for immunological assessment in drug development and monitoring.

Data Presentation: Antibody Cross-Reactivity

The cross-reactivity of an antibody is a critical parameter in the development of specific immunoassays. It defines the extent to which the antibody binds to compounds other than the target analyte. In the context of therapeutic drug monitoring or pharmacokinetic studies of Sinomenine, it is crucial to understand the potential for its metabolites, such as this compound, to interfere with the assay.

The following table summarizes hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal anti-Sinomenine antibody. The cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Sinomenine / IC50 of Test Compound) x 100

Where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
Sinomenine Sinomenine Structure25100%
This compound this compound Structure25010%
N-demethylsinomenine N-demethylsinomenine5005%
Morphine Morphine Structure>10,000<0.1%

Note: The data presented in this table is illustrative and intended to provide a framework for comparison. Actual experimental results may vary.

Experimental Protocols

The determination of antibody cross-reactivity for small molecules like Sinomenine is typically performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials:

  • High-binding 96-well microplates

  • Sinomenine-protein conjugate (e.g., Sinomenine-BSA) for coating

  • Anti-Sinomenine primary antibody

  • Sinomenine standard

  • This compound and other potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of Sinomenine-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competition:

    • Prepare serial dilutions of the Sinomenine standard and the test compounds (e.g., this compound) in assay buffer.

    • Add 50 µL of the standard or test compound dilutions to the wells.

    • Add 50 µL of the primary anti-Sinomenine antibody (at a pre-optimized dilution) to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the Sinomenine concentration. Determine the IC50 values for Sinomenine and the test compounds. Calculate the percent cross-reactivity using the formula mentioned above.

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Testing

G cluster_prep Plate Preparation cluster_assay Competitive Binding & Detection cluster_analysis Data Analysis p1 Coat Plate with Sinomenine-BSA Conjugate p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 a1 Add Standards/Samples (Sinomenine, this compound) p4->a1 a2 Add Primary Antibody (Anti-Sinomenine) a1->a2 a3 Incubate (Competition) a2->a3 a4 Wash a3->a4 a5 Add Secondary Antibody-HRP a4->a5 a6 Wash a5->a6 a7 Add TMB Substrate a6->a7 a8 Add Stop Solution a7->a8 d1 Read Absorbance at 450 nm a8->d1 d2 Calculate IC50 Values d1->d2 d3 Determine % Cross-Reactivity d2->d3

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Signaling Pathways of Sinomenine

Sinomenine has been shown to exert its anti-inflammatory and immunomodulatory effects through the modulation of several key signaling pathways.[1][2] Understanding these pathways is essential for contextualizing the pharmacological activity of Sinomenine and its metabolites.

G cluster_pathways Sinomenine Signaling Pathways sinomenine Sinomenine ikk IKK sinomenine->ikk Inhibits jnk p-JNK sinomenine->jnk Inhibits p38 p-p38 sinomenine->p38 Inhibits erk p-ERK sinomenine->erk Inhibits nfkb_pathway NF-κB Pathway ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus_nfkb NF-κB (in Nucleus) nfkb->nucleus_nfkb Translocates inflammation_nfkb Inflammatory Gene Expression (TNF-α, IL-6) nucleus_nfkb->inflammation_nfkb Activates mapk_pathway MAPK Pathway inflammation_mapk Inflammatory Response jnk->inflammation_mapk p38->inflammation_mapk erk->inflammation_mapk

Caption: Sinomenine inhibits inflammatory responses via NF-κB and MAPK pathways.

References

A Comparative Analysis of the Bioavailability of Sinomenine and its Metabolite, Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioavailability of Sinomenine (B1681799), a bioactive alkaloid, and its major metabolite, Sinomenine N-oxide. The information presented is based on available preclinical pharmacokinetic studies. It is important to note that while extensive data exists for the oral bioavailability of Sinomenine, there is a lack of studies involving the direct administration of this compound. Therefore, this guide will focus on comparing the pharmacokinetic profile of the parent drug, Sinomenine, with the formation and detection of its metabolite, this compound, following Sinomenine administration.

Pharmacokinetic Profiles: Sinomenine and its N-oxide Metabolite

Sinomenine generally exhibits good oral bioavailability in preclinical models. Following oral administration, it is metabolized in the liver, with this compound being one of the identified metabolites.

Table 1: Pharmacokinetic Parameters of Sinomenine in Rats after Oral Administration
Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀-t (mg·h/L)Bioavailability (%)Reference
305.235 ± 0.3900.529.206 ± 4.062Not Reported[1]
6011.581 ± 0.9420.578.879 ± 5.129Not Reported[1]
90Not Reported~0.67Not Reported~80[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

There is limited quantitative data available for the pharmacokinetic parameters of this compound as a metabolite following the oral administration of Sinomenine. One study successfully developed a method to simultaneously determine Sinomenine and its metabolites, including this compound, in rat plasma after a single 5 mg/kg oral dose of Sinomenine, suggesting its rapid metabolism[3].

Experimental Protocols

The data presented in this guide are derived from studies employing standard pharmacokinetic experimental designs. Below is a summary of a typical protocol for evaluating the pharmacokinetics of Sinomenine in rats.

Representative Experimental Protocol for Oral Pharmacokinetic Study of Sinomenine in Rats
  • Subjects: Male Sprague-Dawley rats.

  • Administration: Sinomenine monomer administered orally via gavage at doses of 30 and 60 mg/kg.[1]

  • Blood Sampling: Blood samples are collected from the tail vein at various time points post-administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.

  • Analytical Method: The concentration of Sinomenine in plasma samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method.[1] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution. Detection is performed using a UV detector.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[1]

Metabolic Pathway and Experimental Workflow

To visualize the relationship between Sinomenine and this compound and the process of their analysis, the following diagrams are provided.

cluster_0 Metabolism Sinomenine Sinomenine Metabolism Hepatic Metabolism (e.g., CYP450 enzymes) Sinomenine->Metabolism SNO This compound Metabolism->SNO N-oxidation Other Other Metabolites Metabolism->Other

Metabolic pathway of Sinomenine.

cluster_1 Experimental Workflow start Oral Administration of Sinomenine to Rats sampling Serial Blood Sampling start->sampling processing Plasma Separation sampling->processing analysis HPLC or LC-MS/MS Analysis processing->analysis data Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) analysis->data

Pharmacokinetic study workflow.

Conclusion

The available evidence strongly indicates that Sinomenine is well-absorbed after oral administration, with a bioavailability of approximately 80% in rats.[2] It undergoes rapid metabolism, leading to the formation of metabolites, including this compound.[3] A direct comparative bioavailability study between Sinomenine and this compound is currently unavailable in the scientific literature. Such a study would require the oral administration of this compound and the subsequent determination of its pharmacokinetic profile. Future research in this area would be invaluable for a more comprehensive understanding of the relative contributions of Sinomenine and its metabolites to the overall pharmacological activity.

References

A Head-to-Head Comparison of Sinomenine Metabolites in Inflammation and Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sinomenine (B1681799), an alkaloid isolated from the medicinal plant Sinomenium acutum, has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, immunosuppressive, and analgesic effects.[1][2] Upon administration, sinomenine is metabolized into several derivatives, with N-demethylsinomenine (DS) and sinomenine-N-oxide (SNO) being two of the major metabolites.[3] Understanding the distinct biological activities of these metabolites is crucial for optimizing therapeutic strategies and developing new drug candidates. This guide provides a head-to-head comparison of sinomenine and its key metabolites, supported by experimental data.

Comparative Analysis of Anti-Inflammatory and Analgesic Efficacy

Recent studies have begun to elucidate the individual pharmacological profiles of sinomenine and its primary metabolites, revealing significant differences in their efficacy.

Anti-Inflammatory Activity:

A key study directly compared the anti-inflammatory effects of sinomenine (SIN) with its metabolites, N-demethylsinomenine (DS) and sinomenine-N-oxide (SNO), in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. The results clearly indicate that sinomenine itself is the primary driver of the parent drug's anti-inflammatory action. In contrast, both DS and SNO exhibited limited ability to attenuate the production of pro-inflammatory cytokines.[3] Furthermore, SNO was found to induce the production of reactive oxygen species (ROS), suggesting a potential for pro-oxidant effects that warrants further investigation.[3]

Analgesic Effects:

In the context of pain management, N-demethylsinomenine has emerged as a potent active metabolite. A comparative study in mouse models of chronic neuropathic and inflammatory pain demonstrated that N-demethylsinomenine not only possesses significant anti-allodynic effects but may be more potent than the parent compound in certain conditions.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies on the anti-inflammatory and analgesic activities of sinomenine and its metabolites.

Table 1: Comparative Anti-Inflammatory Activity in LPS-Induced RAW264.7 Cells

CompoundConcentrationEffect on IL-6 and TNF-α LevelsROS Production
Sinomenine (SIN) PretreatmentAmelioratedNot reported
N-demethylsinomenine (DS) Up to 200 μMLimited attenuationNot reported
Sinomenine-N-oxide (SNO) Up to 200 μMLimited attenuationInduced

Data sourced from Gao et al., 2020.[3]

Table 2: Comparative Analgesic Potency in a CFA-Induced Inflammatory Pain Model in Mice

CompoundED₅₀ (95% CL)Maximal Possible Effect (% MPE) at 40 mg/kg
Sinomenine 30.1 (22.3, 40.5) mg/kg63.0%
N-demethylsinomenine 21.5 (18.2, 25.5) mg/kg83.0%

Data sourced from Ou et al., 2021.[4]

Experimental Protocols

1. Anti-Inflammatory Assay in RAW264.7 Macrophages

  • Cell Culture and Treatment: RAW264.7 cells were cultured and seeded in 96-well plates. The cells were pretreated with sinomenine, N-demethylsinomenine, or sinomenine-N-oxide before being stimulated with 500 ng/mL lipopolysaccharide (LPS) to induce an inflammatory response.[3][6]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3][6]

  • NF-κB Nuclear Translocation: The effect of the compounds on the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response, was evaluated.[3]

  • Reactive Oxygen Species (ROS) Assessment: The production of ROS induced by the compounds was also assessed.[3]

2. In Vivo Pain Models in Mice

  • Animals: Male ICR mice were used for the experiments.

  • Chronic Constriction Injury (CCI) Model of Neuropathic Pain: The sciatic nerve of the mice was loosely ligated to induce neuropathic pain.

  • Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain: CFA was injected into the plantar surface of the mouse's hind paw to induce localized inflammation and pain.

  • Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold (PWT) in response to a mechanical stimulus (von Frey filaments) was measured to assess pain sensitivity.

  • Drug Administration: N-demethylsinomenine and sinomenine were administered intraperitoneally (i.p.) at doses ranging from 10 to 40 mg/kg.[4]

  • Data Analysis: The anti-allodynic effects were expressed as the maximal possible effect (% MPE), and the dose-response curves were used to calculate the ED₅₀ values.[4]

Visualizing the Pathways

Metabolic Pathway of Sinomenine

The biotransformation of sinomenine primarily involves N-demethylation and N-oxidation, leading to the formation of N-demethylsinomenine and sinomenine-N-oxide, respectively.

G SIN Sinomenine DS N-demethylsinomenine SIN->DS N-demethylation (CYP3A4, CYP2C19) SNO Sinomenine-N-oxide SIN->SNO N-oxidation (CYP3A4, ROS)

Metabolic conversion of Sinomenine.

Key Signaling Pathways in Sinomenine's Bioactivity

Sinomenine and its derivatives exert their pharmacological effects by modulating several key signaling pathways involved in inflammation and pain.[1][7][8] These include the NF-κB, MAPK, and JAK/STAT pathways.

G cluster_0 Pharmacological Intervention cluster_1 Signaling Pathways cluster_2 Cellular Responses SIN Sinomenine & Derivatives NFkB NF-κB Pathway SIN->NFkB Inhibits MAPK MAPK Pathway SIN->MAPK Inhibits JAK_STAT JAK/STAT Pathway SIN->JAK_STAT Inhibits Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Pain Pain MAPK->Pain JAK_STAT->Inflammation Cell_Proliferation Cell Proliferation JAK_STAT->Cell_Proliferation

Modulation of key signaling pathways.

References

Differential Effects of Sinomenine and Sinomenine N-oxide on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Sinomenine (B1681799) and its major metabolite, Sinomenine N-oxide, with a focus on their differential impact on gene expression and related signaling pathways. The information presented is based on available experimental data from peer-reviewed literature. While direct comparative transcriptomic studies are currently lacking, this guide synthesizes data from individual studies to highlight their distinct pharmacological profiles.

Comparative Summary of Biological Activities

Sinomenine is a bioactive alkaloid with well-documented anti-inflammatory, immunosuppressive, and neuroprotective properties.[1][2] Its effects are mediated through the regulation of various genes and signaling pathways.[3] this compound is one of the primary metabolites of Sinomenine.[4] However, research indicates that its biological activity differs significantly from the parent compound.

FeatureSinomenineThis compound
Anti-inflammatory Activity Potent inhibitor of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[4][5]Limited to no significant inhibition of TNF-α and IL-6.[4]
NF-κB Signaling Strong inhibitor of NF-κB nuclear translocation and activation.[4][6][7]Limited to no effect on NF-κB nuclear translocation.[4]
Nrf2 Signaling Activator of the Nrf2-ARE pathway, leading to the expression of antioxidant genes (HO-1, NQO1).[1][8][9][10]No reported activity.
JAK/STAT Signaling Modulates the JAK/STAT pathway, affecting cytokine signaling.[3][11][12]No reported activity.
Effect on MMP9 Expression Inhibits the expression of Matrix Metallopeptidase 9 (MMP9).[13][14]No reported activity.
Reactive Oxygen Species (ROS) Can exhibit both antioxidant effects (via Nrf2) and pro-oxidant effects depending on the context.[15][16]Induces the production of Reactive Oxygen Species (ROS).[4]
Nitric Oxide (NO) Production Inhibits iNOS expression and NO production.[17]Reported to have a high inhibitory effect on NO release in one study.[18]

Quantitative Data on Anti-inflammatory Effects

The following data is summarized from a study by Li et al. (2020), which directly compared the anti-inflammatory effects of Sinomenine (SIN), N-demethylsinomenine (DS), and this compound (SNO) in LPS-induced RAW264.7 macrophages.[4]

Table 1: Effect on Pro-inflammatory Cytokine Production

Compound (Concentration)IL-6 Production (% of LPS control)TNF-α Production (% of LPS control)
LPS (1 µg/mL)100%100%
SIN (50 µM)Significantly ReducedSignificantly Reduced
SIN (100 µM)Significantly ReducedSignificantly Reduced
SIN (200 µM)Significantly ReducedSignificantly Reduced
SNO (up to 200 µM)No Significant ReductionNo Significant Reduction
DS (up to 200 µM)No Significant ReductionNo Significant Reduction

Table 2: Effect on NF-κB p65 Nuclear Translocation

TreatmentNF-κB p65 in Nucleus
ControlLow
LPS (1 µg/mL)High
SIN (200 µM) + LPSSignificantly Reduced vs. LPS
SNO (200 µM) + LPSNo Significant Reduction vs. LPS
DS (200 µM) + LPSNo Significant Reduction vs. LPS

Note: "Significantly Reduced" indicates a statistically significant decrease as reported in the original study. The exact percentage of reduction was presented graphically in the source.

Signaling Pathways and Metabolic Conversion

The differential effects of Sinomenine and this compound can be attributed to their distinct interactions with key cellular signaling pathways.

metabolic_pathway SIN Sinomenine SNO This compound SIN->SNO CYP3A4, ROS DS N-demethylsinomenine SIN->DS CYP3A4, CYP2C19 SNO->SIN Xanthine Oxidase, Fe2+, Heme

Metabolic conversion of Sinomenine.

Sinomenine is metabolized by cytochrome P450 enzymes (CYP3A4, CYP2C19) and reactive oxygen species (ROS) into this compound and N-demethylsinomenine.[4] Interestingly, this compound can be reduced back to Sinomenine, indicating a cyclic metabolic pathway.[4]

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation SIN Sinomenine SIN->IKK Inhibits SNO This compound SNO->IKK No significant effect IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription

Inhibition of the NF-κB pathway by Sinomenine.

Sinomenine exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway.[5] It prevents the phosphorylation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.[19] In contrast, this compound does not significantly inhibit this pathway.[4]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIN Sinomenine Keap1_Nrf2 Keap1-Nrf2 Complex SIN->Keap1_Nrf2 Dissociates Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Releases ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Transcription

Activation of the Nrf2 pathway by Sinomenine.

Sinomenine is also known to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[8][20] By promoting the nuclear translocation of Nrf2, Sinomenine upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[9] There is currently no evidence to suggest that this compound activates this protective pathway.

Experimental Protocols

The following are summaries of the key experimental protocols adapted from Li et al. (2020) for the assessment of anti-inflammatory activity.[4]

Anti-inflammatory Assay in LPS-induced RAW264.7 Cells
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.[2]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Sinomenine or this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[21]

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.[22]

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[21][23][24]

NF-κB Nuclear Translocation Assay
  • Cell Culture and Treatment: RAW264.7 cells are cultured on glass coverslips in 6-well plates and treated with Sinomenine or this compound followed by LPS stimulation as described above.

  • Fixation and Permeabilization: After treatment, cells are washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde, and permeabilized with a detergent such as 0.1% Triton X-100.

  • Immunofluorescence Staining:

    • Cells are blocked with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS) to prevent non-specific antibody binding.

    • Cells are then incubated with a primary antibody specific for the p65 subunit of NF-κB.[25]

    • After washing, cells are incubated with a fluorescently-labeled secondary antibody.

    • The nuclei are counterstained with a DNA-binding dye such as DAPI.

  • Microscopy and Analysis: The coverslips are mounted on microscope slides, and the subcellular localization of NF-κB p65 is visualized using a fluorescence or confocal microscope. The translocation of NF-κB is quantified by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.[26][27][28]

Conclusion

The available evidence strongly indicates that Sinomenine and its metabolite, this compound, have markedly different effects on gene expression and cellular signaling. Sinomenine is a potent anti-inflammatory agent that modulates the expression of numerous genes through its inhibitory effects on the NF-κB and JAK/STAT pathways and its activating effect on the protective Nrf2 pathway. In contrast, this compound demonstrates limited anti-inflammatory activity and may even contribute to oxidative stress through the induction of ROS. These findings underscore the importance of the parent compound, Sinomenine, for the observed therapeutic effects. Further research, including direct comparative transcriptomic and proteomic analyses, is warranted to fully elucidate the differential molecular mechanisms of Sinomenine and its metabolites.

References

A Comparative Safety Profile of Sinomenine and Sinomenine N-oxide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the safety profiles of parent compounds and their metabolites is paramount. This guide provides a detailed comparison of the safety profiles of Sinomenine (B1681799), an alkaloid with anti-inflammatory properties, and its major metabolite, Sinomenine N-oxide. This comparison is based on available experimental data to inform preclinical research and development.

Executive Summary

Sinomenine is an alkaloid extracted from the medicinal plant Sinomenium acutum and has been investigated for its anti-inflammatory, immunosuppressive, and analgesic properties.[1] Its clinical use is associated with a range of side effects, from mild gastrointestinal discomfort to severe allergic reactions.[2][3] In contrast, this compound, a primary metabolite of Sinomenine, has demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production.[4][5] However, one in vitro study has indicated that this compound may induce the production of reactive oxygen species (ROS), suggesting a potential for cellular toxicity.[5]

Currently, there is a notable lack of direct comparative safety studies between Sinomenine and this compound in vivo. The available data primarily focuses on the safety profile of the parent compound, Sinomenine, with limited toxicological information available for this compound.

Quantitative Safety Data

The following table summarizes the available quantitative toxicological data for Sinomenine. No in vivo LD50 data for this compound has been identified in the reviewed literature.

ParameterSinomenineThis compoundSource
Oral LD50 (Mouse) 580 mg/kgNot available[6]
Intraperitoneal LD50 (Rat) 535 ± 4 mg/kgNot available[1]
Subcutaneous LD50 (Rat) 580 ± 51 mg/kgNot available[1]
Oral LD50 (Rat, normal) 805 mg/kgNot available[7][8]
Oral LD50 (Rat, adjuvant-induced arthritis) 1179 mg/kgNot available[7][8]
In vitro IC50 (NO inhibition) Weaker activity23.04 µM[5][9]
In vitro Cytotoxicity IC50 (RAW264.7 cells) >100 µMNot available[10]

Adverse Effects Profile

Sinomenine

Sinomenine has been associated with a variety of adverse effects in both clinical and preclinical studies:

  • Common Side Effects: Gastrointestinal symptoms such as nausea, vomiting, and diarrhea are frequently reported.[2]

  • Histamine-Related Effects: As a potent histamine-releasing agent, Sinomenine can cause injection site flare, itching, edema around the lips and eyelids, and headache.[2]

  • Central Nervous System: At high doses, it can lead to convulsive central excitation.[2] Sedation and decreased motor activity have also been observed at high doses.[1]

  • Severe Reactions: A fatal case of toxic epidermal necrolysis (TEN) has been associated with Sinomenine use.[3]

This compound

Direct evidence of adverse effects for this compound in vivo is currently lacking. However, an in vitro study has shown that it can induce the production of reactive oxygen species (ROS).[5] Elevated ROS levels are linked to oxidative stress and can contribute to cellular damage. Further investigation is required to understand the in vivo implications of this finding.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Rats for Sinomenine Hydrochloride

This protocol is based on studies assessing the acute toxicity of Sinomenine Hydrochloride (SH).[7][8]

  • Animal Model: Female Sprague Dawley rats are used. A distinction is made between normal rats and rats with adjuvant-induced arthritis (AIA) to assess the influence of pathological state on toxicity.

  • Dosage Administration: SH is administered via intragastric gavage at varying doses. For normal rats, doses may range from 400 to 1600 mg/kg. For AIA rats, the dose range may be extended, for example, from 400 to 2000 mg/kg, due to potentially higher tolerance.

  • Observation: Following administration, mortality rates and clinical symptoms are recorded over a specified period.

  • Data Analysis: The median lethal dose (LD50) is calculated using statistical software such as SPSS.

In Vitro Nitric Oxide (NO) Production Inhibition Assay

This protocol is relevant for assessing the anti-inflammatory activity of both compounds.[4][9]

  • Cell Line: RAW264.7 macrophage cells are commonly used.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Treatment: Cells are pre-treated with various concentrations of Sinomenine or this compound.

  • Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of each compound in inhibiting NO production.

In Vitro Reactive Oxygen Species (ROS) Production Assay

This protocol is used to evaluate the potential for oxidative stress induction.[5]

  • Cell Line: RAW264.7 cells can be used.

  • Treatment: Cells are treated with the test compound (e.g., this compound at a concentration such as 10 µM).

  • ROS Detection: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells. In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathways and Mechanisms of Toxicity

Sinomenine

Sinomenine's pharmacological and toxicological effects are mediated through various signaling pathways. It is known to inhibit the activation of NF-κB, a key regulator of inflammation.[11] However, some of its adverse effects are linked to histamine (B1213489) release.[2] Furthermore, at high concentrations, Sinomenine has been shown to induce ROS generation, which can contribute to cellular damage and apoptosis.[8]

Sinomenine_Signaling Sinomenine Sinomenine Histamine_Release Histamine Release Sinomenine->Histamine_Release NF_kB_Inhibition NF-κB Inhibition Sinomenine->NF_kB_Inhibition ROS_Production ROS Production (High Concentration) Sinomenine->ROS_Production Adverse_Effects Adverse Effects (e.g., Allergic Reactions) Histamine_Release->Adverse_Effects Anti_inflammatory_Effects Anti-inflammatory Effects NF_kB_Inhibition->Anti_inflammatory_Effects Cellular_Damage Cellular Damage ROS_Production->Cellular_Damage

Caption: Signaling pathways affected by Sinomenine.

This compound

The known mechanism of action for this compound is its potent inhibition of NO production, which underlies its anti-inflammatory effects.[4][5] The induction of ROS in vitro suggests a potential mechanism for toxicity that warrants further investigation.[5]

Sinomenine_N_oxide_Signaling SNO This compound NO_Inhibition Nitric Oxide (NO) Production Inhibition SNO->NO_Inhibition ROS_Production ROS Production (in vitro) SNO->ROS_Production Anti_inflammatory_Effects Anti-inflammatory Effects NO_Inhibition->Anti_inflammatory_Effects Potential_Toxicity Potential for Cellular Toxicity ROS_Production->Potential_Toxicity

Caption: Known effects of this compound.

Experimental Workflow for Comparative Safety Assessment

A robust preclinical safety assessment would involve a head-to-head comparison of Sinomenine and this compound. The following workflow outlines a potential experimental design.

Comparative_Safety_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Rodent Model) Cell_Viability Cell Viability Assays (e.g., MTT, LDH) Acute_Toxicity Acute Toxicity (LD50) Single Dose Escalation Cell_Viability->Acute_Toxicity NO_Assay Nitric Oxide Production Assay NO_Assay->Acute_Toxicity ROS_Assay ROS Production Assay ROS_Assay->Acute_Toxicity Genotoxicity Genotoxicity Assays (e.g., Ames test, Micronucleus test) Genotoxicity->Acute_Toxicity Subchronic_Toxicity Subchronic Toxicity Repeated Dose (e.g., 28-day) Acute_Toxicity->Subchronic_Toxicity Histopathology Histopathology of Major Organs Subchronic_Toxicity->Histopathology Clinical_Chemistry Clinical Chemistry & Hematology Subchronic_Toxicity->Clinical_Chemistry Data_Analysis Comparative Data Analysis Histopathology->Data_Analysis Clinical_Chemistry->Data_Analysis Start Test Compounds: Sinomenine & this compound Start->Cell_Viability Start->NO_Assay Start->ROS_Assay Start->Genotoxicity Safety_Profile Establish Comparative Safety Profile Data_Analysis->Safety_Profile

Caption: Proposed workflow for comparative safety assessment.

Conclusion and Future Directions

The available data indicates that Sinomenine has a well-documented but complex safety profile with a range of adverse effects. In contrast, its metabolite, this compound, shows promise as a potent anti-inflammatory agent but has a significant gap in its safety and toxicology data. The in vitro finding that this compound induces ROS production highlights the need for further investigation into its potential for oxidative stress-related toxicity in vivo.

For a comprehensive understanding, direct comparative studies are essential. Future research should prioritize determining the acute and chronic toxicity of this compound in animal models, including the establishment of an LD50 value. Furthermore, detailed mechanistic studies are required to elucidate the pathways involved in its potential toxicity and to compare them directly with those of the parent compound, Sinomenine. This will enable a more complete risk-benefit assessment for the development of either compound as a therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of Sinomenine N-oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle Sinomenine N-oxide with the appropriate personal protective equipment (PPE). Based on the hazard profile of Sinomenine, which is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation, the following PPE is mandatory[1][2]:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Protective gloves.

  • Body Protection: A lab coat or long-sleeved work clothes.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a dust mask or appropriate respirator is necessary.

Always wash hands thoroughly after handling the compound[1]. Do not eat, drink, or smoke in areas where this compound is handled or stored[1].

Quantitative Data Summary

For the parent compound, Sinomenine, the following toxicological data is available and should be considered as a conservative proxy for this compound in the absence of specific data.

Hazard ClassificationDataSource
Acute Toxicity, Oral (Category 4)LD50: 580 mg/kg (Mouse)[3]
Skin Corrosion/Irritation (Category 2)Causes skin irritation
Serious Eye Damage/Irritation (Category 2A)Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory tract irritation

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, contaminated solutions, and contaminated lab supplies (e.g., gloves, wipes, pipette tips), as hazardous waste[4][5].

  • Segregate this compound waste from other waste streams to prevent accidental reactions. Store it separately from incompatible materials such as strong oxidizing agents[6].

2. Waste Containment:

  • Solid Waste:

    • Dispose of solid this compound in its original container whenever possible[4][7].

    • If the original container is not available or suitable, use a new, compatible, and clearly labeled container with a secure, leak-proof screw-on cap[4][6].

    • Contaminated lab supplies such as gloves and wipes should be double-bagged in clear plastic bags for visual inspection[4].

  • Liquid Waste:

    • Collect aqueous solutions containing this compound in a dedicated, compatible container with a leak-proof screw-on cap[4][6]. Do not fill containers beyond 90% capacity to allow for expansion[6].

    • Do not dispose of this compound solutions down the drain[8].

  • Empty Containers:

    • Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste[5]. After triple-rinsing, the container may be disposed of as regular trash, though local regulations may vary[5].

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "solid waste," "aqueous solution")[5][7].

  • Store waste containers in a designated Satellite Accumulation Area (SAA)[6].

  • Ensure all containers are kept closed except when adding waste[4][5].

  • Place liquid waste containers in secondary containment to capture any potential leaks[4].

4. Waste Disposal Request:

  • Contact your institution's Environmental Health & Safety (EH&S) department to request a hazardous waste pickup[4][5].

  • Follow your institution's specific procedures for scheduling a waste collection. Hazardous waste must typically be collected within a specified timeframe (e.g., 90 days) from the start of accumulation[4].

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment cluster_label_store Labeling & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Identify this compound Waste Stream A->B C Segregate from Incompatible Waste B->C D Select Compatible Waste Container C->D E Transfer Waste to Container D->E F Securely Cap Container E->F G Label Container as 'Hazardous Waste' F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Request Waste Pickup from Environmental Health & Safety (EH&S) H->I J Document Waste Disposal I->J

Caption: Experimental Workflow for this compound Disposal.

Logical Decision-Making for Disposal Route

G A Is the material this compound or contaminated with it? B Treat as Hazardous Chemical Waste A->B Yes C Follow General Laboratory Waste Procedures A->C No D Is the waste solid? B->D E Is the waste liquid? B->E F Package in a sealed, labeled container or double-bag D->F Yes G Collect in a sealed, labeled, leak-proof container with secondary containment E->G Yes H Store in SAA and contact EH&S for disposal F->H G->H

Caption: Decision tree for the proper disposal route of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Sinomenine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Sinomenine N-oxide, a metabolite of the anti-inflammatory and anti-rheumatic compound Sinomenine.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk when handling this compound. This includes protection for the eyes, face, hands, and body, as well as respiratory protection when necessary.

PPE CategoryRecommended EquipmentStandard/Specification
Eye and Face Protection Chemical safety goggles or a face shield.ANSI/ISEA Z87.1 or equivalent.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).EN 374 or equivalent. Gloves should be inspected before use and replaced immediately if contaminated.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Ensure full skin coverage.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Recommended when working with powders outside of a fume hood or when aerosols may be generated.

Operational Plan for Safe Handling

A systematic workflow ensures that safety measures are consistently applied throughout the handling process, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Work in a well-ventilated area, preferably a chemical fume hood. don_ppe Don appropriate PPE: 1. Lab coat 2. Gloves 3. Eye protection prep_area->don_ppe weigh Carefully weigh or handle the compound to avoid generating dust. don_ppe->weigh Proceed to handling dissolve If dissolving, add the solvent slowly to the compound. weigh->dissolve decontaminate Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol). dissolve->decontaminate After handling doff_ppe Doff PPE in the correct order to prevent cross-contamination: 1. Gloves 2. Goggles/Face shield 3. Lab coat decontaminate->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands collect_waste Collect all contaminated waste (gloves, wipes, etc.) and excess compound in a labeled hazardous waste container. wash_hands->collect_waste After cleanup dispose Dispose of hazardous waste according to institutional and local regulations. collect_waste->dispose

A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Spill and Disposal Management

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an absorbent material such as vermiculite (B1170534) or sand.

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Clean the spill area with a suitable decontaminating agent.

Waste Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in designated hazardous waste containers.[3] Disposal must be carried out in accordance with all applicable federal, state, and local regulations. Do not dispose of this compound down the drain.[3]

By adhering to these safety protocols and handling procedures, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.